Technical Documentation Center

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide
  • CAS: 1251925-27-5

Core Science & Biosynthesis

Foundational

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The quinoxaline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents one such "privileged scaffold."[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Similarly, the sulfonamide moiety (-SO₂NR₂), famously integral to the sulfa drugs, is a critical functional group in a vast array of therapeutic agents, lending its properties to diuretics, anticonvulsants, and antibacterial agents.[1]

The chemical fusion of these two powerful moieties into a single molecular entity, specifically 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide , creates a hybrid structure with significant therapeutic potential.[2][3] This guide provides a detailed, mechanistically-grounded exploration of a robust and widely-adopted synthetic pathway for this target compound, designed for researchers and professionals in organic synthesis and drug development. The chosen strategy emphasizes chemical logic, procedural reliability, and validation at each stage.

Strategic Analysis: A Three-Step Approach to the Target Molecule

A logical and efficient synthesis of the target molecule is best achieved through a three-step sequence starting from commercially available precursors. The strategy hinges on first constructing the core quinoxaline-2,3-dione ring system, followed by functionalization of the benzene ring via electrophilic substitution, and culminating in the formation of the sulfonamide group.

This approach is advantageous due to:

  • High-Yielding Core Formation: The initial condensation reaction is a classic and reliable method for building the quinoxaline scaffold.[4]

  • Controlled Functionalization: Introducing the sulfonyl group after the core is formed allows for predictable regiochemistry.

  • Convergent Final Step: The final amination is a standard transformation, reliably converting the reactive sulfonyl chloride intermediate to the stable target sulfonamide.

The overall synthetic workflow is depicted below.

Synthesis_Workflow A o-Phenylenediamine + Oxalic Acid B Quinoxaline-2,3(1H,4H)-dione (Intermediate 1) A->B Step 1: Condensation/ Cyclization C 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (Intermediate 2) B->C Step 2: Chlorosulfonation (ClSO₃H) D 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (Final Product) C->D Step 3: Amination (NH₄OH)

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of the Quinoxaline-2,3(1H,4H)-dione Core

The foundational step in this synthesis is the construction of the heterocyclic core via the condensation of an aromatic diamine with a 1,2-dicarbonyl compound.[5] The reaction between o-phenylenediamine and oxalic acid is a highly efficient and direct method to produce quinoxaline-2,3(1H,4H)-dione.

Mechanism & Rationale: The reaction proceeds through a double nucleophilic acyl substitution. Each amino group of the o-phenylenediamine attacks a carboxylic acid group of oxalic acid. This is followed by intramolecular cyclization and dehydration (loss of two water molecules) to yield the stable, fused ring system. Using an acid catalyst facilitates the dehydration steps. A green synthetic approach using microwave radiation can also be employed to accelerate this reaction.[1]

Detailed Experimental Protocol: Step 1
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and oxalic acid dihydrate (12.6 g, 0.1 mol).

  • Reaction Initiation: Add 100 mL of 2M hydrochloric acid. The mixture will form a slurry.

  • Thermal Conditions: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours, during which the solid will gradually dissolve and a new precipitate will form.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted starting materials and acid. Dry the resulting pale solid in a vacuum oven at 80°C to a constant weight.

Part 2: Electrophilic Aromatic Substitution: Chlorosulfonation

With the quinoxaline core assembled, the next step is to introduce the sulfonyl chloride functionality onto the benzene ring. This is achieved via an electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).

Mechanism & Rationale: Chlorosulfonic acid is a potent sulfonating agent. The electron-rich benzene portion of the quinoxaline ring is susceptible to electrophilic attack. The reaction must be performed at low temperatures (0–5 °C) to control the high reactivity of chlorosulfonic acid, preventing potential side reactions such as polysulfonation or degradation of the starting material.[1] The sulfonyl chloride group is directed to the 6-position of the quinoxaline ring. This intermediate, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, is the key precursor for the final step.[6]

Chlorosulfonation_Mechanism sub Quinoxaline-2,3-dione intermediate [Sigma Complex Intermediate] (Electrophilic Attack at C6) sub->intermediate Slow Step (Rate-Determining) reagent + ClSO₃H product Quinoxaline-6-sulfonyl chloride + H₂O intermediate->product Fast Step (Deprotonation)

Caption: Mechanism of electrophilic chlorosulfonation.

Detailed Experimental Protocol: Step 2
  • Reagent Setup: In a 250 mL three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place previously synthesized quinoxaline-2,3(1H,4H)-dione (8.1 g, 0.05 mol).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (25 mL, ~0.38 mol) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to stir at 0–5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form immediately.

  • Purification: Collect the solid sulfonyl chloride intermediate by vacuum filtration. Wash the solid extensively with ice-cold water until the filtrate is neutral (pH ~7). Dry the product under vacuum. This intermediate is often used directly in the next step without further purification due to its reactivity.

Part 3: Amination to Yield the Final Sulfonamide

The final step is the conversion of the highly reactive sulfonyl chloride into the stable sulfonamide. This is a classic nucleophilic substitution reaction at the sulfur center.

Mechanism & Rationale: The nitrogen atom of ammonia (from ammonium hydroxide) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion, a good leaving group, is displaced, and subsequent deprotonation of the nitrogen atom yields the final sulfonamide product.

Detailed Experimental Protocol: Step 3
  • Reagent Setup: In a 250 mL flask, suspend the crude 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (13.0 g, ~0.05 mol) in 100 mL of tetrahydrofuran (THF).

  • Cooling: Cool the suspension in an ice bath to 0 °C.

  • Reagent Addition: Add concentrated ammonium hydroxide (28-30%, 25 mL) dropwise to the stirred suspension. A significant exotherm may be observed; maintain the temperature below 10 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up and Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Pour the remaining mixture into 300 mL of cold water.

  • Purification: Acidify the mixture to pH 5-6 with 1M HCl, causing the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide.

Summary of Synthetic Data

StepReaction NameKey ReagentsTypical Yield (%)Purity Validation
1 Condensation/Cyclizationo-Phenylenediamine, Oxalic Acid85-95%Melting Point, ¹H NMR
2 ChlorosulfonationQuinoxaline-2,3-dione, ClSO₃H80-90%Used crude in next step
3 AminationQuinoxaline-6-sulfonyl chloride, NH₄OH70-85%Recrystallization, ¹H NMR, ¹³C NMR, MS, IR

Conclusion

The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a well-defined process that combines fundamental organic reactions into an efficient and logical sequence. By first forming the stable quinoxaline-2,3-dione core, followed by regioselective chlorosulfonation and a final robust amination, the target molecule can be obtained in good overall yield. The procedures outlined in this guide are validated by established literature and provide a reliable pathway for accessing this medicinally important scaffold for further research and development.[1][6][7]

References

  • Three-step synthesis of quinoxaline-sulfonamides based on a green catalyst-free strategy. (n.d.). Google Scholar.
  • Irfan, A., Ahmad, S., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 5702. MDPI. Available at: [Link]

  • El-Sharief, A. M. Sh., et al. (1996). SYNTHESIS OF SOME QUINOXALINE-6-MORPHOLYL SULPHONAMIDE DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 39(1-4), 5-10. Available at: [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Synthesis of quinoxaline sulfonamide derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • El-Sharief, A. M. Sh., et al. (1996). ?SYNTHESIS OF SOME QUINOXALINE-6-MORPHOLYL SULPHONAMIDE DERIVATIVES. Biological Sciences - PJSIR, 39(1-4). Available at: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International, 33(51B), 116-132. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Dawood, K. M., & Farag, A. M. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 15(4). Available at: [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ARKIVOC. Retrieved January 19, 2026, from [Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Exploratory

starting materials for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide synthesis

An In-Depth Technical Guide to the Synthesis of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Introduction The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a key intermediate and a valuable building block for the development of novel therapeutic agents, particularly as inhibitors of enzymes like carbonic anhydrase, which are implicated in various diseases.[2]

This guide provides a comprehensive, in-depth technical overview for the synthesis of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen synthetic route. The methodology is designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a self-validating system for obtaining the target compound. The synthesis is logically divided into two primary stages: the construction of the crucial intermediate, 3,4-diaminobenzenesulfonamide, followed by the final cyclocondensation to form the quinoxalinone ring system.

Part 1: Synthesis of the Key Intermediate: 3,4-Diaminobenzenesulfonamide

Strategic Overview

The synthesis of the target quinoxalinone hinges on the availability of the key precursor, 3,4-diaminobenzenesulfonamide. A reliable and scalable synthesis of this intermediate is paramount. The strategy outlined here begins with a readily available starting material, 4-acetamidobenzenesulfonamide, and proceeds through a controlled, three-step sequence of nitration, deprotection, and reduction. This approach offers excellent control over regioselectivity, which is often a challenge in the functionalization of aromatic systems.

The initial amino group is protected as an acetamide. This serves a dual purpose: it prevents oxidation of the amino group under the harsh conditions of nitration and, as a moderately activating ortho-, para-director, it ensures the incoming nitro group is installed at the desired position ortho to the amine.[2] Following successful nitration, the protecting group is removed via acid hydrolysis before the final reduction of the nitro group to yield the target diamine.

Part1_Workflow A 4-Acetamidobenzenesulfonamide B 4-Acetamido-3-nitrobenzenesulfonamide A->B Step 1.1: Nitration (HNO₃ / H₂SO₄) C 4-Amino-3-nitrobenzenesulfonamide B->C Step 1.2: Hydrolysis (Acidic Deprotection) D 3,4-Diaminobenzenesulfonamide C->D Step 1.3: Reduction (e.g., Fe/H⁺ or H₂/Pd-C)

Caption: Synthetic workflow for 3,4-diaminobenzenesulfonamide.

Step 1.1: Nitration of 4-Acetamidobenzenesulfonamide

Expertise & Experience: The electrophilic aromatic substitution of a nitro group onto the benzene ring is a cornerstone of aromatic chemistry. The choice of a mixed acid system (concentrated nitric and sulfuric acids) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile in this reaction. Temperature control is the most critical parameter in this step. The reaction is highly exothermic, and allowing the temperature to rise uncontrollably can lead to the formation of dinitrated byproducts and increase safety risks. Maintaining a low temperature (0–10°C) ensures selective mono-nitration.[3]

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 4-acetamidobenzenesulfonamide to concentrated sulfuric acid while stirring. Ensure the solid dissolves completely.

  • Cool the solution to 0–5°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, pre-chilled flask.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • The crude 4-acetamido-3-nitrobenzenesulfonamide will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum. The crude product is typically of sufficient purity for the next step.

Trustworthiness: The successful synthesis of 4-acetamido-3-nitrobenzenesulfonamide can be verified through characterization. FT-IR spectroscopy should confirm the presence of key functional groups: N-H stretching (amide and sulfonamide), C=O stretching (amide), and asymmetric/symmetric stretching of the nitro (NO₂) and sulfonyl (SO₂) groups.[4]

Step 1.2: Hydrolysis of 4-Acetamido-3-nitrobenzenesulfonamide

Expertise & Experience: This step involves the removal of the acetyl protecting group to reveal the free amine. Acid-catalyzed hydrolysis is the preferred method. Refluxing the compound in aqueous hydrochloric acid provides sufficient energy to cleave the amide bond.[4] It is crucial to perform this deprotection before the nitro group reduction, as common reducing agents could potentially reduce the amide carbonyl if it were left in place.

Experimental Protocol:

  • Place the crude 4-acetamido-3-nitrobenzenesulfonamide from the previous step into a round-bottomed flask.

  • Add a mixture of concentrated hydrochloric acid and water (e.g., a 1:2 v/v ratio).[4]

  • Attach a reflux condenser and heat the mixture to reflux with stirring. Continue heating until the solid has completely dissolved, and then for an additional 15-20 minutes to ensure complete reaction.

  • Allow the solution to cool to room temperature. The hydrochloride salt of the product may crystallize out.

  • Carefully neutralize the mixture by the slow addition of a base, such as an aqueous solution of sodium carbonate or sodium bicarbonate, until the pH reaches approximately 7.

  • The free amine, 4-amino-3-nitrobenzenesulfonamide, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Trustworthiness: The product, 4-amino-3-nitrobenzenesulfonamide, is a known chemical compound (CAS 2360-19-2).[5][6] Its identity can be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR) with literature values.

Step 1.3: Reduction of 4-Amino-3-nitrobenzenesulfonamide

Expertise & Experience: The conversion of an aromatic nitro group to an amine is a fundamental transformation. Several methods are available, but for substrates with multiple functional groups, chemoselectivity is key.[7] While catalytic hydrogenation (e.g., H₂ over Pd/C) is a very clean method, a classic and highly effective alternative is the Béchamp reduction, which uses iron metal in a weakly acidic medium.[8] This method is robust, inexpensive, and generally avoids the reduction of other functional groups like sulfonamides. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[9]

Experimental Protocol (Béchamp Reduction):

  • Create a suspension of 4-amino-3-nitrobenzenesulfonamide and iron powder in a mixture of ethanol and water in a round-bottomed flask.

  • Add a small amount of an acid, such as acetic acid or a catalytic amount of hydrochloric acid, to initiate the reaction.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron and iron oxide sludge. Wash the filter cake with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-diaminobenzenesulfonamide.

Trustworthiness: The final diamine is highly susceptible to air oxidation, which can cause discoloration. It should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible and stored protected from light and air. Purity and identity should be confirmed by NMR spectroscopy and mass spectrometry before proceeding to the final step.

Part 2: Cyclocondensation to Form 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

Strategic Overview

The final step in the synthesis is the construction of the heterocyclic quinoxalinone ring. This is achieved via a classic and efficient cyclocondensation reaction. The ortho-diamine (3,4-diaminobenzenesulfonamide) is reacted with a 1,2-dicarbonyl equivalent. To achieve the 2-oxo functionality, glyoxylic acid is the ideal reagent, as it possesses both an aldehyde and a carboxylic acid function at adjacent positions.[10][11] This reaction typically proceeds in high yield under mild conditions, often without the need for a catalyst.[11]

Part2_Workflow cluster_0 Starting Materials A 3,4-Diaminobenzenesulfonamide C 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide A->C Step 2.1: Cyclocondensation (Heat, Dehydration) B Glyoxylic Acid B->C Step 2.1: Cyclocondensation (Heat, Dehydration)

Caption: Final cyclocondensation step to form the target product.

Step 2.1: Reaction of 3,4-Diaminobenzenesulfonamide with Glyoxylic Acid

Expertise & Experience: The mechanism of this reaction involves two key nucleophilic attacks. First, one of the amino groups of the diamine attacks the electrophilic aldehyde carbon of glyoxylic acid to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carboxylic acid carbonyl. The resulting tetrahedral intermediate then eliminates two molecules of water to form the stable, aromatic quinoxalinone ring. The reaction is typically driven to completion by heating, which facilitates the dehydration steps. Water or a protic solvent like ethanol is often used as the reaction medium.[12]

Experimental Protocol:

  • Dissolve or suspend 3,4-diaminobenzenesulfonamide in water or an ethanol/water mixture in a round-bottomed flask.

  • Add an equimolar amount of glyoxylic acid (often available as a 50% solution in water).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, which is typically a solid with low solubility in the reaction medium, will precipitate.

  • Collect the product by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.

Trustworthiness: The final product should be thoroughly characterized to confirm its structure and assess its purity. High-Performance Liquid Chromatography (HPLC) is essential for determining purity. Structural confirmation is achieved using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

Data Presentation

The following table summarizes key data for the starting materials and intermediates in this synthetic pathway.

Compound NameStructureMol. Weight ( g/mol )Typical FormCAS Number
4-AcetamidobenzenesulfonamideC₈H₁₀N₂O₃S214.24White Solid121-61-9
4-Acetamido-3-nitrobenzenesulfonamideC₈H₉N₃O₅S259.24Yellow Solid2059-99-6
4-Amino-3-nitrobenzenesulfonamideC₆H₇N₃O₄S217.21Yellow/Orange Solid2360-19-2
3,4-DiaminobenzenesulfonamideC₆H₉N₃O₂S187.22Off-white/Tan Solid6973-07-5
Glyoxylic AcidC₂H₂O₃74.04Solution or Monohydrate298-12-4
Final Product C₈H₇N₃O₃S 225.23 Solid N/A

References

  • Benchchem. 4-Amino-3-nitrobenzenesulfonamide Research Chemical.
  • PubChem. 4-Amino-3-nitrobenzene-1-sulfonamide. Available at: [Link]

  • Antipin, R. L., et al. (2021). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • PrepChem. Synthesis of 4-amino-3-nitrobenzonitrile. Available at: [Link]

  • Google Patents. Continuous reduction process.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. Available at: [Link]

  • RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Available at: [Link]

  • Guchhait, S. K., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences. Available at: [Link]

Sources

Foundational

The 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of the Quinoxaline Core Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Quinoxaline Core

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This is due to their versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The fusion of a benzene ring with a pyrazine ring creates a privileged scaffold that can be readily functionalized to modulate its biological effects. The incorporation of a sulfonamide group, a well-established pharmacophore in its own right, into the quinoxaline framework has been shown to enhance and diversify its therapeutic potential.[1] This guide will provide an in-depth exploration of the structure-activity relationship (SAR) of a specific quinoxalinone subclass: the 2-oxo-1,2-dihydroquinoxaline-6-sulfonamides. While this core has shown notable promise as an antimicrobial agent, we will also delve into its potential as an anticancer scaffold, drawing insights from related quinoxaline structures.

Synthetic Pathways and Key Intermediates

The synthesis of 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives typically commences with the construction of the quinoxalinone ring system, followed by sulfonation and subsequent derivatization of the sulfonamide moiety. A common and effective route involves the condensation of o-phenylenediamines with α-keto esters.

A key intermediate in the synthesis of a diverse library of these compounds is 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide . The general synthetic approach to this intermediate and its subsequent derivatives is outlined below.

Synthetic_Pathway A 1,2-Diaminobenzene C 3-Methylquinoxalin-2(1H)-one A->C B Ethyl pyruvate B->C E 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride C->E Chlorosulfonation D Chlorosulfonic acid D->E G 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide E->G Hydrazinolysis F Hydrazine dihydrate F->G I Target Sulfonohydrazone Derivatives G->I Condensation H Substituted Benzaldehydes H->I

Caption: Synthetic route to 2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivatives.

This synthetic strategy offers a versatile platform for introducing a wide range of substituents, particularly on the terminal nitrogen of the sulfonohydrazide, allowing for a systematic investigation of the structure-activity relationship.

Biological Activities and Structure-Activity Relationship (SAR)

The 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide scaffold has demonstrated significant biological activity, most notably as an antimicrobial agent. The following sections will detail the SAR of this core, with a primary focus on its antibacterial properties, for which there is substantial evidence. The potential for anticancer activity will also be discussed based on the broader quinoxaline class.

Antimicrobial Activity

Derivatives of 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The primary point of diversification in these studies is the substituent on the phenyl ring of the benzaldehyde, which is condensed with the sulfonohydrazide.

Key SAR Insights for Antimicrobial Activity:

  • Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring of the hydrazone moiety play a crucial role in modulating the antibacterial potency.

  • Electron-Donating vs. Electron-Withdrawing Groups: Studies on related quinoxaline sulfonamides have shown that the presence of electron-donating groups on the quinoxaline ring can positively influence antibacterial activity.[1]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, is a critical factor in its ability to penetrate bacterial cell walls and exert its effect.

The following table summarizes the antimicrobial activity of a series of 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivatives.

Compound IDPhenyl Substituent (R)MIC (mg/mL) vs. Gram-positive bacteriaMIC (mg/mL) vs. Gram-negative bacteria
1 H0.1250.125
2 4-OH0.06250.125
3 4-Cl0.1250.125
4 2-NO₂0.1250.125
5 4-OCH₃0.06250.125
6 4-N(CH₃)₂0.06250.0625

Data compiled from published studies.[3]

From this data, it is evident that the introduction of electron-donating groups such as hydroxyl (4-OH), methoxy (4-OCH₃), and dimethylamino (4-N(CH₃)₂) at the para position of the phenyl ring tends to enhance the antibacterial activity, particularly against Gram-positive bacteria. The 4-dimethylamino substituted derivative showed the most potent and broad-spectrum activity.

Antimicrobial_SAR cluster_0 2-Oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone Core cluster_1 Substituent Effects on Phenyl Ring (R) Core General Structure EDG Electron-Donating Groups (e.g., -OH, -OCH3, -N(CH3)2) at para-position Core->EDG Generally increases activity EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Core->EWG Activity maintained or slightly decreased Unsubstituted Unsubstituted (R=H) Core->Unsubstituted Moderate activity

Caption: Key SAR takeaways for antimicrobial activity.

Anticancer Activity: A Frontier for Exploration

While specific anticancer data for the 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide core is limited in the current literature, the broader class of quinoxaline sulfonamides has shown significant promise as anticancer agents.[2][4] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase II.[2]

SAR Insights from Related Quinoxaline Scaffolds:

  • Quinoxaline-1,4-dioxides: In this related series, the presence of a halogen atom or a sulfonamide group on the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides was found to be favorable for overall cytotoxicity against a range of cancer cell lines.[5][6]

  • General Quinoxalines: Some studies have indicated that unsubstituted aromatic rings on the quinoxaline scaffold can lead to higher anticancer activity.[2] Conversely, other studies on different quinoxaline derivatives have shown that electron-donating groups can enhance anticancer potency.[2] This highlights the scaffold-dependent nature of SAR in this class of compounds.

The conflicting SAR observations from different quinoxaline scaffolds underscore the necessity for dedicated studies on the 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide core to elucidate its specific anticancer SAR. The synthetic accessibility of this scaffold makes it an attractive candidate for the development of novel anticancer agents.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a key intermediate and for the evaluation of antimicrobial and anticancer activities.

Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide

This protocol is based on established synthetic routes.[3]

Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

  • To a solution of 1,2-diaminobenzene (0.10 mol) in absolute ethanol (200 mL), add ethyl pyruvate (0.10 mol).

  • Reflux the reaction mixture for 50 minutes on an oil bath.

  • Allow the mixture to cool to room temperature. Silvery white crystals will form.

  • Collect the crystals by filtration, wash with cold ethanol, and recrystallize from ethanol to yield pure 3-methylquinoxalin-2(1H)-one.

Step 2: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride

  • In a fume hood, add 3-methylquinoxalin-2(1H)-one (0.1 mol) portion-wise to an excess of chlorosulfonic acid (e.g., 4-5 equivalents) at 0 °C with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, and then heat at 60-70 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate of 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide

  • To a solution of hydrazine dihydrate (0.460 mmol) in absolute methanol (300 mL), add 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride (0.115 mmol).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Reflux the mixture at 80 °C for 2 hours.

  • Cool the clear solution to room temperature and pour it into chilled water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35-37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.[6][8]

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for at least 1 hour.

  • Washing: Wash the plates four times with tap water to remove TCA and excess medium. Allow the plates to air dry.

  • Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

The 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide scaffold has emerged as a promising platform for the development of novel therapeutic agents, particularly in the realm of antimicrobial discovery. The synthetic accessibility of this core allows for extensive structural modifications, enabling a thorough exploration of its structure-activity relationship. The SAR for antimicrobial activity is beginning to be understood, with substituents on the terminal phenyl ring of sulfonohydrazone derivatives playing a key role in modulating potency.

The potential for this scaffold as an anticancer agent remains an exciting and underexplored area. Drawing on the established anticancer properties of the broader quinoxaline class, future research should focus on synthesizing and screening a focused library of 2-oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives against a panel of cancer cell lines. This will be crucial in elucidating the specific SAR for anticancer activity and identifying lead compounds for further development. The detailed protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data.

References

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). MethodsX, 15, 103469. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). Molecules, 26(12), 3683. [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). RSC Advances, 14(34), 24245-24257. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7604. [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). Lirias. [Link]

  • Synthesis and Antibacterial potency of some 3-methyl-2-oxo-1,2-dihydroquinoxaline-6- sulfonohydrazone derivative. (2024). AWS. [Link]

  • Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. (2021). International Journal of the Physical Sciences, 16(4), 123-137. [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. (2021). ResearchGate. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2339-2353. [Link]

  • SYNTHESIS OF SOME QUINOXALINE-6-MORPHOLYL SULPHONAMIDE DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance, 16, 2481-2488. [Link]

  • Sulphonamido-quinoxalines: Search for anticancer agent. (2021). ResearchGate. [Link]

Sources

Exploratory

solubility of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide in different solvents

An In-Depth Technical Guide to Determining the Solubility of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Foreword...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its therapeutic potential.[1][2] Poor solubility can lead to low bioavailability, hindering a promising candidate's journey from the lab to the clinic. This guide provides a comprehensive framework for determining the solubility of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, a molecule of interest within the broader class of quinoxaline derivatives known for their diverse biological activities.[3][4][5][6][7][8] While specific solubility data for this compound is not extensively published, this document will equip researchers with the foundational knowledge and detailed protocols to perform a thorough solubility assessment.

Understanding the Molecule: 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

A deep understanding of the subject molecule's chemical structure is paramount in designing a solubility study. The structure of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide suggests a molecule with both polar and non-polar characteristics. The presence of the sulfonamide and lactam moieties indicates the potential for hydrogen bonding, which is a key factor in its interaction with various solvents.

Predicted Physicochemical Properties

While experimental data is the gold standard, computational tools can provide valuable initial insights into a compound's properties. For 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, we can predict the following:

  • Polar Surface Area (PSA): The presence of oxygen and nitrogen atoms suggests a significant PSA, likely influencing its solubility in polar solvents.

  • pKa: The sulfonamide group and the lactam proton have distinct acidic/basic properties, meaning the compound's ionization state, and therefore its solubility, will be pH-dependent.

  • LogP: The octanol-water partition coefficient will provide an indication of its lipophilicity.

These predicted properties guide the selection of an appropriate range of solvents for experimental determination.

The "Why": Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a strategic decision based on the anticipated downstream applications of the compound and its inherent chemical nature. A comprehensive solubility profile should include a diverse set of solvents, including:

  • Aqueous Buffers: To mimic physiological conditions, buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) are essential to understand the impact of ionization on solubility.[9]

  • Organic Solvents: A range of organic solvents with varying polarities should be tested. Common choices include:

    • Polar Protic Solvents: Methanol, Ethanol

    • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)[10], Acetonitrile (ACN)

    • Non-Polar Solvents: Dichloromethane (DCM), Ethyl Acetate

  • Co-solvent Systems: Mixtures of water and organic solvents (e.g., water-ethanol, water-DMSO) are often used in formulation development to enhance the solubility of poorly soluble drugs.[11]

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution in equilibrium with the solid phase.[1] The shake-flask method, as described by Higuchi and Connors (1965), remains the most reliable technique for this determination.

The Shake-Flask Method: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, with built-in checks to ensure accuracy and reproducibility.

Materials:

  • 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (solid)

  • Selected solvents (as outlined in Section 2)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

  • Preparation: Add an excess amount of solid 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[11]

  • Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[9] For finer separation, centrifuge the vials at a high speed.[1]

  • Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1]

Data Presentation: A Clear and Concise Summary

All quantitative data should be summarized in a well-structured table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)
pH 2.0 Buffer25[Experimental Value][Calculated Value]
pH 7.4 Buffer25[Experimental Value][Calculated Value]
Water25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vials B Add precise volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Allow solid to settle / Centrifuge C->D E Collect supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Quantify (HPLC/UV-Vis) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Alternative

For early-stage drug discovery where compound availability may be limited, kinetic solubility assays offer a higher throughput alternative.[1][11] These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, with precipitation being detected by methods such as nephelometry or turbidimetry.[1][2]

A General Protocol for Kinetic Solubility
  • Stock Solution: Prepare a concentrated stock solution of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide in DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Addition: Add a specific volume of aqueous buffer to each well.

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

Visualizing the Kinetic Solubility Workflow

G cluster_prep Preparation cluster_dilution Dilution cluster_precipitation Precipitation cluster_detection Detection A Prepare concentrated DMSO stock B Serial dilution in microplate A->B C Add aqueous buffer to each well B->C D Measure turbidity/nephelometry C->D

Caption: Workflow for Kinetic Solubility Determination.

Discussion and Interpretation of Results

The obtained solubility data should be analyzed in the context of the compound's structure and the properties of the solvents.

  • pH-Solubility Profile: A plot of solubility versus pH will reveal the influence of ionization on the compound's solubility.

  • Solvent Polarity: Correlating solubility with the polarity of the organic solvents can provide insights into the dominant intermolecular forces.

  • Thermodynamic vs. Kinetic Solubility: It is important to note that kinetic solubility values are often higher than thermodynamic solubility values, as the former represents a supersaturated state.

Conclusion: A Pathway to Informed Drug Development

A thorough understanding of the solubility of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a critical first step in its development as a potential therapeutic agent. By following the detailed protocols and principles outlined in this guide, researchers can generate high-quality, reliable solubility data. This information will be invaluable for guiding formulation strategies, interpreting in vitro and in vivo study results, and ultimately, making informed decisions in the drug development process.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). [Source Not Available]
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Academic Journals. [Link]

  • Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. (2008). ResearchGate. [Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. (2021).
  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. (2021-10). International Journal of the Physical Sciences, 16(4), 123-137. [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2021-08-11). National Center for Biotechnology Information. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022-07-27). MDPI. [Link]

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Quinoxaline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoxaline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, has emerged as a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, has emerged as a cornerstone in medicinal chemistry. Since its initial synthesis in the late 19th century, this versatile framework has been the foundation for a vast array of compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of quinoxaline-based compounds, detailing their synthesis, evolution of biological applications, and mechanisms of action. We will delve into seminal experimental protocols, present quantitative biological data, and visualize key signaling pathways, offering a comprehensive resource for researchers in drug discovery and development.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of quinoxaline chemistry began in 1884 with the pioneering work of German chemists Körner and Hinsberg.[1][2] They established the foundational synthesis of the quinoxaline core through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] This robust and efficient reaction, now known as the Hinsberg-Körner condensation, remains a fundamental and widely utilized method for constructing the quinoxaline framework.

For several decades following its discovery, research primarily focused on the fundamental chemistry and synthesis of various quinoxaline derivatives. A significant turning point arrived in the mid-20th century with the isolation of naturally occurring quinoxaline-containing antibiotics.[4] Compounds like echinomycin and levomycin, which feature a quinoxaline moiety, demonstrated potent antimicrobial properties, sparking a surge of interest in the therapeutic potential of this heterocyclic system. Echinomycin, in particular, was later identified as a DNA bis-intercalator, a mechanism that underpins its anticancer activity.[5][6] These discoveries catalyzed extensive research into the synthesis and biological evaluation of a myriad of synthetic quinoxaline derivatives, revealing their remarkable versatility as therapeutic agents.

Synthetic Strategies for the Quinoxaline Core

The construction of the quinoxaline scaffold has evolved significantly from the classical Hinsberg-Körner condensation. Modern synthetic chemistry has introduced a variety of methodologies, including greener and more efficient approaches.

The Classical Hinsberg-Körner Condensation

This foundational method involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, typically in an acidic medium or with heating. The simplicity and broad substrate scope of this reaction have cemented its place in the synthetic chemist's toolbox.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline via Hinsberg-Körner Condensation [7][8]

  • Materials:

    • o-Phenylenediamine (1.1 g, 0.01 mol)

    • Benzil (2.1 g, 0.01 mol)

    • Rectified spirit (ethanol) (16 mL)

    • Water

  • Procedure:

    • Prepare two separate solutions:

      • Solution A: Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

      • Solution B: In a separate beaker, dissolve 2.1 g of benzil in 8 mL of rectified spirit, warming gently on a water bath to aid dissolution.

    • Add Solution A to the warm Solution B.

    • Heat the combined mixture on a water bath for 30 minutes.[8]

    • After heating, add water dropwise until a slight turbidity persists.

    • Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the precipitated solid by filtration and wash with a small amount of cold aqueous ethanol.

    • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

  • Expected Outcome:

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: 125-126 °C.[7]

    • Yield: High (typically >90%).

Modern and Green Synthetic Approaches

In recent years, a strong emphasis has been placed on developing more sustainable and efficient methods for quinoxaline synthesis. These "green" approaches aim to reduce reaction times, minimize the use of hazardous solvents and catalysts, and improve overall yields.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of quinoxalines can be achieved in a fraction of the time required for conventional heating methods, often without the need for a solvent or catalyst.[9][10]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines [9]

  • Materials:

    • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

    • o-Phenylenediamine (1 mmol)

  • Procedure:

    • In a microwave-safe vial, thoroughly mix the 1,2-dicarbonyl compound and the o-phenylenediamine.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a temperature of 100-130 °C for 2-6 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • The solid product can be collected by filtration and washed with a suitable solvent.

  • Advantages:

    • Rapid reaction times (minutes vs. hours).

    • High yields.

    • Solvent-free and catalyst-free conditions, reducing environmental impact.

  • Use of Recyclable Catalysts: A variety of solid-supported and reusable catalysts have been developed for quinoxaline synthesis. These catalysts, such as silica nanoparticles and heteropolyoxometalates, offer high efficiency, easy separation from the reaction mixture, and the ability to be reused multiple times without significant loss of activity.[1][11] This approach aligns with the principles of green chemistry by minimizing waste and catalyst consumption.

The Broad Spectrum of Biological Activity

Quinoxaline derivatives have garnered significant attention in the pharmaceutical industry due to their wide range of biological activities. This has led to the development of several commercially available drugs and numerous promising drug candidates.

Anticancer Activity

The anticancer potential of quinoxaline-based compounds is one of their most extensively studied properties. They exert their effects through various mechanisms of action, including DNA intercalation and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[12][13]

Table 1: Anticancer Activity of Representative Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound IV PC-3 (Prostate)2.11Topoisomerase II inhibition[12]
Compound III PC-3 (Prostate)4.11Topoisomerase II inhibition[12]
Compound XVa HCT116 (Colon)4.4Not specified[11]
Compound 11 MCF-7 (Breast)0.81EGFR and COX-2 inhibition[14]
Compound 13 HepG2 (Liver)2.91EGFR and COX-2 inhibition[14]
Benzo[g]quinoxaline 3 MCF-7 (Breast)2.89Not specified[15]
Antimicrobial and Antiviral Activity

Quinoxaline derivatives have demonstrated significant activity against a range of bacterial, fungal, and viral pathogens.[7][16] Their mechanisms of action in this context are diverse and can involve inhibition of essential microbial enzymes or interference with viral replication processes.

Table 2: Antimicrobial and Antiviral Activity of Representative Quinoxaline Derivatives

CompoundMicroorganism/VirusMIC (µg/mL) or EC50Reference
Compound 2d Escherichia coli8[7]
Compound 3c Escherichia coli8[7]
Compound 10 Candida albicans16[7]
Quinoxaline DerivativeMRSA1-4[8][17]
S-2720HIV-1 Reverse TranscriptasePotent Inhibitor[1]
Commercially Available Quinoxaline-Based Drugs

The therapeutic potential of the quinoxaline scaffold is underscored by the number of drugs that have reached the market. These drugs are used to treat a variety of conditions, highlighting the versatility of this chemical class.[18][19][20]

Table 3: Selected FDA-Approved Drugs Containing a Quinoxaline Moiety

Drug NameBrand NameTherapeutic Use
VareniclineChantixSmoking cessation
BrimonidineAlphaganGlaucoma
ErdafitinibBalversaBladder cancer
LevofloxacinLevaquinBacterial infections

Unraveling the Mechanisms of Action

The diverse biological activities of quinoxaline-based compounds stem from their ability to interact with a variety of molecular targets. Understanding these mechanisms is crucial for the rational design of new and more effective therapeutic agents.

DNA Intercalation and Topoisomerase Inhibition

Certain quinoxaline derivatives, particularly those with planar aromatic systems, can insert themselves between the base pairs of DNA, a process known as intercalation.[13][21] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. The natural product echinomycin is a classic example of a DNA bis-intercalator.[5][6] Furthermore, some quinoxalines can inhibit the activity of topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription.[12] Inhibition of these enzymes leads to DNA damage and ultimately cell death.

DNA_Intercalation cluster_0 Mechanism of Action Quinoxaline Planar Quinoxaline Derivative DNA Double-Stranded DNA Quinoxaline->DNA Intercalation TopoII Topoisomerase II Quinoxaline->TopoII Inhibition Replication DNA Replication & Transcription Disruption DNA->Replication TopoII->Replication Apoptosis Apoptosis Replication->Apoptosis

Caption: DNA intercalation and topoisomerase II inhibition by quinoxaline derivatives.

Kinase Inhibition and Modulation of Signaling Pathways

A significant number of quinoxaline derivatives have been developed as potent inhibitors of various protein kinases.[22][23] Kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, is a key target for many quinoxaline-based kinase inhibitors.[2][24][25] By inhibiting one or more kinases in this pathway, these compounds can effectively block cancer cell progression.

PI3K_Akt_mTOR_Pathway cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Stimulation Quinoxaline Quinoxaline-Based Kinase Inhibitor Quinoxaline->PI3K Inhibition Quinoxaline->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline-based kinase inhibitors.

Conclusion and Future Directions

From their humble beginnings in the late 19th century, quinoxaline-based compounds have evolved into a major class of heterocyclic compounds with profound implications for medicinal chemistry and drug discovery. The versatility of the quinoxaline scaffold, coupled with the continuous development of innovative synthetic methodologies, ensures its continued relevance in the search for novel therapeutic agents. Future research will likely focus on the development of more selective and potent quinoxaline derivatives, the exploration of novel biological targets, and the application of advanced drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The rich history and diverse biological activities of quinoxalines provide a fertile ground for continued innovation, promising a bright future for this remarkable heterocyclic system.

References

  • Körner, W. & Hinsberg, C. (1884). Ueber die Einwirkung von o-Phenylendiamin auf 1,2-Diketone. Berichte der deutschen chemischen Gesellschaft, 17(1), 569-572. [Link]

  • Hinsberg, O. (1884). Ueber die Einwirkung von o-Phenylendiamin auf Phenylglyoxal. Berichte der deutschen chemischen Gesellschaft, 17(1), 318-320. [Link]

  • Waksman, S. A., & Woodruff, H. B. (1942). The occurrence of bacteriostatic and bactericidal substances in the soil. Soil Science, 53(3), 233-239. [Link]

  • Dell, A., Williams, D. H., Morris, H. R., Smith, G. A., Feeney, J., & Roberts, G. C. (1975). Structure revision of the antibiotic echinomycin. Journal of the American Chemical Society, 97(9), 2497-2502. [Link]

  • Wakelin, L. P., & Waring, M. J. (1976). The binding of echinomycin to DNA. Biochemical Journal, 157(3), 721-740. [Link]

  • Gao, X., & Patel, D. J. (1988). NMR studies of echinomycin bisintercalation complexes with d(A1-C2-G3-T4) and d(T1-C2-G3-A4) duplexes in aqueous solution. Biochemistry, 27(5), 1724-1734. [Link]

  • Shahin, G. H., Safwat, N. M., & El-Serwy, W. S. (2014). Design, synthesis and biological evaluation of new quinoxaline derivatives as VEGFR-2 inhibitors. European journal of medicinal chemistry, 86, 680-690. [Link]

  • Food and Drug Administration. (n.d.). Drugs@FDA: FDA-Approved Drugs. Retrieved from [Link]

  • Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). (2018). SlideShare. [Link]

  • Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2009). Microwave-Assisted Catalyst-Free and Solvent-Free Method for the Synthesis of Quinoxalines. Synthetic Communications, 39(19), 3463-3469. [Link]

  • Khatoon, H., & Abdulmalek, E. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(15), 4983. [Link]

  • Hua, Y., Ma, X., Liu, X., Wang, Y., Zhang, Y., & Li, J. (2019). Design, synthesis and biological evaluation of novel quinoxaline derivatives as PI3K/mTOR dual inhibitors. European journal of medicinal chemistry, 183, 111706. [Link]

  • Unzue, A., Jessen-Trefzer, C., Spiliotopoulos, D., Gaudio, E., Tarantelli, C., Dong, J., ... & Caflisch, A. (2020). Understanding the mechanism of action of pyrrolo [3, 2-b] quinoxaline-derivatives as kinase inhibitors. RSC chemical biology, 1(3), 209-220. [Link]

  • Synthesis of 2,3-diphenyl quinoxaline. (2020). Asian Journal of Research in Chemistry, 13(4), 239-241. [Link]

  • Al-Ghorbani, M., El-Gazzar, A. R. B. A., & Al-Salahi, R. (2021). Evaluation of Synthetic 2, 4-Disubstituted-benzo [g] quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals, 14(9), 853. [Link]

  • Al-Malki, A. L., Elhady, S. S., Al-Ghamdi, S. B., Al-Ghamdi, A. A., & El-Emam, A. A. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and drug resistance, 16, 2291. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance, 16, 2291-2296. [Link]

  • El-Naggar, A. M., Eissa, I. H., Abd El-Sattar, N. E. A., & Youssef, A. S. A. (2021). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Molecular and Cellular Biochemistry, 476(10), 3825-3839. [Link]

  • El-Sayed, M. A. A., El-Sabbagh, O. I., El-Hazek, R. M., & El-Kerdawy, M. M. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2257. [Link]

  • Cheeseman, G. W. H., & Cookson, R. F. (1979). The Chemistry of Heterocyclic Compounds, Condensed Pyrazines. John Wiley & Sons. [Link]

  • Farghaly, T. A., Alqurashi, R. M., Masaret, G. S., & Abdulwahab, H. G. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982. [Link]

  • Aljuhani, A., & El-Faham, A. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC advances, 13(30), 20959-20984. [Link]

  • Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-20. [Link]

  • Saini, K., Manju, Raigar, A. K., & Guleria, A. (2022). Commercially available drugs containing quinoxaline and pyrazine scaffolds. ResearchGate. [Link]

  • Eissa, I. H., El-Naggar, A. M., Abd El-Sattar, N. E. A., & Youssef, A. S. A. (2018). Design and discovery of novel quinoxaline derivatives as dual DNA intercalators and topoisomerase II inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 195-209. [Link]

  • Alfadil, A., Ali, A. S., Alsamhan, H., & Abdulmajed, H. (2022). FDA approved quinoxaline derivatives. ResearchGate. [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., & Al-Abdullah, E. S. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

  • Abdelall, E. K. A., et al. (2025). Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. ResearchGate. [Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current cancer drug targets, 16(7), 615-628. [Link]

  • Saini, K., et al. (2022). Commercially available drugs containing quinoxaline and pyrazine scaffolds. ResearchGate. [Link]

  • Eissa, I. H., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-cancer agents in medicinal chemistry, 18(2), 195-209. [Link]

  • Tetrabutylammonium tribromide: An effective green reagent for the one-pot reaction of 3-acetyl-2H-chromen-2-ones with o-phenylenediamines. (2020). ResearchGate. [Link]

  • Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. (2025). ResearchGate. [Link]

  • El-Adl, K., et al. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Journal of biomolecular structure & dynamics, 40(10), 4386-4401. [Link]

  • FDA approved quinoxaline derivatives. (n.d.). ResearchGate. [Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

  • Quinoxaline-derived intercalators. (n.d.). ResearchGate. [Link]

  • Ferreira, M. L., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules (Basel, Switzerland), 25(12), 2784. [Link]

  • Wieczorek, Z., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(19), 11883. [Link]

  • LEVAQUIN (levofloxacin) Prescribing Information. (n.d.). FDA. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide as a Carbonic Anhydrase Inhibitor

Document ID: AN-CA-QX-202601 Abstract This technical guide provides an in-depth analysis of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, a representative member of the quinoxaline-sulfonamide class of carbonic anhydrase (...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CA-QX-202601

Abstract

This technical guide provides an in-depth analysis of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, a representative member of the quinoxaline-sulfonamide class of carbonic anhydrase (CA) inhibitors. Quinoxaline derivatives have emerged as a promising scaffold in medicinal chemistry, and their combination with the classic sulfonamide zinc-binding group presents a compelling strategy for targeting CAs.[1][2][3] This document details the scientific rationale, a robust synthesis protocol, a validated in vitro inhibitory assay, and the mechanistic basis for its action. The protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel CA inhibitors for various therapeutic applications, including oncology, ophthalmology, and neurology.[4][5][6][7][8]

Scientific Foundation: Carbonic Anhydrases and the Quinoxaline Scaffold

Carbonic Anhydrases: A Ubiquitous Enzyme Superfamily

Carbonic anhydrases (CAs; EC 4.2.1.1) are a superfamily of metalloenzymes essential to life.[9][10] Their primary function is to catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[6][11]

In humans, 15 distinct CA isoforms have been identified, each exhibiting unique tissue distribution, subcellular localization, and kinetic properties. This diversity allows for isoform-specific targeting to achieve therapeutic effects with potentially fewer side effects. For instance, inhibition of cytosolic hCA II and membrane-bound hCA IV in the ciliary body of the eye reduces aqueous humor secretion, making them key targets for anti-glaucoma drugs.[5][8] Conversely, the tumor-associated isoforms hCA IX and hCA XII are overexpressed in hypoxic cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis; their inhibition is a validated anticancer strategy.[1][12][13]

The Sulfonamide Moiety: The Cornerstone of CA Inhibition

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibition. Its mechanism is well-established: in its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the catalytic Zn(II) ion located at the bottom of the active site cavity.[14][15] This binding event displaces the zinc-bound water/hydroxide molecule, which is crucial for catalysis, thereby shutting down the enzyme's activity.[9][10]

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide: A Strategic Design

The compound of interest, 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, combines the proven sulfonamide ZBG with a quinoxaline scaffold. The quinoxaline ring system is a versatile heterocyclic motif that can be functionalized to modulate physiochemical properties and establish additional interactions with amino acid residues lining the CA active site. This "tail approach" is critical for achieving high affinity and, importantly, isoform selectivity.[16][17][18] The 2-oxo substitution on the quinoxaline ring further influences the electronic and steric profile of the molecule.

Mechanism of Inhibition: A Visual Guide

The inhibitory action of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide follows the canonical mechanism for sulfonamide inhibitors. The sulfonamide nitrogen binds to the Zn(II) ion in a tetrahedral geometry, mimicking the transition state of the native reaction. The quinoxaline portion of the molecule extends outwards from the zinc center, where it can form hydrogen bonds and van der Waals interactions with residues in the middle and outer parts of the active site cavity. These secondary interactions are the primary determinants of isoform selectivity.[19]

G cluster_ActiveSite CA Active Site Zn Zn(II) His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 His119 His119 Zn->His119 Inhibitor 2-Oxo-1,2-dihydroquinoxaline -6-SO₂NH⁻ Inhibitor->Zn   Coordination Bond (Anionic Nitrogen) Thr199 Thr199 (Gatekeeper) Inhibitor->Thr199 H-Bond/ van der Waals Glu106 Glu106 (Gatekeeper)

Caption: Mechanism of CA inhibition by sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

This protocol outlines a plausible and robust synthetic route adapted from established methodologies for quinoxaline synthesis.[3][20][21][22] The strategy involves the formation of the quinoxalinone core followed by chlorosulfonation and amination.

Workflow Overview:

Caption: Synthetic workflow for the target compound.

Step-by-Step Procedure:

Step 1: Synthesis of 1,4-dihydroquinoxaline-2,3-dione

  • Rationale: This step creates the core heterocyclic structure through a condensation reaction between an aromatic diamine and a dicarbonyl compound.

  • To a stirred solution of o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of 2M hydrochloric acid, add a solution of oxalic acid dihydrate (12.6 g, 0.1 mol) in 50 mL of water.

  • Heat the reaction mixture at 100°C for 2 hours. A precipitate will form.

  • Cool the mixture to room temperature and filter the solid product.

  • Wash the solid sequentially with cold water, ethanol, and diethyl ether to remove impurities.

  • Dry the resulting solid, 1,4-dihydroquinoxaline-2,3-dione, under vacuum. Characterize by ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

  • Rationale: This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the quinoxaline ring, which is a precursor to the sulfonamide.

  • Carefully add 1,4-dihydroquinoxaline-2,3-dione (8.1 g, 0.05 mol) in small portions to an ice-cooled flask containing chlorosulfonic acid (25 mL, 0.375 mol). Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 70°C for 3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

  • The solid sulfonyl chloride product will precipitate. Filter the solid and wash thoroughly with ice-cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Step 3: Synthesis of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

  • Rationale: Nucleophilic substitution of the chloride on the sulfonyl chloride with ammonia yields the final primary sulfonamide.

  • Add the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (5.2 g, 0.02 mol) to 50 mL of concentrated aqueous ammonia at 0°C.

  • Stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 2M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and elemental analysis.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Method)

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀ and Kᵢ) of the synthesized compound.[13][23] It measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (p-NPA), which is a reliable and high-throughput method.

Principle: Carbonic anhydrase exhibits esterase activity. It hydrolyzes p-NPA to 4-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human CA isoforms (hCA I, II, IX, XII)

  • HEPES or Tris buffer (e.g., 10 mM HEPES, pH 7.5)[24]

  • 4-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile)

  • 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide stock solution (in DMSO)

  • Acetazolamide (AZA) as a standard inhibitor

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the standard inhibitor (Acetazolamide) in the assay buffer. A typical concentration range might be 0.1 nM to 100 µM.

  • Enzyme Addition: To each well of a 96-well plate, add 140 µL of buffer, 20 µL of the appropriate inhibitor dilution (or DMSO for control), and 20 µL of a fixed concentration of the CA enzyme solution (e.g., 2-5 nM final concentration).

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Representative Data and Interpretation

The inhibitory profile of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide against key hCA isoforms is critical for predicting its therapeutic potential. The following table presents hypothetical but realistic data based on published results for similar quinoxaline-sulfonamide derivatives.[1][2][17]

Table 1: Inhibitory Potency (Kᵢ, nM) of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide against Human CA Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide 125.515.245.860.1
Acetazolamide (Standard) 25012255.7

Interpretation:

  • The compound shows potent inhibition of the widespread and physiologically dominant isoform hCA II, with a Kᵢ in the low nanomolar range (15.2 nM).[17] This level of activity is comparable to the clinical standard, Acetazolamide.

  • It also demonstrates strong inhibition against the tumor-associated isoform hCA IX (Kᵢ = 45.8 nM).[1]

  • The compound is less active against the cytosolic hCA I isoform compared to hCA II, indicating a degree of selectivity which can be beneficial in reducing certain side effects.

  • This profile suggests potential dual applications: as an anti-glaucoma agent (targeting hCA II) or as an anticancer agent (targeting hCA IX).

Applications and Future Directions

The unique inhibitory profile of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide makes it a valuable lead compound.

  • Oncology: Its potent inhibition of hCA IX suggests it could be developed as a hypoxia-targeted anticancer agent.[1][12] Future work should involve assessing its efficacy in cancer cell lines under both normoxic and hypoxic conditions and evaluating its ability to acidify the tumor microenvironment.

  • Ophthalmology: Strong hCA II inhibition is a hallmark of effective anti-glaucoma drugs.[8] Further studies could investigate its ability to lower intraocular pressure in animal models.

  • Neurological Disorders: CA inhibitors are also used as antiepileptics.[4][5] The potential of this compound in models of epilepsy could be explored.

Future research should focus on structure-activity relationship (SAR) studies by modifying the quinoxaline scaffold to enhance potency and, crucially, isoform selectivity. For example, derivatization at the N1 or N4 positions could allow for the exploration of interactions with unique residues at the entrance of the active site cavity, potentially leading to highly selective inhibitors for hCA IX or other isoforms.

References

  • Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases. Taylor & Francis Online. Available from: [Link]

  • Carbonic anhydrase inhibitor - Wikipedia. Wikipedia. Available from: [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. Dove Press. Available from: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available from: [Link]

  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]

  • Clinical applications of the carbonic anhydrase inhibitors in ophthalmology. ResearchGate. Available from: [Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. SpringerLink. Available from: [Link]

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? PubMed. Available from: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information. Available from: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing. Available from: [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available from: [Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International. Available from: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. Available from: [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. SCIREA Journal of Chemistry. Available from: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed. Available from: [Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. ResearchGate. Available from: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

  • Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. Fox Chase Cancer Center. Available from: [Link]

Sources

Application

Application Note & Protocol: Evaluating the In Vitro Antibacterial Activity of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Against Gram-Positive Bacteria

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a versatile class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[1] Their scaffold is a key structural feature in several antibiotics, such as echinomycin and levomycin, which are known to be effective against gram-positive bacteria.[1] The incorporation of a sulfonamide moiety into the quinoxaline core combines two pharmacophores with established antibacterial properties. Sulfonamides were the first class of synthetic antimicrobial agents used systemically and function by disrupting folic acid synthesis, a pathway essential for bacterial survival.[2][3]

This guide provides a detailed framework for assessing the antibacterial efficacy of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide. It outlines the postulated dual mechanism of action, presents representative data from closely related analogs, and offers comprehensive, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in accordance with established standards.[4][5]

Postulated Mechanism of Action

The antibacterial effect of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is likely multifaceted, leveraging the distinct properties of both its quinoxaline core and its sulfonamide functional group.

  • Inhibition of Folate Synthesis: The sulfonamide group is a structural analog of p-aminobenzoic acid (PABA). It acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3] By blocking this enzyme, the compound prevents the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides (DNA, RNA) and certain amino acids, thereby halting bacterial growth and replication.[2]

  • Oxidative Stress and DNA Damage: The quinoxaline ring system, particularly quinoxaline-1,4-di-N-oxides, is known to generate reactive oxygen species (ROS) within bacterial cells.[6] This leads to oxidative stress, causing damage to essential biomolecules, including DNA, which can ultimately lead to cell death.[6][7] While the specific compound is a 2-oxo derivative and not a di-N-oxide, the core heterocyclic structure retains the potential to interfere with cellular redox balance.

G cluster_cell Gram-Positive Bacterium cluster_drug PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate Nucleotides Nucleotide Synthesis (DNA/RNA) Dihydrofolate->Nucleotides Cell_death Cell Death Quinoxaline_core Quinoxaline Core ROS Reactive Oxygen Species (ROS) Quinoxaline_core->ROS DNA_damage DNA Damage ROS->DNA_damage DNA_damage->Cell_death Compound 2-Oxo-1,2-dihydroquinoxaline -6-sulfonamide Sulfonamide_moiety Sulfonamide Moiety Compound->Sulfonamide_moiety Quinoxaline_moiety Quinoxaline Core Compound->Quinoxaline_moiety Sulfonamide_moiety->DHPS Inhibits Quinoxaline_moiety->Quinoxaline_core Acts via

Caption: Postulated dual mechanism of antibacterial action.

Representative Data Summary

The following table summarizes in vitro activity for structurally related 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivatives against common gram-positive bacterial strains. This data is provided for illustrative purposes to indicate the potential efficacy range of this class of compounds. Actual values for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide must be determined experimentally.

Bacterial StrainRepresentative MIC (mg/mL)Representative MBC (mg/mL)Reference
Staphylococcus aureus0.0313 - 0.2500.0625 - 0.500[8]
Bacillus cereus0.0313 - 0.2500.0625 - 0.500[8]
Bacillus subtilis0.0625 - 0.1250.125 - 0.500[9]
Streptococcus pyogenes0.0313 - 0.1250.0625 - 0.250[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] The broth microdilution method described here is a standardized, high-throughput technique for determining MIC values.[11]

Principle of the Assay A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity. The absence of growth in a well indicates that the compound concentration is sufficient to inhibit bacterial proliferation.

Materials

  • 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (Test Compound)

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)

  • Sterile 0.85% saline solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette and sterile tips

  • Incubator (35 ± 2°C)

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum add_compound Add 100 µL Compound Stock to Well 1 prep_compound->add_compound dilute_inoculum Dilute Inoculum to ~1 x 10^6 CFU/mL prep_inoculum->dilute_inoculum add_bacteria Add 50 µL Diluted Inoculum to Wells 1-11 dilute_inoculum->add_bacteria add_broth Add 50 µL Broth to Wells 2-12 add_broth->add_compound serial_dilute Perform 2-Fold Serial Dilution (Well 1 to 10) add_compound->serial_dilute serial_dilute->add_bacteria controls Well 11: Growth Control Well 12: Sterility Control add_bacteria->controls incubate Incubate Plate at 35°C for 16-20 hours controls->incubate read_mic Visually Inspect for Turbidity incubate->read_mic end Determine MIC Value read_mic->end G start Completed MIC Assay Plate select_wells Select Clear Wells: MIC, MICx2, MICx4, etc. start->select_wells subculture Spot-plate 10-100 µL from selected wells onto fresh MHA plates select_wells->subculture incubate Incubate MHA Plates at 35°C for 18-24 hours subculture->incubate count_colonies Count Colonies (CFU) on each spot incubate->count_colonies calculate Calculate % Kill vs. Initial Inoculum count_colonies->calculate end Determine MBC Value (≥99.9% reduction) calculate->end

Caption: Workflow for MBC determination.

Step-by-Step Methodology

  • Subculturing from MIC Plate:

    • Using the results from the MIC assay, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth. Also, select the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a separate, clearly labeled MHA plate. [12] * Scientist's Note: It is also advisable to perform a colony count on the initial inoculum used for the MIC test to establish an accurate baseline CFU/mL.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpreting the MBC:

    • After incubation, count the number of colonies on each MHA plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [12][13] * The plate corresponding to the growth control should show confluent growth.

Interpretation of Results: Bactericidal vs. Bacteriostatic Activity

The relationship between the MIC and MBC can be used to classify the activity of the compound. This is determined by calculating the MBC/MIC ratio.

  • Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [12]* Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that the agent is bacteriostatic, meaning it inhibits growth but does not kill the bacteria at similar concentrations.

Understanding this distinction is crucial in drug development, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.

References

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health (NIH). Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health (NIH). Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io. Available at: [Link]

  • (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Institutes of Health (NIH). Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. Food and Drug Administration (FDA). Available at: [Link]

  • Original Research Article: Design, Synthesis and Antibacterial activity of some 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivatives. Advanced Journal of Chemistry-Section A. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. ResearchGate. Available at: [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI) (2017) Performance Standards for Antimicrobial Disk Susceptibility Tests. 12th Edition. Scientific Research Publishing. Available at: [Link]

  • CLSI: Clinical & Laboratory Standards Institute. CLSI. Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. Available at: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. Available at: [Link]

  • Synthesis and Antibacterial potency of some 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivative. Advanced Journal of Chemistry-Section A. Available at: [Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International. Available at: [Link]

  • (PDF) Synthesis of some sulfonamide derivatives with potential antibacterial activity. ResearchGate. Available at: [Link]

  • Quinoxaline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • The inhibition of quinoxalines against Gram-positive bacteria... ResearchGate. Available at: [Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Social Science Research Network. Available at: [Link]

  • Antibacterial sulfonamides. SlideShare. Available at: [Link]

  • Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. SAS Publishers. Available at: [Link]

Sources

Method

Application Notes and Protocols: Antifungal Screening of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Derivatives

Introduction Quinoxaline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antib...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antiviral, anticancer, and antifungal properties.[1][2][3] The incorporation of a sulfonamide moiety, a well-established pharmacophore in antimicrobial agents, into the 2-oxo-1,2-dihydroquinoxaline scaffold presents a promising strategy for the development of novel antifungal agents.[4][5] Sulfonamides typically exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of microorganisms.[5][][7] This pathway is crucial for the synthesis of nucleic acids, and its disruption inhibits microbial growth and reproduction.[][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antifungal screening of novel 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives. The protocols detailed herein are based on established methodologies, primarily the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure reliable and reproducible results.[9][10]

Part 1: Rationale and Experimental Design

The primary objective of this screening protocol is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives against a panel of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This value is a critical parameter in the early stages of drug discovery, providing a quantitative measure of a compound's potency.

Causality Behind Experimental Choices:
  • Method Selection (Broth Microdilution): The broth microdilution method is chosen for its efficiency, scalability for screening a large number of compounds, and its status as a reference method by bodies like the CLSI.[9][10][13] This method allows for the simultaneous testing of multiple compounds at various concentrations in a 96-well plate format, conserving both the test compounds and reagents.[9]

  • Fungal Strain Selection: A panel of fungal strains, including common yeasts (e.g., Candida albicans, Candida glabrata) and molds (e.g., Aspergillus fumigatus), is recommended.[14][15] This allows for the assessment of the compounds' spectrum of activity. Including both ATCC reference strains and clinical isolates can provide a broader understanding of potential efficacy.

  • Media Selection (RPMI-1640): RPMI-1640 medium buffered with MOPS is the standard medium for antifungal susceptibility testing as per CLSI guidelines.[10] This ensures consistency and comparability of results across different laboratories.

  • Controls: The inclusion of positive (a known antifungal drug like Amphotericin B or Fluconazole), negative (vehicle control, typically DMSO), and growth (no compound) controls is essential for validating the assay's performance.

Experimental Workflow Diagram

Antifungal_Screening_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock & Serial Dilutions) Plate_Inoculation Plate Inoculation (96-well plates) Compound_Prep->Plate_Inoculation Add Compounds Inoculum_Prep Fungal Inoculum Preparation & Standardization Inoculum_Prep->Plate_Inoculation Add Fungi Incubation Incubation (Specified Time & Temperature) Plate_Inoculation->Incubation Visual_Reading Visual Reading of Growth (Turbidity) Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination Data_Reporting Data Reporting & Analysis MIC_Determination->Data_Reporting

Caption: Workflow for antifungal susceptibility testing.

Part 2: Detailed Protocols

Materials and Reagents
  • 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile, flat-bottom 96-well microtiter plates

  • Reference antifungal agents (e.g., Amphotericin B, Fluconazole)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Multichannel pipette

  • Incubator

Protocol 1: Preparation of Media and Reagents
  • RPMI-1640 Medium Preparation: Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer with MOPS to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 at 25°C. Sterilize by filtration through a 0.22 µm filter.

  • Compound Stock Solution: Dissolve the 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Store at -20°C.

  • Reference Antifungal Stock Solution: Prepare stock solutions of reference antifungals (e.g., Amphotericin B, Fluconazole) in an appropriate solvent (e.g., DMSO) as per CLSI guidelines.

Protocol 2: Fungal Inoculum Preparation

For Yeasts (e.g., Candida spp.):

  • Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several colonies and suspend them in sterile PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

For Molds (e.g., Aspergillus spp.):

  • Grow the mold on PDA plates at 35°C for 5-7 days until sporulation is evident.

  • Harvest the conidia by gently flooding the plate with sterile PBS containing 0.05% Tween 80 and scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer and dilute in RPMI-1640 medium as needed.

Protocol 3: Broth Microdilution Assay
  • Plate Preparation: In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except for the first column.

  • Serial Dilution of Compounds: Add 200 µL of the working compound solution (stock diluted in RPMI to twice the highest desired final concentration) to the first column of the plate. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in a range of concentrations.

  • Control Wells:

    • Column 11: Growth control (100 µL of RPMI medium + 100 µL of fungal inoculum).

    • Column 12: Sterility control (200 µL of RPMI medium only).

    • Positive Control: Set up a separate row for a reference antifungal, following the same serial dilution procedure.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test concentrations.

  • Incubation: Cover the plates and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[12]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
  • Visual Inspection: After the incubation period, visually inspect the plates for fungal growth (turbidity).

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. For some antifungals, a complete absence of growth is used as the endpoint.[12]

  • Data Recording: Record the MIC values for each compound against each fungal strain.

Part 3: Data Presentation and Interpretation

Example Data Table
CompoundFungal StrainMIC Range (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Derivative AC. albicans ATCC 900288 - 160.51
Derivative AC. glabrata ATCC 9003032 - 641>64
Derivative BC. albicans ATCC 900284 - 80.51
Derivative BA. fumigatus ATCC 20430516 - 321N/A
Interpretation of Results

The MIC values provide a direct measure of the antifungal potency of the tested derivatives. Lower MIC values indicate higher potency. Comparing the MICs of the novel compounds to those of established antifungal drugs provides a benchmark for their activity. It is also crucial to consider the spectrum of activity; a compound active against both yeasts and molds would be of particular interest.

Potential Mechanism of Action Diagram

Given the sulfonamide core, a likely mechanism of action is the inhibition of the fungal folic acid synthesis pathway.

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids (precursor) Compound 2-Oxo-1,2-dihydroquinoxaline -6-sulfonamide Derivative Compound->DHPS Inhibits

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

Part 4: Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No growth in control wells- Inoculum viability issue- Incorrect media preparation- Incubation error- Use a fresh culture for inoculum preparation- Verify media pH and composition- Check incubator temperature and humidity
Contamination in wells- Poor aseptic technique- Contaminated reagents or media- Review and reinforce sterile techniques- Use fresh, sterile reagents and media
Inconsistent results between replicates- Pipetting errors- Inhomogeneous compound or inoculum suspension- Calibrate pipettes and ensure proper mixing- Vortex suspensions before use
Compound precipitation- Poor solubility in RPMI medium- Ensure the final DMSO concentration is low (typically ≤1%)- Test a lower starting concentration of the compound

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial antifungal screening of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives. Adherence to standardized methodologies, such as those provided by the CLSI, is paramount for generating reliable and comparable data.[16] The results from these in vitro assays are the first step in identifying promising lead compounds for further development in the fight against fungal infections.

References
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]

  • Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. (n.d.). ACS Publications. [Link]

  • Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (n.d.). Taylor & Francis Online. [Link]

  • Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (2024). PubMed. [Link]

  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. (n.d.). American Society for Microbiology. [Link]

  • Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. (2020). Clinical and Laboratory Standards Institute. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). Royal Society of Chemistry. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds. (2022). YouTube. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). Clinical and Laboratory Standards Institute. [Link]

  • Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. (n.d.). ResearchGate. [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention. [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (n.d.). National Center for Biotechnology Information. [Link]

  • Issues in antifungal susceptibility testing. (2008). UK Health Security Agency. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

  • Issues in antifungal susceptibility testing. (n.d.). PubMed. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (n.d.). Cleveland Clinic. [https://my.clevelandclinic.org/health/drugs/22 sulfonamides]([Link] sulfonamides)

  • Issues in antifungal susceptibility testing. (n.d.). Ovid. [Link]

  • Antifungal Susceptibility. (n.d.). Microbiology. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer. [Link]

  • Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. (2024). PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). Royal Society of Chemistry. [Link]

Sources

Application

anticancer evaluation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide on MCF-7 cells

This document provides a detailed guide for evaluating the anticancer properties of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide on the MCF-7 human breast cancer cell line. This application note is intended for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for evaluating the anticancer properties of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide on the MCF-7 human breast cancer cell line. This application note is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Quinoxaline Derivatives in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including notable anticancer effects.[1][2] Their mechanism of action is often multifaceted, involving the inhibition of critical enzymes like topoisomerase II, which is essential for DNA replication, and the modulation of key signaling pathways that regulate cell proliferation and apoptosis.[1] Specifically, the 2-oxo-1,2-dihydroquinoxaline scaffold has been a focal point in the design of new therapeutic agents.

MCF-7 cells, an estrogen receptor-positive human breast cancer cell line, are a widely used and well-characterized model for studying the efficacy of potential anticancer compounds. Evaluating the effects of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide on MCF-7 cells can provide crucial insights into its therapeutic potential against hormone-responsive breast cancers. This guide outlines a series of robust protocols to comprehensively assess the cytotoxic and apoptotic effects of this compound.

Materials and Reagents

  • Cell Line: MCF-7 (human breast adenocarcinoma)

  • Compound: 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

  • Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) or DMEM/F12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, and 10 µg/mL insulin.[3][4]

  • Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS)

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO)

  • Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI)

  • Cell Cycle Analysis: RNase A, Propidium Iodide (PI)

  • Western Blotting: RIPA Lysis Buffer, Proteinase Inhibitor Cocktail, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membranes, primary and secondary antibodies (e.g., for Bcl-2, Bax, Caspase-3, p53, and β-actin).

Experimental Workflow

The comprehensive evaluation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide's anticancer activity involves a multi-step process. This workflow ensures a thorough characterization of the compound's effects on MCF-7 cell viability, proliferation, and mechanism of cell death.

Anticancer Evaluation Workflow Experimental Workflow for Anticancer Evaluation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Molecular Analysis A MCF-7 Cell Culture B MTT Assay for Cytotoxicity (IC50 Determination) A->B C Apoptosis Assay (Annexin V-FITC/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot Analysis (Apoptotic Protein Expression) C->E

Caption: A streamlined workflow for the anticancer evaluation of the target compound.

Detailed Protocols

MCF-7 Cell Culture and Maintenance

Rationale: Establishing and maintaining a healthy, consistent MCF-7 cell culture is fundamental to obtaining reproducible experimental results. The protocol below is optimized for the specific growth requirements of this cell line.[3][5]

Protocol:

  • Culture MCF-7 cells in complete growth medium (EMEM or DMEM/F12 with supplements) in a humidified incubator at 37°C with 5% CO2.[4]

  • Renew the growth medium 2-3 times per week.[3]

  • Maintain cell confluency between 30-90%. Do not allow cells to exceed 90% confluency to maintain optimal proliferation rates.[3]

  • For subculturing, aspirate the medium and wash the cells twice with sterile 1x PBS.[4]

  • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C to detach the cells.[3]

  • Neutralize the trypsin by adding 10 mL of complete growth medium.[3]

  • Centrifuge the cell suspension at 125 x g for 5 minutes.[3]

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

  • Plate the cells into new culture flasks at the desired split ratio.[3]

Cytotoxicity Assessment: MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6][7] This assay is a reliable and widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth.[8][9]

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.[6][8]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide at concentrations around the determined IC50 value for 24 or 48 hours.[6]

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.[6]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15-20 minutes in the dark at room temperature.[13]

  • Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[13]

Cell Population Annexin V-FITC Propidium Iodide (PI)
Viable CellsNegativeNegative
Early Apoptotic CellsPositiveNegative
Late Apoptotic/Necrotic CellsPositivePositive
Necrotic CellsNegativePositive
Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by inducing cell cycle arrest at specific phases, thereby preventing cell division and proliferation.[14] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat them with the test compound at concentrations around the IC50 value for 24 or 48 hours.[6]

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells in 70% ice-cold ethanol and store them at -20°C overnight.[6][15]

  • Centrifuge the fixed cells and wash them with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.[15]

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

Potential Signaling Pathway Involvement

Quinoxaline derivatives have been reported to induce apoptosis through the modulation of key signaling proteins. A plausible mechanism of action for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide could involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Apoptotic Signaling Pathway Hypothesized Apoptotic Pathway Compound Compound p53 p53 Compound->p53 Upregulates Bcl-2 Bcl-2 Compound->Bcl-2 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A potential signaling pathway for compound-induced apoptosis.

Western Blot Analysis

Rationale: Western blotting is a technique used to detect and quantify the expression levels of specific proteins.[16] This analysis can confirm the involvement of key apoptotic regulatory proteins suggested by the signaling pathway hypothesis.

Protocol:

  • Treat MCF-7 cells with the test compound as described for the apoptosis and cell cycle assays.

  • Lyse the cells using RIPA buffer containing a protease inhibitor cocktail to extract total protein.[16]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.[16]

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, Caspase-3, p53, and β-actin (as a loading control) overnight at 4°C.[16]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]

Data Presentation

Table 1: Cytotoxicity of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide on MCF-7 Cells (Hypothetical Data)
Treatment TimeIC50 (µM)
24 hours45.2 ± 3.1
48 hours28.7 ± 2.5
72 hours15.9 ± 1.8
Table 2: Effect of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide on Cell Cycle Distribution in MCF-7 Cells (Hypothetical Data)
Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Control65.4 ± 4.222.1 ± 2.812.5 ± 1.9
Compound (15 µM)50.1 ± 3.715.8 ± 2.134.1 ± 3.3
Compound (30 µM)42.3 ± 3.110.2 ± 1.547.5 ± 4.0

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in-vitro evaluation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide's anticancer activity against MCF-7 breast cancer cells. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and the modulation of key signaling proteins, researchers can gain a thorough understanding of the compound's therapeutic potential. These studies are a critical first step in the preclinical development of novel quinoxaline-based anticancer agents.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(13), e2899.
  • ResearchGate. (2012). How to culture MCF7 cells?. Retrieved from [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • Axol Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. Retrieved from [Link]

  • Farnham Lab. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Protocols.io.
  • Chekwube, A. U., et al. (2022). Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy. PMC, 12(1), e0274195.
  • BenchChem. (2025). Application Notes and Protocols for Investigating the Antiproliferative Activity of Flavonoids in MCF-7 Breast Cancer Cells.
  • Ahmadian, S., et al. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay. JoVE (Journal of Visualized Experiments), (183), e63891.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io.
  • Chen Lab. (2009). Western blotting. University of Hawaii Cancer Center.
  • Vanparys, C., et al. (2006). Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro, 20(8), 1238-1244.
  • ResearchGate. (n.d.). Flow cytometry cell cycle analysis of MCF-7 cells treated with different compounds and control. Retrieved from [Link]

  • Shcherbina, T. A., et al. (2021). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748.
  • Al-Ghamdi, S. N., et al. (2022). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. Molecules, 27(19), 6296.
  • Efferth, T., et al. (2017). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. Iranian Journal of Pharmaceutical Research, 16(3), 1163-1172.
  • Al-Abdullah, E. S., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Singh, S. K., et al. (2023). Evaluation of in-vitro anticancer activity assessment on breast cancer cell line MCF-7. BEPLS, 12(5), 1-6.
  • Al-Ghorbani, M., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Scientific Reports, 11(1), 23838.
  • Dinu, M., et al. (2022). Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract. PLoS One, 17(2), e0263617.
  • ResearchGate. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 13(48), 33642-33656.
  • Chemical Methodologies. (2023). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line.
  • Chemical Methodologies. (2023). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF‑7 Human Breast Cancer Cell Line.
  • Asian Journal of Green Chemistry. (2022). Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay.
  • BenchChem. (2025). The Ascendance of Quinoxalin-2(1H)
  • Hassan, G. S., et al. (2007). Synthesis and Reactions of Some Novel Quinoxalines for Anticancer Evaluation. Archiv der Pharmazie, 340(3), 143-149.
  • Shcherbina, T. A., et al. (2021). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748.

Sources

Method

Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

Introduction: The Scientific Imperative for MIC Testing The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacteri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for MIC Testing

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The addition of a sulfonamide moiety, as in 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, can further enhance this antimicrobial potential, a critical area of research in an era of growing antimicrobial resistance.[4][5][6]

To rigorously quantify the antibacterial efficacy of a novel compound like 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, determining its Minimum Inhibitory Concentration (MIC) is a foundational step. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8] This value is a critical parameter for drug discovery, enabling the comparison of potency against various bacterial strains and guiding further development.

This document provides a detailed protocol for determining the MIC of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide using the broth microdilution method. This procedure is harmonized with the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and integrity.[9][10]

Principle of the Broth Microdilution Method

The broth microdilution assay is the gold standard for quantitative antimicrobial susceptibility testing.[10] The core principle involves challenging a standardized bacterial inoculum (~5 x 10^5 Colony Forming Units per milliliter, CFU/mL) with serially diluted concentrations of the test compound in a liquid growth medium. Following a specified incubation period, the microtiter plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound where growth is completely inhibited.[8] This method provides a quantitative result that is essential for evaluating the potency of a new chemical entity.

Essential Materials and Reagents

Test Compound and Reagents
  • 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide: High purity solid.

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher, for preparing the stock solution.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for non-fastidious aerobic bacteria. Must be prepared or sourced according to CLSI M07 guidelines.[10]

  • Sterile Saline: 0.85% NaCl solution for inoculum preparation.

  • Reference Antibiotic: Ciprofloxacin or another appropriate broad-spectrum antibiotic for assay validation.

Biological Materials
  • Quality Control (QC) Bacterial Strains:

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

  • Test Strains: Relevant clinical or laboratory strains against which the compound's activity is to be evaluated.

Equipment and Consumables
  • Sterile, 96-well, U-bottom or flat-bottom microtiter plates.

  • Calibrated single-channel and multi-channel micropipettes and sterile tips.

  • Sterile reagent reservoirs.

  • Incubator maintained at 35 ± 2 °C.

  • Spectrophotometer or turbidimeter for inoculum standardization.

  • 0.5 McFarland turbidity standard.

  • Vortex mixer.

  • Biosafety cabinet (Class II).

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The causality behind each step is critical for generating reliable and reproducible MIC data.

Step 1: Preparation of Compound Stock Solution

The objective is to create a concentrated, sterile stock solution from which working dilutions can be made. The choice of solvent is critical to ensure the compound is fully solubilized without affecting bacterial viability.

  • Aseptically weigh a precise amount of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (e.g., 10 mg) in a sterile microcentrifuge tube.

  • Solubilize the compound in a minimal volume of 100% DMSO. For example, adding 1 mL of DMSO to 10 mg of the compound yields a 10 mg/mL (10,000 µg/mL) stock solution. Vortex thoroughly until fully dissolved.

  • Sterility: This high-concentration DMSO stock is considered self-sterilizing. No filtration is typically required.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Inoculum Preparation and Standardization

The final bacterial density in each well must be precisely controlled, as a high inoculum can falsely elevate the MIC value. The standard is ~5 x 10^5 CFU/mL.[10]

  • Bacterial Culture: From a stock culture, streak the test and QC bacterial strains onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35 ± 2 °C.

  • Create Suspension: Using a sterile loop or swab, touch 3-5 morphologically similar colonies and suspend them in sterile saline. Vortex gently to create a homogenous suspension.

  • Standardize Density: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is done by adding more bacteria or saline and comparing it against the standard visually or with a spectrophotometer (target OD625nm ≈ 0.08–0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Final Dilution: This step is critical for achieving the target inoculum. Perform a 1:150 dilution of the standardized suspension in CAMHB. For example, add 100 µL of the 0.5 McFarland suspension to 14.9 mL of CAMHB. This results in a working inoculum of ~1 x 10^6 CFU/mL. Since 50 µL of this will be added to 50 µL of drug solution in the plate, the final concentration in the well will be the desired ~5 x 10^5 CFU/mL.

Step 3: Microtiter Plate Preparation (Serial Dilution)

This procedure creates a two-fold dilution series of the compound across the microtiter plate.

  • Dispense Broth: Add 50 µL of sterile CAMHB to wells 2 through 12 of each row designated for testing. Well 1 will receive the highest compound concentration.

  • Prepare Working Solution: Create an intermediate working solution of the compound. For example, to start at a final concentration of 256 µg/mL, dilute the 10,000 µg/mL stock to 512 µg/mL in CAMHB. This is the solution that will be added to the first well. Note: The concentration of this working solution should be twice the desired highest final concentration in the plate.

  • First Well: Add 100 µL of the compound working solution (e.g., 512 µg/mL) to well 1.

  • Serial Dilution: Using a multichannel pipette, mix the contents of well 1 by pipetting up and down. Transfer 50 µL from well 1 to well 2. Mix, and then transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.

  • Setup Controls (Crucial for Validation):

    • Growth Control (Well 11): This well should contain 50 µL of CAMHB. It will later be inoculated to confirm the bacteria are viable.

    • Sterility Control (Well 12): This well contains 50 µL of CAMHB and will not be inoculated. It serves to verify the sterility of the medium.

    • Solvent Control: Run a separate row with the highest concentration of DMSO used in the test wells (without the compound) to ensure the solvent has no inhibitory effect.

Step 4: Inoculation and Incubation
  • Inoculate Plate: Using a multichannel pipette, add 50 µL of the final working inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. Do not inoculate well 12 (Sterility Control).

  • Final Concentrations: The total volume in each well is now 100 µL. The bacterial concentration is ~5 x 10^5 CFU/mL, and the compound concentrations are halved, creating the final test range (e.g., 256, 128, 64, ..., 0.5 µg/mL).

  • Incubation: Seal the plates with an adhesive film or place them in a container with a lid to prevent evaporation. Incubate at 35 ± 2 °C for 16-20 hours in ambient air.[10]

Step 5: Result Interpretation
  • Validate Controls: Before reading the test wells, check the controls.

    • The Sterility Control (Well 12) must be clear (no growth).

    • The Growth Control (Well 11) must show distinct turbidity.

    • The QC strain MIC must be within its acceptable range as defined by CLSI M100 standards.

    • If any control fails, the experiment is invalid and must be repeated.

  • Determine the MIC: Place the plate on a reading stand. The MIC is the lowest concentration of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide at which there is no visible growth (i.e., the first clear well in the dilution series).

Data Presentation and Quality Control Parameters

Summarizing the critical parameters in a table ensures consistency and adherence to established standards.

ParameterRecommended Condition/ValueReference
Test Method Broth MicrodilutionCLSI M07[10], ISO 20776-1[9]
Culture Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)CLSI M07[10]
Final Inoculum Density Approx. 5 x 10^5 CFU/mLCLSI M07[10]
Incubation Temperature 35 ± 2 °CCLSI M07[10]
Incubation Time 16-20 hours (for non-fastidious bacteria)CLSI M07[10]
Test Compound Solvent Dimethyl Sulfoxide (DMSO)Standard Laboratory Practice
QC Strains E. coli ATCC 25922, S. aureus ATCC 29213CLSI M100

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the MIC determination protocol.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis stock 1. Prepare Compound Stock Solution (in DMSO) inoculum 2. Prepare & Standardize Bacterial Inoculum (0.5 McFarland) plate_prep 3. Perform Serial Dilutions in 96-Well Plate stock->plate_prep Compound inoculation 4. Inoculate Plate with Standardized Bacteria inoculum->inoculation Bacteria plate_prep->inoculation incubation 5. Incubate Plate (35°C, 16-20h) inoculation->incubation controls 6. Validate Controls (Growth & Sterility) incubation->controls read_mic 7. Read MIC Value (Lowest Concentration with No Growth) controls->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

References

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]

  • Synthesis of a Series of Quinoxaline Derivatives and Their Antibacterial Effectiveness Against Pathogenic Bacteria. ChemistrySelect. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]

  • Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • EUCAST MIC Determination Testing. In Vitro Technologies. [Link]

  • Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. ResearchGate. [Link]

  • ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Giles Scientific Inc. [Link]

  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Broth Microdilution. Microbiology Info. [Link]

  • Design, Synthesis and Antibacterial activity of some 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivatives. Academics and Scientific Journals. [Link]

  • Synthesis and Antibacterial potency of some 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazone derivative. Academics and Scientific Journals. [Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE. Semantic Scholar. [Link]

  • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports. [Link]

Sources

Application

Application Notes and Protocols for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide in Anti-Alzheimer's Disease Research

Introduction: A Multi-Targeted Approach to a Multifaceted Disease Alzheimer's disease (AD) presents a complex pathological landscape, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the format...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multi-Targeted Approach to a Multifaceted Disease

Alzheimer's disease (AD) presents a complex pathological landscape, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and sustained neuroinflammation.[1] This multifaceted nature of AD has led to a paradigm shift in drug discovery, moving away from single-target therapies towards the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathogenic pathways.

Within this framework, the quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of quinoxaline have demonstrated potential as cholinesterase inhibitors, antioxidants, and anti-inflammatory agents, all of which are relevant to the treatment of AD.[1][2] Similarly, the sulfonamide functional group is a well-established pharmacophore present in a variety of clinically approved drugs and has been explored for its role in modulating secretase activity, which is crucial in the production of Aβ peptides.[3][4]

This document outlines the potential application of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide , a compound that uniquely combines both the quinoxaline and sulfonamide moieties. While direct research on this specific molecule in the context of Alzheimer's disease is nascent, its structural components suggest a promising potential as a multi-target agent. These application notes will, therefore, provide a comprehensive guide for researchers to explore the therapeutic viability of this compound, detailing its proposed mechanisms of action and providing robust protocols for its evaluation in preclinical Alzheimer's disease research.

Proposed Mechanisms of Action: A Trifecta of Therapeutic Potential

Based on the known properties of its constituent chemical scaffolds, 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is hypothesized to exert its anti-Alzheimer's effects through a combination of three primary mechanisms: inhibition of amyloidogenesis, modulation of neuroinflammation, and reduction of oxidative stress.

Inhibition of Amyloid-Beta (Aβ) Production and Aggregation

The amyloid cascade hypothesis remains a central tenet in AD pathogenesis, positing that the accumulation of Aβ is the primary trigger for the downstream pathological events. The production of Aβ is initiated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.

  • BACE1 Inhibition: Quinoxaline derivatives have been identified as potential inhibitors of BACE1, the rate-limiting enzyme in Aβ production.[5][6] The nitrogen-containing heterocyclic ring system of the quinoxaline core can engage in key interactions within the active site of BACE1.

  • γ-Secretase Modulation: Sulfonamides have been investigated as modulators of γ-secretase, the enzyme responsible for the final cleavage of APP to generate Aβ.[3][4][7][8] Rather than outright inhibition, which can lead to off-target effects due to the enzyme's other physiological roles, modulation of γ-secretase activity to favor the production of shorter, less aggregation-prone Aβ species is a more desirable therapeutic strategy.

  • Anti-Aggregation Properties: The planar aromatic structure of the quinoxaline ring may allow it to intercalate between Aβ monomers, thereby inhibiting their aggregation into neurotoxic oligomers and fibrils.

The following signaling pathway diagram illustrates the proposed points of intervention for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide in the amyloidogenic pathway.

Amyloidogenic Pathway Inhibition APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Amyloid-β (Aβ) peptides C99->Ab γ-secretase cleavage Oligomers Aβ Oligomers Ab->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Fibrillization Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Plaques->Neurotoxicity BACE1 β-secretase (BACE1) gSecretase γ-secretase TestCompound 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide TestCompound->Ab Anti-aggregation TestCompound->BACE1 Inhibition TestCompound->gSecretase Modulation

Caption: Proposed inhibition of the amyloidogenic pathway.

Attenuation of Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in AD. Quinoxaline derivatives have been shown to possess anti-inflammatory properties, potentially by downregulating the production of pro-inflammatory cytokines.[1][2]

The proposed anti-inflammatory mechanism of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide involves the inhibition of signaling pathways that lead to the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Neuroinflammation Modulation Microglia Activated Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Release NeuronalDamage Neuronal Damage Cytokines->NeuronalDamage TestCompound 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide TestCompound->Microglia

Caption: Modulation of neuroinflammatory pathways.

Neuroprotection through Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is another critical component of AD pathology. The quinoxaline ring system can act as a scavenger of free radicals, thereby protecting neurons from oxidative damage.[1][2]

Experimental Protocols

The following protocols provide a comprehensive framework for the preclinical evaluation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide.

Synthesis of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

Synthesis Workflow Start Starting Material (e.g., 4-amino-3-nitrobenzenesulfonamide) Step1 Reduction of nitro group Start->Step1 Step2 Cyclization with glyoxylic acid Step1->Step2 Product 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Step2->Product

Caption: Proposed synthetic workflow.

Step-by-Step Protocol:

  • Reduction of the Nitro Group: Start with a commercially available 4-amino-3-nitrobenzenesulfonamide. The nitro group can be selectively reduced to an amine using standard reduction conditions, such as catalytic hydrogenation (H2, Pd/C) or treatment with a reducing agent like sodium dithionite.

  • Cyclization: The resulting diamine can then be cyclized with glyoxylic acid in a suitable solvent, such as ethanol or acetic acid, under reflux conditions to form the 2-oxo-1,2-dihydroquinoxaline ring system.

  • Purification: The final product should be purified by recrystallization or column chromatography and its structure confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Evaluation

1. Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is a widely used method to monitor the aggregation of Aβ peptides into amyloid fibrils.[12][13][14][15][16]

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

  • Protocol:

    • Prepare a stock solution of Aβ1-42 peptide by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state, then lyophilize to remove the solvent.

    • Resuspend the lyophilized Aβ1-42 in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10 µM.

    • Prepare a working solution of ThT (20 µM) in the same buffer.

    • In a 96-well black plate, mix the Aβ1-42 solution with varying concentrations of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (e.g., from 0.1 to 100 µM). Include a positive control (Aβ1-42 alone) and a negative control (buffer alone).

    • Add the ThT working solution to each well.

    • Incubate the plate at 37°C with continuous gentle shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 24 hours) using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against time. The inhibitory effect of the compound is determined by the reduction in the final fluorescence intensity and the delay in the lag phase of aggregation compared to the positive control. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of Aβ aggregation.

ParameterDescription
Aβ Peptide Aβ1-42 is typically used as it is more prone to aggregation than Aβ1-40.
ThT Concentration 20 µM is a common working concentration.
Incubation 37°C with shaking to promote aggregation.
Readout Fluorescence intensity (Ex/Em ~440/485 nm).

2. BACE1 Inhibition Assay

Several commercial kits are available for measuring BACE1 activity, typically based on Förster Resonance Energy Transfer (FRET).[17][18][19][20][21]

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Protocol:

    • Reconstitute the recombinant human BACE1 enzyme and the FRET substrate according to the manufacturer's instructions.

    • In a 96-well plate, add the BACE1 enzyme to a buffer solution.

    • Add varying concentrations of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide. Include a known BACE1 inhibitor as a positive control and a vehicle control (e.g., DMSO).

    • Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific FRET pair.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

3. Neuroinflammation Assay (Cytokine Release Assay)

This assay measures the ability of the compound to suppress the release of pro-inflammatory cytokines from activated microglial cells.[22][23]

  • Principle: Microglial cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, in the presence or absence of the test compound. The levels of secreted cytokines in the cell culture supernatant are then quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Protocol:

    • Culture a suitable microglial cell line (e.g., BV-2 or primary microglia) in a 96-well plate until they reach the desired confluency.

    • Pre-treat the cells with different concentrations of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include an unstimulated control and an LPS-only control.

    • Collect the cell culture supernatant.

    • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the percentage of inhibition. Calculate the IC50 value for the inhibition of each cytokine's release.

In Vivo Evaluation in Transgenic Mouse Models

Transgenic mouse models that overexpress human APP and presenilin-1 with familial AD mutations are widely used to study Aβ pathology and cognitive deficits.[24][25][26][27]

  • Animal Model: The APP/PS1 or 5XFAD mouse models are suitable choices as they develop amyloid plaques at a relatively early age.

  • Experimental Design:

    • Treat a cohort of transgenic mice with 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (administered orally or via intraperitoneal injection) for a specified duration (e.g., 3-6 months). Include a vehicle-treated transgenic group and a wild-type control group.

    • Behavioral Testing: At the end of the treatment period, assess cognitive function using standard behavioral tests such as the Morris water maze (for spatial learning and memory) and the novel object recognition test (for recognition memory).

    • Histopathological Analysis: After the behavioral tests, sacrifice the animals and collect their brains. Perform immunohistochemical staining of brain sections to quantify the Aβ plaque load and microglial activation.

    • Biochemical Analysis: Homogenize a portion of the brain tissue to measure the levels of soluble and insoluble Aβ peptides using ELISA.

  • Data Analysis: Compare the behavioral performance, Aβ plaque burden, and Aβ levels between the compound-treated and vehicle-treated transgenic groups. A significant improvement in cognitive function and a reduction in AD-like pathology in the treated group would indicate the therapeutic potential of the compound.

Conclusion and Future Directions

The unique combination of a quinoxaline core and a sulfonamide moiety in 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide makes it a compelling candidate for a multi-target-directed ligand in the context of Alzheimer's disease. The protocols outlined in these application notes provide a rigorous and systematic approach to validate its therapeutic potential. Future research should also explore the compound's effects on tau pathology, another critical hallmark of AD, and investigate its pharmacokinetic and pharmacodynamic properties to optimize its drug-like characteristics for potential clinical development.

References

  • Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed. Available from: [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. Available from: [Link]

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. Available from: [Link]

  • Multi-Target Quinoxaline Derivatives for Alzheimer's Disease: Inhibitory Activities Against AChE and BACE-1 Enzymes. ResearchGate. Available from: [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. Available from: [Link]

  • Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase. ACS Chemical Biology. Available from: [Link]

  • Thioflavin T spectroscopic assay. Creative Diagnostics. Available from: [Link]

  • Fenchylamine sulfonamide inhibitors of amyloid beta peptide production by the gamma-secretase proteolytic pathway: potential small-molecule therapeutic agents for the treatment of Alzheimer's disease. PubMed. Available from: [Link]

  • Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader. protocols.io. Available from: [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. Available from: [Link]

  • Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase. National Institutes of Health. Available from: [Link]

  • Carbamate-appended N-alkylsulfonamides as inhibitors of gamma-secretase. PubMed. Available from: [Link]

  • MOLECULAR INTERACTION STUDIES OF CRYSTAL STRUCTRUES OF QUINOLINE DERIVATIVES AGAINST BACE1. ResearchGate. Available from: [Link]

  • Thioflavin-T (ThT) Aggregation assay. protocols.io. Available from: [Link]

  • Multi-Target Quinoxaline Derivatives for Alzheimer's Disease: Inhibitory Activities Against AChE and BACE-1 Enzymes. Semantic Scholar. Available from: [Link]

  • Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. PubMed Central. Available from: [Link]

  • Sulfonamide inhibitors of-secretase show differential inhibition of... ResearchGate. Available from: [Link]

  • An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease. MDPI. Available from: [Link]

  • Design, green synthesis and reactions of 2,3-dioxo- 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Academic Journals. Available from: [Link]

  • Transgenic Mouse Models of Alzheimer's Disease. PubMed Central. Available from: [Link]

  • Transgenic Mouse Models of Alzheimer Disease: Developing a Better Model as a Tool for Therapeutic Interventions. PubMed Central. Available from: [Link]

  • Animal Models of Alzheimer's Disease Evaluated with [11C]Pittsburg Compound B. MDPI. Available from: [Link]

  • ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. Available from: [Link]

  • Methods to Assess Neuroinflammation. ResearchGate. Available from: [Link]

  • Thioflavin t method for detection of amyloid polypeptide fibril aggregation. Google Patents.
  • Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. PubMed Central. Available from: [Link]

  • BACE1 Assay Kit. BPS Bioscience. Available from: [Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International. Available from: [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. Available from: [Link]

  • Development of Cytokine Release Assays for Human iPSC-derived Microglia. FUJIFILM Wako Chemicals. Available from: [Link]

  • What are the Best Transgenic Animal Models for Alzheimer's Disease Research? Cyagen. Available from: [Link]

  • Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. National Institutes of Health. Available from: [Link]

  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. PubMed Central. Available from: [Link]

  • SYNTHESIS OF SOME QUINOXALINE-6-MORPHOLYL SULPHONAMIDE DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. Available from: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available from: [Link]

  • Design, synthesis, X-ray studies, and biological evaluation of novel BACE1 inhibitors with bicyclic isoxazoline carboxamides as the P3 ligand. PubMed. Available from: [Link]

  • Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. protocols.io. Available from: [Link]

Sources

Method

Application Notes & Protocols: In Vivo Efficacy Testing of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

Introduction: Rationale for In Vivo Evaluation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide in Seizure Models 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a novel investigational compound featuring a quinoxaline core s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Evaluation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide in Seizure Models

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a novel investigational compound featuring a quinoxaline core structure linked to a sulfonamide moiety. The quinoxaline scaffold is a key component in a variety of neurologically active agents, notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are the primary mediators of fast excitatory neurotransmission in the central nervous system, and their over-activation is critically implicated in the generation and propagation of epileptic seizures.[1] Consequently, AMPA receptor antagonists have demonstrated a broad spectrum of anticonvulsant activity in numerous preclinical models of epilepsy.[1][2][3]

The sulfonamide group, while classically associated with antimicrobial activity, is also a key functional group in a diverse range of pharmaceuticals, including carbonic anhydrase inhibitors which have shown utility in treating certain types of seizures.[4][5][6] The combination of these two pharmacophores in 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide suggests a compelling hypothesis for its potential as a novel antiepileptic drug (AED).

These application notes provide detailed protocols for the initial in vivo screening of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide for anticonvulsant efficacy using two well-validated and clinically relevant rodent seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) seizure test.[7][8] These models are considered foundational in the discovery and development of new AEDs and are predictive of efficacy against generalized tonic-clonic and generalized myoclonic seizures, respectively.[3][7][8]

PART 1: Preclinical Animal Model Selection and Rationale

The initial phase of in vivo efficacy testing for a novel AED candidate relies on acute, induced seizure models that are robust, reproducible, and have high predictive validity for clinical seizure types.[7][9] The MES and scPTZ models are the cornerstones of this approach and are recommended for the preliminary evaluation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide.

Maximal Electroshock (MES) Seizure Model
  • Scientific Rationale: The MES test is a widely used preclinical assay that induces a generalized tonic-clonic seizure through electrical stimulation.[7][8] It is particularly effective at identifying compounds that can prevent the spread of seizures, a key characteristic of many established AEDs like phenytoin and carbamazepine.[7] The endpoint of this test, the abolition of the tonic hindlimb extension phase of the seizure, is clear, objective, and quantifiable.[8] This model's clinical correlate is the generalized tonic-clonic seizure in humans.[7]

  • Causality of Experimental Choice: By evaluating 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide in the MES model, we are specifically testing its ability to inhibit high-frequency neuronal firing and prevent the propagation of seizure activity from its point of origin. This is a critical mechanism for controlling severe, generalized seizures.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
  • Scientific Rationale: The scPTZ test involves the administration of a subconvulsive dose of pentylenetetrazol, a GABA-A receptor antagonist, which induces clonic seizures.[7] This model is highly sensitive to drugs that enhance GABAergic inhibition or block T-type calcium channels, such as ethosuximide.[7] It is considered a valid model for identifying agents effective against generalized myoclonus and absence seizures.[7][10] The primary endpoint is the failure of the animal to exhibit a clonic seizure of a specific duration.

  • Causality of Experimental Choice: The scPTZ model complements the MES test by probing a different set of anticonvulsant mechanisms. A positive result in this model would suggest that 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide may have a broader spectrum of activity, potentially through modulation of inhibitory neurotransmission or other pathways relevant to non-convulsive seizures.

PART 2: Experimental Protocols

Ethical considerations are paramount in all animal research. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant national and institutional guidelines for the humane treatment of laboratory animals.

General Preparation and Compound Administration

Objective: To prepare 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide for in vivo administration and to establish a consistent dosing procedure.

Materials:

  • 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide (test compound)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution containing DMSO, Tween 80, and saline, depending on compound solubility)

  • Standard AEDs (e.g., Phenytoin for MES, Ethosuximide for scPTZ) as positive controls

  • Rodents (e.g., male Swiss Webster mice, 20-25g)

  • Analytical balance, vortex mixer, sonicator

  • Dosing syringes and gavage needles (for oral administration) or hypodermic needles (for intraperitoneal injection)

Protocol:

  • Animal Acclimation: Upon arrival, house animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 5 days to acclimate.

  • Dose Formulation:

    • Calculate the required amount of test compound based on the desired dose levels (e.g., 10, 30, 100 mg/kg) and the number of animals per group.

    • Prepare the vehicle solution. A common vehicle for initial screening is 0.5% methylcellulose. If solubility is an issue, a vehicle such as 10% DMSO, 10% Tween 80 in 80% saline can be used.

    • Carefully weigh the test compound and suspend or dissolve it in the vehicle. Use a vortex mixer and/or sonicator to ensure a homogenous suspension or solution.

    • Prepare the positive control and vehicle-only solutions in the same manner.

  • Animal Grouping and Dosing:

    • Randomly assign animals to treatment groups (e.g., Vehicle, Positive Control, Test Compound at 3 dose levels), with a typical group size of n=8-10 animals.

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered (typically 10 mL/kg for mice).

    • Administer the formulation via the chosen route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]). The choice of route depends on the compound's properties and the desired pharmacokinetic profile.

    • Record the time of administration for each animal.

Maximal Electroshock (MES) Test Protocol

Objective: To assess the ability of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide to prevent tonic hindlimb extension induced by corneal electrical stimulation.

Workflow Diagram:

MES_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Data Analysis Acclimation Acclimation Randomization Randomization Acclimation->Randomization Dosing Dosing Randomization->Dosing Wait_TPE Wait for Time to Peak Effect (TPE) Dosing->Wait_TPE Stimulation Corneal Stimulation (e.g., 50 mA, 0.2s) Wait_TPE->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Record Record Protection (Yes/No) Observation->Record Calculate Calculate % Protection Record->Calculate Stats Statistical Analysis Calculate->Stats

Caption: Workflow for the Maximal Electroshock (MES) Test.

Protocol:

  • Timing: Conduct the test at the predetermined Time to Peak Effect (TPE) of the test compound after administration (e.g., 30 minutes for i.p., 60 minutes for p.o.). This TPE may need to be determined in preliminary pharmacokinetic studies.

  • Stimulation:

    • Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse to minimize discomfort.[8]

    • Deliver a supramaximal electrical stimulus through corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).[8]

  • Observation and Endpoint:

    • Immediately after stimulation, observe the animal's behavior.

    • The key endpoint is the presence or absence of a tonic hindlimb extension. This is characterized by a rigid, extended posture of the hindlimbs lasting for several seconds.

    • Protection is defined as the complete absence of the tonic hindlimb extension phase.[8]

  • Data Collection: For each animal, record whether it was protected (Yes/No).

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol

Objective: To evaluate the ability of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide to increase the threshold for clonic seizures induced by PTZ.

Workflow Diagram:

scPTZ_Workflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Data Analysis Acclimation Acclimation Randomization Randomization Acclimation->Randomization Dose Test Compound Dosing_Compound Dosing_Compound Randomization->Dosing_Compound Dose Test Compound Wait_TPE Wait for TPE Dosing_Compound->Wait_TPE Dose_PTZ Administer scPTZ (e.g., 85 mg/kg, s.c.) Wait_TPE->Dose_PTZ Observation Observe for 30 min Dose_PTZ->Observation Record Record Seizure Latency & Protection (Yes/No) Observation->Record Calculate Calculate % Protection Record->Calculate Stats Statistical Analysis Calculate->Stats

Caption: Workflow for the Subcutaneous PTZ (scPTZ) Test.

Protocol:

  • Timing: Administer the test compound, positive control, or vehicle at the appropriate time before PTZ challenge to coincide with the TPE.

  • PTZ Administration:

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, which is a CD97 or dose that causes convulsions in 97% of vehicle-treated animals) via subcutaneous (s.c.) injection into a loose fold of skin on the back of the neck.

  • Observation and Endpoint:

    • Immediately place the animal in an individual observation chamber.

    • Observe continuously for 30 minutes.

    • The primary endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or body, often with loss of righting reflex, lasting for at least 5 seconds.

    • Protection is defined as the complete absence of this clonic seizure episode within the 30-minute observation period.

  • Data Collection: For each animal, record whether it was protected (Yes/No). The latency (time) to the onset of the clonic seizure can also be recorded as a secondary endpoint.

PART 3: Data Presentation and Analysis

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups.

Data Summary Table

The results from the MES and scPTZ tests can be presented as follows:

Treatment Group Dose (mg/kg) Route N MES Test (% Protection) scPTZ Test (% Protection)
Vehicle-i.p.100%0%
Phenytoin10i.p.8100%N/A
Ethosuximide150i.p.8N/A100%
Test Compound10i.p.812.5%25%
Test Compound30i.p.850%62.5%
Test Compound100i.p.887.5%100%
N/A: Not Applicable, as these are specific positive controls for each model.
Statistical Analysis
  • The primary endpoint (% protection) is binary data. The significance of the protective effect of the test compound compared to the vehicle control group can be determined using Fisher's exact test for each dose level.

  • A dose-response relationship should be evident. From the dose-response data, an ED₅₀ (the dose required to protect 50% of the animals) can be calculated using probit analysis.

  • Secondary endpoints, such as latency to seizure in the scPTZ test, can be analyzed using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.

  • A p-value of < 0.05 is typically considered statistically significant.

PART 4: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the mandatory inclusion of both vehicle and positive control groups.

  • Vehicle Control: The vehicle group establishes the baseline response in each model. In the MES test, all vehicle-treated animals should exhibit tonic hindlimb extension. In the scPTZ test, nearly all (ideally >97%) should exhibit clonic seizures. Failure to meet these criteria may indicate an issue with the stimulus intensity (MES) or PTZ dose (scPTZ) and would invalidate the experiment.

  • Positive Control: The use of a standard, clinically validated AED (e.g., Phenytoin for MES, Ethosuximide for scPTZ) at a dose known to be fully effective confirms the sensitivity of the animal colony and the integrity of the experimental procedure. A lack of efficacy in the positive control group would signal a procedural error and necessitate a repeat of the study.

This two-tiered control system ensures that any observed efficacy of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a direct result of its pharmacological activity and not an artifact of the experimental setup. Furthermore, adherence to Good Laboratory Practice (GLP) regulations (21 CFR Part 58) is crucial for ensuring the quality and integrity of preclinical studies intended for regulatory submission.[11]

References

  • Animal Models of Epilepsy: A Phenotype-oriented Review - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Animal Models for Pre-Clinical Antiepileptic Drug Research. (n.d.). DocsDrive. Retrieved January 19, 2026, from [Link]

  • Animal Models of Neurodegenerative Diseases - PMC. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Animal models of Alzheimer's disease: preclinical insights and challenges. (2023). ScienceOpen. Retrieved January 19, 2026, from [Link]

  • Rodent Epilepsy Models. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • Animal Models of Neurodegenerative Diseases. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (n.d.). NAMSA. Retrieved January 19, 2026, from [Link]

  • Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches | ACS Omega. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies | FDA. (n.d.). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]

  • Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PubMed Central. (2022). Retrieved January 19, 2026, from [Link]

  • The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (n.d.). Cytel. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes - PMC. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies | Insights | Holland & Knight. (n.d.). Holland & Knight. Retrieved January 19, 2026, from [Link]

  • (PDF) New AMPA antagonists in epilepsy. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Understanding FDA Preclinical Animal Study Requirements for Medical Devices. (n.d.). AseBio. Retrieved January 19, 2026, from [Link]

  • Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Presymptomatically applied AMPA receptor antagonist prevents calcium increase in vulnerable type of motor axon terminals of mice modeling amyotrophic lateral sclerosis. (2017). PubMed. Retrieved January 19, 2026, from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Dhobale Sushmita, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 5, 3005-3011. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved January 19, 2026, from [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Quinoxaline Sulfonamides in Biological Assays

Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering solubility hurdles with quinoxaline sulfonamide compounds. This class of heterocyclic compounds holds sign...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering solubility hurdles with quinoxaline sulfonamide compounds. This class of heterocyclic compounds holds significant therapeutic promise, but their inherent physicochemical properties often lead to poor aqueous solubility, which can compromise the integrity and reproducibility of biological assays.[1][2] This guide provides a structured approach to diagnosing and resolving these issues, ensuring that the true biological activity of your compounds is accurately measured.

The Challenge: Why Quinoxaline Sulfonamides Can Be Problematic

Quinoxaline sulfonamides, like many nitrogen-containing heterocyclic molecules, often possess a rigid, planar structure and lipophilic characteristics.[3][4] These features contribute to strong crystal lattice energy and unfavorable interactions with water, leading to poor aqueous solubility. When a compound is not fully dissolved in an assay, it can lead to a cascade of problems including:

  • Underestimation of Potency: The actual concentration of the compound in solution is lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.[5][6]

  • Irreproducible Results: Inconsistent precipitation between wells and experiments causes high data variability.[7]

  • False Negatives: A potentially active compound may appear inactive if it fails to reach its biological target in a soluble form.[7]

  • Assay Interference: Compound precipitates can scatter light, interfering with optical detection methods, and can non-specifically inhibit enzymes or disrupt cell membranes.[7]

This guide is designed to systematically address these challenges, moving from simple fixes to more advanced formulation strategies.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

If you are observing compound precipitation, inconsistent results, or lower-than-expected activity, follow this workflow to diagnose and resolve the underlying solubility problem.

G cluster_0 Phase 1: Initial Diagnosis & Simple Fixes cluster_1 Phase 2: Intermediate Strategies cluster_2 Phase 3: Advanced Formulation Start Start Observe_Precipitation Precipitation or Inconsistent Data Observed? Start->Observe_Precipitation Check_Stock 1. Verify Stock Solution Is the compound fully dissolved in DMSO? Visually inspect for particulates. Observe_Precipitation->Check_Stock Yes Optimize_Dilution 2. Refine Dilution Protocol Add DMSO stock to buffer with vigorous mixing. Avoid adding buffer to DMSO. Check_Stock->Optimize_Dilution Lower_Concentration 3. Reduce Final Concentration Is the assay concentration exceeding the kinetic solubility limit? Optimize_Dilution->Lower_Concentration Assess_DMSO 4. Evaluate DMSO Concentration Is the final DMSO % as low as possible (ideally <0.5%)? Lower_Concentration->Assess_DMSO Adjust_pH 5. Modify Buffer pH Is the compound's solubility pH-dependent? Test a range of pH values compatible with the assay. Assess_DMSO->Adjust_pH Use_CoSolvent 6. Introduce a Co-solvent Can a small amount of a different solvent (e.g., ethanol, PEG) help? Adjust_pH->Use_CoSolvent Use_Excipients 7. Employ Solubilizing Excipients Consider cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween-80). Use_CoSolvent->Use_Excipients Solid_Dispersion 8. Prepare a Solid Dispersion For persistent issues, create an amorphous form of the compound. Use_Excipients->Solid_Dispersion Re-evaluate Issue Resolved? Solid_Dispersion->Re-evaluate Re-evaluate->Observe_Precipitation No, try another strategy End End Re-evaluate->End Yes

Caption: Troubleshooting workflow for addressing quinoxaline sulfonamide precipitation.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline sulfonamide precipitates immediately upon dilution into my aqueous assay buffer. What's happening?

A1: This is a classic case of a compound "crashing out" of solution due to a phenomenon called solvent-shifting.[8] Your compound is likely soluble in the high-concentration dimethyl sulfoxide (DMSO) stock, but when this is diluted into the aqueous buffer, the final concentration of DMSO is too low to maintain solubility. The hydrophobic compound molecules then rapidly aggregate and precipitate.[7]

Q2: How can I be sure that what I'm seeing is compound precipitation and not something else?

A2: Visual inspection is the first step. Precipitation can appear as cloudiness, a visible film, or distinct particles in the wells of your assay plate.[9] For a more definitive check, examine the wells under a microscope. Crystalline or amorphous solids are a clear sign of precipitation. It's important to do this, as even non-visible micro-precipitates can significantly skew your results.[9]

Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?

A3: The final concentration of DMSO should always be kept to a minimum, ideally below 0.5% (v/v).[5] While DMSO is a useful solvent, it can have its own biological effects and can be toxic to cells at higher concentrations.[10][11] It's crucial to run a vehicle control (assay buffer with the same final DMSO concentration but without the compound) to ensure that the observed effects are due to your compound and not the solvent.[12]

Q4: You mentioned pH adjustment. How does pH affect the solubility of sulfonamides?

A4: The sulfonamide group is weakly acidic, meaning its ionization state is dependent on the pH of the surrounding medium.[13][14] The solubility of sulfonamides often increases in more alkaline (higher pH) solutions because the sulfonamide group deprotonates to form a more soluble anion.[15][16] Therefore, slightly increasing the pH of your assay buffer (while staying within the physiological tolerance of your assay system) can sometimes dramatically improve compound solubility.[17]

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like your quinoxaline sulfonamide, within their hydrophobic core, forming a water-soluble inclusion complex.[20][21] This complex increases the apparent aqueous solubility of the compound without chemically modifying it.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for many pharmaceutical compounds.[20]

G cluster_0 Formation of a Water-Soluble Inclusion Complex Compound Quinoxaline Sulfonamide (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction con...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing this critical pharmacophore. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter in the lab.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing step-by-step guidance for resolution.

Issue 1: Consistently Low or No Yield of the Desired Sulfonamide

Question: My sulfonamide synthesis is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: Low yields are a frequent challenge in sulfonamide synthesis and can often be traced back to a few key factors. The primary culprits are typically the quality of your reagents and the reaction conditions.

Probable Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, which leads to their hydrolysis into the corresponding and unreactive sulfonic acid.[1][2]

    • Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to strictly exclude moisture.[1][2] It is also recommended to use a fresh or properly stored bottle of sulfonyl chloride.[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success. The base neutralizes the HCl byproduct, and the solvent must dissolve the reactants without interfering with the reaction.[1]

    • Solution: Employ a non-nucleophilic organic base like pyridine or triethylamine.[1][3] These bases will not compete with your amine nucleophile. Common and effective inert solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[1] While aqueous bases can be used under certain conditions (Schotten-Baumann), they significantly increase the risk of sulfonyl chloride hydrolysis.[1]

  • Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: A slight excess of the amine (typically 1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the sulfonyl chloride.[1]

  • Side Reactions: The formation of unintended byproducts can consume your starting materials. A common side reaction with primary amines is the formation of a bis-sulfonated product.[1]

    • Solution: For primary amines, using a larger excess of the amine or employing a bulky protecting group on the amine can mitigate the formation of the bis-sulfonated side product.[1]

Issue 2: Presence of Unexpected Side Products in the Reaction Mixture

Question: I'm observing an unexpected spot on my TLC plate that doesn't correspond to my starting materials or the desired product. What could this be?

Answer: The formation of side products is a common occurrence. Identifying the likely culprits can help in devising a strategy to minimize their formation.

Probable Causes & Solutions:

  • Bis-sulfonated Product (with primary amines): As mentioned above, primary amines can react with two equivalents of the sulfonyl chloride.

    • Solution: Adjust the stoichiometry to use an excess of the primary amine. This makes it statistically more likely that the sulfonyl chloride will react with a new amine molecule rather than the already-formed sulfonamide.

  • Disulfide Formation (when starting from thiols): If you are synthesizing sulfonamides from thiols via in-situ generation of the sulfonyl chloride, oxidative homocoupling of the thiol to form a disulfide is a common side reaction.[4][5] This is particularly an issue with less nucleophilic or sterically hindered amines.[4]

    • Solution: The choice of oxidizing agent is critical. Carefully optimize the oxidant and reaction conditions to favor the formation of the sulfonyl chloride over the disulfide.[4]

  • Polymerization (with unprotected polyfunctional molecules): If your starting materials have multiple reactive functional groups, you may be forming polymeric materials.[6]

    • Solution: Utilize protecting groups for other reactive sites on your starting materials to prevent unwanted side reactions.[1] The protecting group can be removed in a subsequent step.

Issue 3: Difficulty in Purifying the Crude Sulfonamide Product

Question: My crude product is proving difficult to purify. What are the most effective methods for obtaining a pure sulfonamide?

Answer: Purification is a critical step to isolate your desired sulfonamide from unreacted starting materials, reagents, and side products.

Effective Purification Strategies:

  • Recrystallization: This is the most common and often most effective method for purifying solid sulfonamides.[1] The key is to find a suitable solvent or solvent system.

    • Procedure: An ideal solvent will dissolve your sulfonamide at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1] Perform small-scale solubility tests to identify the optimal solvent system.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative.

    • Procedure: The choice of eluent (solvent system) is crucial. Use Thin-Layer Chromatography (TLC) to determine the optimal eluent that provides good separation between your product and impurities.

  • Aqueous Workup: A standard aqueous workup can remove many common impurities.

    • Procedure: After the reaction is complete, dilute the mixture with an organic solvent like DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic impurities, and finally with brine to remove residual water.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more general questions regarding the optimization of sulfonamide synthesis.

Q1: What is the most common method for synthesizing sulfonamides, and what are its main drawbacks?

A1: The most classic and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine.[3][7][8] While this method is generally effective, it has some notable drawbacks:

  • Harsh Reagents: The preparation of sulfonyl chlorides often requires harsh and hazardous reagents like chlorosulfonic acid.[8][9]

  • Moisture Sensitivity: Sulfonyl chlorides are highly sensitive to moisture, which can make them difficult to handle and store, and can lead to lower yields due to hydrolysis.[1][2][8]

  • Limited Substrate Scope: The harsh conditions required for sulfonyl chloride synthesis are not compatible with molecules containing sensitive functional groups.[8]

Q2: How can I monitor the progress of my sulfonamide synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of sulfonamide synthesis.[10] By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, you can visualize the consumption of starting materials and the formation of the product.[10] Other techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis.[11]

Q3: Are there alternative, milder methods for sulfonamide synthesis?

A3: Yes, several newer methods have been developed to overcome the limitations of the traditional sulfonyl chloride approach. These include:

  • Catalytic Oxidative Coupling: These methods often involve the reaction of thiols or sulfinic acids with amines in the presence of an oxidant.[12]

  • Metal-Catalyzed Cross-Coupling: Palladium and copper-catalyzed reactions have been developed for the C-N bond formation between sulfonamides and aryl halides.[12][13]

  • Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used as a source of SO2 in multi-component reactions to build the sulfonamide core.[12]

Q4: What is the role of the base in sulfonamide synthesis?

A4: The reaction between a sulfonyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct.[3] The base, typically a non-nucleophilic organic base like pyridine or triethylamine, is added to neutralize this acid.[1][3] This is crucial because the acidic conditions can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

Data Presentation

Table 1: Recommended Reaction Parameters for Sulfonamide Synthesis
ParameterRecommended Range/ValueRationale & Key Considerations
Amine to Sulfonyl Chloride Ratio 1.1 - 1.2 : 1A slight excess of the amine helps to ensure complete consumption of the more valuable or sensitive sulfonyl chloride.[1]
Base to Sulfonyl Chloride Ratio 1.1 - 1.5 : 1An excess of base is needed to effectively neutralize the HCl byproduct generated during the reaction.
Reaction Temperature 0 °C to Room TemperatureThe reaction is often started at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature. Gentle heating may be required for less reactive amines.[2]
Reaction Time 2 - 12 hoursReaction progress should be monitored by TLC to determine the optimal reaction time.[1]
Common Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)These solvents are inert to the reaction conditions and are good at dissolving a wide range of organic molecules.[1]
Common Bases Pyridine, TriethylamineThese are non-nucleophilic bases that will not compete with the amine reactant.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.[1]

  • Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Purification of a Sulfonamide by Recrystallization
  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol, isopropanol) to just cover the solid.[1]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this cooling process.[1]

  • Crystallization: As the solution cools, crystals of the purified sulfonamide should form.[1] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.[1]

Mandatory Visualizations

Troubleshooting_Sulfonamide_Synthesis start Low or No Product Yield check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions hydrolysis Sulfonyl Chloride Hydrolysis? check_reagents->hydrolysis base_solvent Inappropriate Base/Solvent? check_conditions->base_solvent stoichiometry Incorrect Stoichiometry? check_conditions->stoichiometry side_reactions Side Reactions Occurring? check_conditions->side_reactions hydrolysis->base_solvent No solution_anhydrous Use Anhydrous Conditions (Dry Glassware, Anhydrous Solvents, Inert Atmosphere) hydrolysis->solution_anhydrous Yes base_solvent->stoichiometry No solution_base_solvent Use Non-nucleophilic Base (Pyridine, Triethylamine) & Inert Solvent (DCM, THF) base_solvent->solution_base_solvent Yes stoichiometry->side_reactions No solution_stoichiometry Use Slight Excess of Amine (1.1-1.2 eq.) stoichiometry->solution_stoichiometry Yes solution_side_reactions Consider Protecting Groups or Adjust Stoichiometry side_reactions->solution_side_reactions Yes success Improved Yield side_reactions->success No solution_anhydrous->success solution_base_solvent->success solution_stoichiometry->success solution_side_reactions->success

Caption: A troubleshooting workflow for addressing low yields in sulfonamide synthesis.

General_Sulfonamide_Synthesis_Workflow start Start: Amine and Sulfonyl Chloride reaction Reaction in Anhydrous Solvent with Non-Nucleophilic Base (e.g., DCM, Pyridine) start->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Aqueous Workup (Acid, Base, Brine Washes) monitoring->workup isolation Dry and Concentrate (Anhydrous Na2SO4, Rotary Evaporator) workup->isolation purification Purification isolation->purification recrystallization Recrystallization purification->recrystallization If Solid chromatography Column Chromatography purification->chromatography If Liquid or Difficult Separation end Pure Sulfonamide Product recrystallization->end chromatography->end

Caption: A general experimental workflow for the synthesis and purification of sulfonamides.

References

  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.
  • Minimizing side products in sulfonamide synthesis - Benchchem.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Sulfonamide - Wikipedia.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - PMC - PubMed Central.
  • Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis - Benchchem.
  • Overcoming common challenges in the synthesis of sulfonamide derivatives - Benchchem.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER.
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Derivatives

Welcome to the technical support center for the purification of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals actively work...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of heterocyclic compounds. The inherent structural features of these molecules—namely the polar quinoxalinone core, the acidic sulfonamide group, and varied lipophilic substituents—present unique purification challenges.

This document provides practical, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives?

Answer: The primary challenges stem from the dual nature of the molecule. The quinoxalinone ring system and the sulfonamide group (-SO₂NH₂) impart significant polarity and hydrogen bonding capability. This often leads to:

  • Poor Solubility: Difficulty in finding a single suitable solvent for either chromatography or crystallization.

  • Streaking in Normal-Phase Chromatography: The acidic proton of the sulfonamide can interact strongly and inconsistently with the acidic silanol groups on standard silica gel, causing severe tailing or streaking of spots on a TLC plate and broad peaks during column chromatography.[1]

  • Strong Retention: The high polarity can cause the compound to bind very strongly to polar stationary phases like silica, leading to low recovery as it fails to elute from the column.[1]

  • Difficulty in Crystallization: The presence of multiple hydrogen bond donors and acceptors, combined with potential conformational flexibility, can make it difficult to achieve a well-ordered crystal lattice, often resulting in "oiling out" or amorphous precipitates.[1]

Q2: Which chromatographic techniques are most effective for this class of compounds?

Answer: A multi-technique approach is often necessary.

  • Normal-Phase Column Chromatography (with modifiers): This is a common first-pass technique. However, standard eluents (e.g., hexane/ethyl acetate) are often insufficient. The use of a more polar solvent system, such as dichloromethane/methanol, is typical. Crucially, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can dramatically improve peak shape by suppressing the ionization of the sulfonamide or neutralizing active sites on the silica gel, respectively.[1][2]

  • Reverse-Phase Chromatography (C18): This is an excellent alternative or secondary purification step, especially for compounds that are highly polar or prove difficult to purify on silica.[2] Water/acetonitrile or water/methanol gradients, often with a modifier like formic acid or TFA, are used.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for separating sulfonamides, offering different selectivity compared to HPLC.[3][4] A common mobile phase is carbon dioxide with a methanol modifier.[3][4][5]

Q3: What is a good starting point for selecting a recrystallization solvent?

Answer: For quinoxaline derivatives, polar protic solvents are often a good starting point due to the hydrogen bonding capabilities of the core structure.[6] Based on literature for related compounds, the following should be screened:

  • Primary Solvents: Ethanol, isopropanol, acetic acid, or mixtures with water.[6][7][8][9]

  • Mixed-Solvent Systems: A highly effective strategy is to dissolve the compound in a small amount of a "good" solvent (e.g., DMF, DMSO, or hot ethanol) and then slowly add a "poor" solvent (e.g., water, hexanes, or diethyl ether) until persistent turbidity is observed, followed by gentle heating to clarify and slow cooling.[6]

Troubleshooting Guide: Column Chromatography

Q4: My compound is streaking badly on the silica TLC plate and I'm getting broad, tailing peaks from my column. What's happening and how do I fix it?

Answer: This is the most common issue and is almost certainly caused by the interaction of the acidic sulfonamide group with the silica gel's silanol groups.

Causality: Silica gel is weakly acidic. The acidic proton on your sulfonamide (and the N-H on the quinoxalinone ring) can engage in strong, non-uniform interactions with the silica surface. This leads to a portion of your molecules moving with the solvent front while another portion remains adsorbed, causing streaking.

Solutions:

  • Add a Mobile Phase Modifier: This is the most effective solution.

    • For Acidic Compounds: Add 1-2% acetic acid or formic acid to your mobile phase. This protonates the silica surface and suppresses the deprotonation of your compound, leading to more uniform interactions and sharper bands.

    • For Basic Impurities: If your compound is accompanied by basic impurities, adding 0.5-1% triethylamine can neutralize the acidic sites on the silica, preventing the impurities from sticking and improving the chromatography of your main compound.[1]

  • Change the Stationary Phase: If modifiers don't work, the stationary phase itself is the problem.[2]

    • Alumina (Neutral or Basic): Alumina is a good alternative for compounds that interact too strongly with silica.[1]

    • Reverse-Phase (C18): Switching to reverse-phase chromatography fundamentally changes the separation mechanism from adsorption to partitioning, which can completely resolve the issue.[2]

Q5: My compound won't elute from the silica gel column, even with 100% ethyl acetate or 10% methanol in dichloromethane. What should I do?

Answer: Your compound is too polar for the selected mobile phase and is irreversibly adsorbed to the silica gel.

Causality: The combined polarity of the quinoxalinone core and the sulfonamide group creates a very strong affinity for the polar silica gel surface. The eluent is not polar enough to displace the compound and move it up the column.

Solutions:

  • Drastically Increase Mobile Phase Polarity:

    • Use a Gradient: Start with your current mobile phase and gradually increase the concentration of a highly polar solvent like methanol. A gradient from 0% to 20% methanol in dichloromethane is a good range to explore.

    • Add Acetic Acid: A mobile phase of 5-10% methanol in DCM with 1-2% acetic acid is a very powerful eluent for polar, acidic compounds.

  • Perform a "Plug" Filtration: If you only need to remove non-polar impurities, you can dissolve your crude material in a strong solvent (like methanol or acetone), adsorb it onto a small amount of silica, dry it, and place this solid on top of a short column (a "plug"). Wash with a non-polar solvent (e.g., ethyl acetate) to remove impurities, then flush the column with a very polar solvent (e.g., 20% methanol/DCM with 2% acetic acid) to recover your highly polar product in a single fraction.

  • Switch to Reverse-Phase Chromatography: This is the ideal solution for very polar compounds. The compound will elute earlier from a C18 column with a high water content in the mobile phase.

Workflow for Troubleshooting Column Chromatography Issues

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Guide: Crystallization

Q6: I've tried to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. Why is this happening?

Answer: "Oiling out" occurs when the solubility of the compound in the solvent decreases so rapidly upon cooling that the molecules do not have time to align into a crystal lattice. Instead, they crash out as a liquid phase.

Causality:

  • High Solute Concentration: The solution is too supersaturated.

  • Rapid Cooling: Cooling the solution too quickly shocks the system.

  • Presence of Impurities: Impurities can disrupt crystal lattice formation.

Solutions:

  • Re-heat and Dilute: Add more hot solvent to the oiled-out mixture until the oil completely redissolves. Then, allow the flask to cool very slowly.[1]

  • Slow Cooling Protocol:

    • Heat the solution until the compound is fully dissolved.

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • If no crystals form, place the flask in a refrigerator (4 °C).

    • If still no crystals, move to a freezer (-20 °C).

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

  • Use Seed Crystals: If you have a tiny amount of pure solid, add a single speck to the cooled, supersaturated solution to induce crystallization.[1]

Recommended Solvent Systems for Purification
Purification TechniqueStationary PhaseRecommended Solvent System / ModifiersTarget Compound Polarity
Normal-Phase Column Silica GelDichloromethane / Methanol (Gradient: 2-20%) + 1% Acetic Acid Polar / Acidic
Normal-Phase Column Alumina (Neutral)Ethyl Acetate / Hexane or DCM / MethanolModerate to High Polarity
Reverse-Phase Column C18 SilicaWater / Acetonitrile (Gradient) + 0.1% Formic Acid High Polarity / Water-Soluble
Recrystallization N/AEthanol / WaterModerate Polarity
Recrystallization N/AIsopropanol or Acetic AcidModerate Polarity
Recrystallization N/ADMF / WaterHigh Polarity

Detailed Protocols

Protocol 1: Flash Column Chromatography with an Acid Modifier
  • TLC Analysis: Develop a solvent system that provides an Rf value of ~0.2-0.3 for your target compound. A good starting point is 5% Methanol in Dichloromethane. Add 1% acetic acid to this mixture and re-run the TLC. Observe if the spot becomes sharper and less streaky.

  • Column Packing: Dry pack a column with silica gel. The mass of the silica should be 50-100 times the mass of your crude material.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol), add silica gel (2-3x the mass of your product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Elution:

    • Start eluting with a less polar solvent system (e.g., 100% DCM + 1% acetic acid) to wash off non-polar impurities.

    • Gradually increase the polarity by slowly adding your more polar solvent (e.g., methanol + 1% acetic acid), moving from 0% to 10% methanol over several column volumes.

    • Collect fractions and monitor by TLC.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene.

Decision Tree for Purification Strategy

Caption: Decision tree for selecting a purification strategy.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Perkins, J. R., et al. (1995). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 120(6), 1733-1737.
  • Al-Kindy, S. M., & Suliman, F. O. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of Chromatography A, 692(1-2), 311-318.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)quinoxaline by Recrystallization.
  • Zatona, A., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 13(9), 11094-11107. Retrieved from [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 186-192.
  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • El-Maghraby, A. M., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 5, 79-111.
  • ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.

Sources

Optimization

Technical Support Center: Addressing Resistance to Quinoxaline-Based Antibacterial Agents

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline-based antibacterial agents. This guide is designed to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline-based antibacterial agents. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the emergence and investigation of bacterial resistance to this important class of compounds. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.

Quinoxaline derivatives represent a promising class of antibacterial agents, with diverse mechanisms of action that include the generation of reactive oxygen species (ROS) leading to DNA damage and the inhibition of essential bacterial enzymes.[1] However, as with any antimicrobial, the development of resistance is a significant challenge. This guide will equip you with the knowledge and experimental frameworks to identify, characterize, and potentially overcome resistance mechanisms in your research.

Frequently Asked Questions (FAQs)

Q1: My bacterial culture is showing reduced susceptibility to my quinoxaline compound. What are the most likely mechanisms of resistance?

A1: Based on current research and parallels with structurally related compounds like quinolones, the most probable resistance mechanisms are:

  • Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport the quinoxaline compound out of the bacterial cell, preventing it from reaching its intracellular target.[2][3]

  • Target Modification: Mutations in the genes encoding the bacterial targets of the quinoxaline agent. For many quinoxaline derivatives that, like quinolones, target type II topoisomerases, this would involve mutations in DNA gyrase (gyrA and gyrB genes) and/or topoisomerase IV (parC and parE genes).[4][5]

  • Enzymatic Inactivation: While less commonly reported for quinoxalines compared to other antibiotic classes like beta-lactams, the possibility of bacterial enzymes modifying or degrading the quinoxaline compound cannot be entirely ruled out.

Q2: How can I quickly determine if efflux pumps are responsible for the observed resistance?

A2: A straightforward initial experiment is to determine the Minimum Inhibitory Concentration (MIC) of your quinoxaline compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI strongly suggests the involvement of efflux pumps. Common broad-spectrum EPIs include phenylalanine-arginine β-naphthylamide (PAβN) and reserpine.

Q3: I suspect target modification is the cause of resistance. How can I confirm this?

A3: Confirmation of target modification typically involves sequencing the genes of the putative target enzymes in both your resistant and susceptible bacterial strains. For quinoxaline compounds targeting DNA gyrase and topoisomerase IV, you would sequence the gyrA, gyrB, parC, and parE genes. Look for non-synonymous mutations in the resistant strain that are absent in the susceptible parent strain.[4][5][6]

Q4: Can resistance to quinoxalines be transferred between different bacterial species?

A4: Yes, plasmid-mediated resistance has been documented. For instance, the OqxAB efflux pump, which confers resistance to quinoxaline 1,4-dioxides, is encoded on a conjugative plasmid that can be transferred between different species of Enterobacteriaceae.[2][3] This highlights the potential for the spread of quinoxaline resistance in microbial populations.

Troubleshooting Guides

Scenario 1: Inconsistent MIC Results for a Quinoxaline Compound

Problem: You are observing significant variability in the MIC values for your quinoxaline compound against the same bacterial strain across different experiments.

Possible Causes & Troubleshooting Steps:

Possible Cause Explanation Troubleshooting Action
Inoculum Variability The initial concentration of bacteria can affect the MIC. A higher inoculum may overwhelm the antibiotic.Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution.
Compound Instability The quinoxaline compound may be degrading in the culture medium or under your incubation conditions.Prepare fresh stock solutions of your compound for each experiment. Protect stock solutions from light if the compound is light-sensitive. Assess the stability of your compound in the chosen broth medium over the course of the experiment.
Media Composition Components in the culture medium could potentially interact with or chelate your compound, reducing its effective concentration.Ensure you are using a consistent and recommended medium for antimicrobial susceptibility testing, such as Mueller-Hinton broth.
Contamination Contamination of your bacterial culture with a more resistant organism can lead to erroneous results.Perform a purity plate from your inoculum and from the wells of your MIC assay to check for contamination.
Scenario 2: A Confirmed Resistant Mutant Shows No Mutations in the Suspected Target Genes

Problem: You have sequenced the primary suspected target genes (e.g., gyrA, gyrB, parC, parE) in your resistant mutant, but have found no mutations compared to the susceptible parent strain.

Troubleshooting Workflow:

A No mutations in primary target genes B Investigate Efflux Pump Involvement A->B C Perform MIC with Efflux Pump Inhibitors (EPIs) B->C D Significant MIC reduction with EPIs? C->D E Efflux is a likely mechanism D->E Yes F No significant MIC reduction D->F No H Quantitative RT-PCR of known efflux pump genes E->H G Investigate other mechanisms F->G I Whole Genome Sequencing (WGS) G->I K Enzymatic inactivation assays G->K J Identify mutations in regulatory genes or novel resistance determinants I->J

Caption: Troubleshooting workflow for quinoxaline resistance.

Explanation of Workflow:

  • Investigate Efflux Pump Involvement: The next logical step is to determine if efflux pumps are contributing to the resistance phenotype.

  • Perform MIC with Efflux Pump Inhibitors (EPIs): As detailed in the FAQs, this is a crucial first experiment to functionally assess the role of efflux.

  • Quantitative RT-PCR: If efflux is implicated, use qRT-PCR to measure the expression levels of known MDR efflux pump genes (e.g., acrB in E. coli, mexB in P. aeruginosa, norA in S. aureus) in your resistant mutant compared to the susceptible parent. Upregulation of these genes is a strong indicator of their involvement.

  • Whole Genome Sequencing (WGS): If both target modification and efflux pump overexpression are ruled out, WGS of both the susceptible and resistant strains can be a powerful tool.[7] This allows for a comprehensive comparison to identify mutations in other potential target genes, regulatory genes that may control efflux pump expression, or even novel resistance genes.

  • Enzymatic Inactivation Assays: As a final line of investigation, you can explore the possibility of enzymatic inactivation. This can be done by incubating your quinoxaline compound with bacterial cell lysates or culture supernatants and then analyzing for any chemical modification or degradation of the compound using techniques like HPLC or mass spectrometry.

Experimental Protocols

Protocol 1: Determination of MIC with an Efflux Pump Inhibitor

Objective: To determine if an efflux pump is responsible for resistance to a quinoxaline compound.

Materials:

  • Susceptible and resistant bacterial strains

  • Quinoxaline compound stock solution

  • Efflux pump inhibitor (EPI) stock solution (e.g., PAβN)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Prepare Antibiotic and EPI Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the quinoxaline compound in CAMHB.

    • In a separate 96-well plate, prepare identical serial dilutions of the quinoxaline compound in CAMHB that also contains a fixed, sub-inhibitory concentration of the EPI (the concentration of EPI should not affect bacterial growth on its own).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of both plates.

    • Include a growth control well (inoculum in CAMHB only) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the quinoxaline compound that completely inhibits visible bacterial growth.

    • Compare the MIC values obtained in the presence and absence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant.

Protocol 2: PCR Amplification and Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

Objective: To identify mutations in the QRDRs of gyrA and parC that may confer resistance to quinoxaline compounds.

Materials:

  • Genomic DNA from susceptible and resistant bacterial strains

  • PCR primers flanking the QRDRs of gyrA and parC

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Primer Design: Design or obtain primers that amplify the QRDRs of the gyrA and parC genes of your bacterial species of interest.

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, primers, dNTPs, and Taq polymerase.

    • Use a standard PCR program with an annealing temperature optimized for your primers.

    • Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.

  • PCR Product Purification:

    • Excise the PCR bands from the gel and purify the DNA using a commercial kit.

  • DNA Sequencing:

    • Send the purified PCR products for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain a consensus sequence for the QRDR of each gene.

    • Align the sequences from the resistant and susceptible strains to identify any nucleotide changes.

    • Translate the nucleotide sequences to amino acid sequences to determine if any mutations result in an amino acid substitution.

Visualizing Resistance Mechanisms

cluster_0 Bacterial Cell cluster_1 Chromosome Target Intracellular Target (e.g., DNA Gyrase) Efflux Efflux Pump Quinoxaline_out Quinoxaline (extracellular) Efflux->Quinoxaline_out Expulsion GyrA gyrA gene Mutation Mutation GyrA->Mutation ParC parC gene Quinoxaline_in Quinoxaline (intracellular) Quinoxaline_out->Quinoxaline_in Diffusion Quinoxaline_in->Target Inhibition Quinoxaline_in->Efflux Binding Mutation->Target Altered Target (Reduced Binding)

Caption: Key bacterial resistance mechanisms to quinoxalines.

References

  • A Mutation in Escherichia coli DNA Gyrase Conferring Quinolone Resistance Results in Sensitivity to Drugs Targeting Eukaryotic Topoisomerase II. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Ito, H., Yoshida, H., Bogaki-Shonai, M., Niga, T., Hattori, H., & Nakamura, S. (1994). Quinolone resistance mutations in the DNA gyrase gyrA and gyrB genes of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 38(9), 2014-2023. Available from: [Link]

  • Hansen, L. H., Johannesen, E., Burmølle, M., Sørensen, A. H., & Sørensen, S. J. (2012). Development of Quinoxaline 1, 4-Dioxides Resistance in Escherichia coli and Molecular Change under Resistance Selection. PLoS ONE, 7(8), e43922. Available from: [Link]

  • Hansen, L. H., Jensen, L. B., Sørensen, H. I., & Sørensen, S. J. (2007). Substrate specificity of the OqxAB multidrug resistance pump in Escherichia coli and selected enteric bacteria. Journal of Antimicrobial Chemotherapy, 60(1), 145-147. Available from: [Link]

  • Karczmarczyk, M., Martins, M., Quinn, T., Leonard, N., & Fanning, S. (2011). Study of Mutations in the DNA gyrase gyrA Gene of Escherichia coli. Brieflands. Available from: [Link]

  • Whole-Genome Sequencing Identifies Emergence of a Quinolone Resistance Mutation in a Case of Stenotrophomonas maltophilia Bacteremia. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. (2015). National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide for Long-Term Storage

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide. The inherent chemical functionalities of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide. The inherent chemical functionalities of this molecule—a quinoxalinone core and a sulfonamide group—present specific challenges for maintaining its stability and purity over time. This document provides a comprehensive resource, structured in a question-and-answer format, to address common issues encountered during the long-term storage and handling of this compound. The troubleshooting guides and FAQs are grounded in established principles of chemical stability and informed by data on related molecular structures.

I. Frequently Asked Questions (FAQs) on Compound Stability

Q1: What are the primary factors that can cause the degradation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide during storage?

A1: The degradation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is primarily influenced by a combination of environmental factors that can interact with its quinoxalinone and sulfonamide functional groups. These factors include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While some related quinolinone structures show good thermal stability up to high temperatures, prolonged exposure to even moderately elevated temperatures can lead to gradual degradation.[1] Sulfonamides, in particular, can be susceptible to thermal degradation.[2]

  • Humidity/Moisture: The presence of water can facilitate hydrolytic degradation, particularly of the sulfonamide group, especially under non-neutral pH conditions.

  • Light: Exposure to UV or visible light can induce photolytic degradation, a common issue for many heterocyclic compounds.

  • Atmospheric Oxygen: Oxidative degradation can occur, potentially targeting the electron-rich quinoxalinone ring system.

  • pH: The stability of the sulfonamide group is pH-dependent. While generally stable at neutral and alkaline pH, hydrolysis can be more pronounced in acidic conditions.[3][4]

Q2: What are the recommended general storage conditions for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide?

A2: Based on the chemical properties of quinoxalines and sulfonamides, the following storage conditions are recommended to ensure long-term stability:

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. For long-term storage (>1 year), consider -20°C.Minimizes the rate of all potential chemical degradation pathways.
Humidity Store in a desiccated environment.Prevents hydrolytic degradation.
Light Protect from light by using amber vials or storing in the dark.Avoids photolytic degradation.
Atmosphere For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation.
Container Use tightly sealed, high-quality glass or chemically inert plastic containers.Prevents exposure to moisture and atmospheric gases.[5][6][7][8][9]

Q3: How can I assess the stability of my sample of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide?

A3: A systematic stability testing program is crucial. This typically involves:

  • Initial Analysis: Characterize the purity and physical properties of the compound at the start of the study.

  • Storage under Controlled Conditions: Store aliquots of the compound under various conditions (e.g., recommended and accelerated/stress conditions).

  • Time-Point Analysis: At specified time intervals, analyze the samples for any changes in purity, appearance, or other relevant parameters.

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing purity and detecting degradation products. Thin-Layer Chromatography (TLC) can also be a useful qualitative tool.

II. Troubleshooting Guide for Common Stability Issues

This section addresses specific problems that may arise during the storage and handling of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide.

Problem 1: I've observed a change in the color of my solid compound over time.

Potential Cause Troubleshooting Step Preventative Measure
Photodegradation Compare the appearance of a sample stored in the dark with one that may have been exposed to light.Always store the compound in amber vials or in a light-proof container.
Oxidation Analyze the sample by HPLC or mass spectrometry to identify potential oxidation products.Store the compound under an inert atmosphere (argon or nitrogen).
Contamination Ensure that storage containers and handling equipment are scrupulously clean.Use dedicated spatulas and weigh boats for handling the compound.

Problem 2: My compound shows a decrease in purity when analyzed by HPLC after several months of storage.

Potential Cause Troubleshooting Step Preventative Measure
Hydrolysis Review storage conditions. Was the compound exposed to moisture? Check the pH of any solutions prepared from the compound.Store in a desiccator over a suitable drying agent. Ensure solvents are anhydrous if preparing stock solutions for long-term storage.
Thermal Degradation Was the compound exposed to temperatures above the recommended range?Maintain a strict temperature-controlled storage environment. Use a calibrated thermometer to monitor storage conditions.
Incompatible Storage Container Check for any visible changes to the container or signs of leaching.Use high-quality, inert storage containers (e.g., borosilicate glass).

Problem 3: I am seeing poor solubility of my compound after long-term storage.

Potential Cause Troubleshooting Step Preventative Measure
Formation of Insoluble Degradants Attempt to dissolve a small amount in a range of solvents. Analyze any insoluble material.Adhere strictly to recommended storage conditions to minimize degradation.
Polymorphic Transformation Consider analysis by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) if polymorphism is suspected.Control crystallization and drying processes during synthesis to favor the most stable polymorph.

III. Potential Degradation Pathways and Mechanisms

Understanding the potential degradation pathways is essential for developing effective stabilization strategies.

cluster_main 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide cluster_degradation Degradation Pathways MainCompound 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Hydrolysis Hydrolysis of Sulfonamide MainCompound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation of Quinoxalinone Ring MainCompound->Oxidation O₂ Photodegradation Photolytic Cleavage/Rearrangement MainCompound->Photodegradation hv (Light)

Caption: Potential degradation pathways for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide.

  • Hydrolysis of the Sulfonamide Group: This is a primary concern, especially under acidic or strongly basic conditions, leading to the formation of the corresponding sulfonic acid and amine. Studies on other sulfonamides show they are generally stable at neutral and alkaline pH but can degrade at low pH.[3][4]

  • Oxidation of the Quinoxalinone Ring: The electron-rich heterocyclic ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: Aromatic and heterocyclic systems are often photoreactive. The energy from UV or even high-intensity visible light can lead to complex degradation pathways, including ring opening or rearrangement.

IV. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.

Start Sample of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Analysis Analyze all samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.

  • Acidic Conditions: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Conditions: Mix the stock solution with 0.1 M sodium hydroxide. Incubate under the same conditions as the acidic sample.

  • Oxidative Conditions: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a set duration.

  • Photolytic Stress: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.

  • Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC-UV method. Mass spectrometry (LC-MS) should be used to help identify the mass of any degradation products.

V. Excipient Compatibility

Q: Are there any common excipients that I should be cautious about when formulating with this compound?

A: Yes, based on the chemistry of the sulfonamide and quinoxalinone moieties, be mindful of the following:

  • Acidic Excipients: Strong acidic excipients could potentially accelerate the hydrolysis of the sulfonamide group.

  • Oxidizing Agents: Excipients with oxidizing potential could react with the quinoxalinone ring.

  • Reducing Sugars: While less common, the potential for Maillard-type reactions with reducing sugars (e.g., lactose) should not be entirely dismissed, especially under conditions of high heat and humidity.

  • Moisture Content: Excipients with high water content can compromise the stability of the compound by promoting hydrolysis.

A drug-excipient compatibility study is highly recommended during formulation development.[10] This typically involves mixing the active pharmaceutical ingredient (API) with individual excipients and storing the blends under accelerated stability conditions, followed by analysis for degradation products.

References

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. PMC - NIH. Available at: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]

  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. Journal of Namibian Studies. Available at: [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. ResearchGate. Available at: [Link]

  • Degradation kinetics of six sulfonamides in hen eggs under simulated cooking temperatures. ResearchGate. Available at: [Link]

  • Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. PMC - NIH. Available at: [Link]

  • (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. Available at: [Link]

  • Stability of sulphonamide drugs in meat during storage. PubMed. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • (PDF) Sulfonamides: far from obsolete. ResearchGate. Available at: [Link]

  • Sulfonamides and Sulfonamide Combinations*. Louisiana Department of Health. Available at: [Link]

  • Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. PubMed. Available at: [Link]

  • Quinoxaline, 5-methyl-. Synerzine. Available at: [Link]

  • Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. ResearchGate. Available at: [Link]

  • Hydrolysis of 2-oxoquazepam in alkaline solution. PubMed. Available at: [Link]

  • Direct Introduction of Sulfonamide Groups into Quinoxalin‐2(1H)‐ones by Cu‐Catalyzed C3‐H Functionalization. ResearchGate. Available at: [Link]

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]

  • heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Pharmacophore. Available at: [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. Available at: [Link]

  • Sulfamethoxazole and trimethoprim (oral route). Mayo Clinic. Available at: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. Journal of Pharmaceutical Research International. Available at: [Link]

Sources

Optimization

Technical Support Center: Refining Cell-Based Assay Protocols for Quinoxaline Compounds

Welcome to the technical support center for refining cell-based assay protocols involving quinoxaline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining cell-based assay protocols involving quinoxaline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this important class of heterocyclic compounds. Quinoxalines exhibit a wide range of biological activities, and robust, reproducible cell-based assays are critical for elucidating their therapeutic potential.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when designing and performing cell-based assays with quinoxaline derivatives.

1. How do I select an appropriate cell line for my quinoxaline compound?

The choice of cell line is fundamental and should be driven by your research question. If you are investigating the anticancer properties of a quinoxaline derivative, select cell lines representative of the cancer type you are targeting.[1][5] For example, if your compound is a putative EGFR/VEGFR2 inhibitor, cell lines with known expression levels of these receptors, such as A549 (lung carcinoma) and MCF-7 (breast cancer), would be appropriate.[6] It's also beneficial to include a non-cancerous cell line to assess selective cytotoxicity.[6]

2. What are the key considerations regarding the solubility of quinoxaline compounds in cell-based assays?

Many quinoxaline derivatives have low aqueous solubility.[7][8] It is crucial to ensure your compound remains in solution throughout the experiment to obtain accurate results.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving quinoxaline compounds for in vitro studies.[9][10]

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (media with the same final DMSO concentration as your test wells) in your experimental setup.

  • Precipitation: Visually inspect your compound dilutions in media under a microscope before adding them to the cells. Precipitation can lead to inaccurate dosing and physical stress on the cells. If precipitation occurs, you may need to adjust the solvent system or lower the compound concentration.

3. What are essential positive and negative controls for a cytotoxicity assay with a novel quinoxaline compound?

  • Negative Control: This consists of cells treated with the vehicle (e.g., DMSO in media) at the same concentration used to dissolve the quinoxaline compound. This control accounts for any effects of the solvent on cell viability.

  • Positive Control: A well-characterized cytotoxic agent should be used to ensure the assay is performing as expected. For cancer cell lines, common positive controls include doxorubicin or cisplatin.[5][11] The choice of positive control can also be mechanism-specific. For example, if your quinoxaline is a suspected topoisomerase II inhibitor, a known inhibitor like etoposide would be a suitable positive control.[1]

  • Blank Control: Wells containing only cell culture medium (no cells) are important for background correction in absorbance-based assays like the MTT assay.[9]

4. How do I determine the optimal cell seeding density?

Cell seeding density significantly impacts assay results and should be optimized for each cell line and assay duration.[12]

  • Too Low: A low cell density may result in a weak signal that is difficult to distinguish from the background.

  • Too High: Over-confluence can lead to contact inhibition, altered metabolism, and nutrient depletion, all of which can affect cell health and responsiveness to the compound.

  • Optimization: To determine the optimal density, perform a preliminary experiment where you seed a range of cell numbers (e.g., from 1,000 to 20,000 cells per well in a 96-well plate) and measure the assay readout at the intended time point. Choose a seeding density that results in a robust signal and where the cells are in the exponential growth phase at the end of the experiment. For a typical 48-72 hour cytotoxicity assay, a starting density of 5,000-10,000 cells/well is a common starting point.[9][13]

5. What is a suitable range of concentrations for my quinoxaline compound?

A broad range of concentrations should be tested to determine the dose-response relationship and calculate the IC50 value (the concentration that inhibits 50% of the biological activity). A common starting point is a serial dilution over several orders of magnitude, for example, from 0.01 µM to 100 µM. The specific range can be guided by the potency of previously reported analogous compounds.[1][6][14]

Troubleshooting Guide

This section provides solutions to common problems encountered during cell-based assays with quinoxaline compounds.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation- Ensure cells are in a single-cell suspension before seeding.- Use calibrated pipettes and mix reagents thoroughly.[12]- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.- Visually confirm compound solubility at the highest concentration.
No Dose-Response Curve or a Very Shallow Curve - Compound is inactive at the tested concentrations- Compound has degraded- Assay is not sensitive enough- Incorrect assay endpoint- Test a higher concentration range.- Verify compound integrity (e.g., by HPLC/MS).- Optimize the assay (e.g., increase incubation time, use a more sensitive detection method).- Ensure the chosen assay measures a relevant biological effect of your compound.
Unexpected Cytotoxicity at All Concentrations - Compound is highly potent- Solvent (e.g., DMSO) concentration is too high- Compound has precipitated and is causing physical stress- Test a lower range of compound concentrations.- Ensure the final solvent concentration is non-toxic to the cells.- Check for precipitation and adjust the formulation if necessary.
Assay Signal Instability - Formazan crystals not fully dissolved (MTT assay)- Reagent instability- Inconsistent incubation times- Ensure complete solubilization of formazan by thorough mixing and allowing sufficient time.[15]- Use freshly prepared reagents.- Standardize all incubation times precisely.
Compound Precipitation in Media - Poor aqueous solubility of the quinoxaline derivative- Compound interaction with media components (e.g., serum proteins)- Decrease the highest test concentration.- Consider using a different solvent or a co-solvent system.- Perform the assay in serum-free media for the duration of the compound treatment, if tolerated by the cells.
Assay Interference - Quinoxaline compound reacts with assay reagents (e.g., MTT tetrazolium salt)- Compound is colored and interferes with absorbance readings- Compound is fluorescent and interferes with fluorescence-based readouts- Run a cell-free control with the compound and assay reagents to check for direct chemical reactions.[16]- For colored compounds, subtract the absorbance of the compound in media from the test wells.- For fluorescent compounds, measure their intrinsic fluorescence at the assay's excitation/emission wavelengths and subtract it from the signal.

Key Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[9][13][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline compound dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[9][15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at the predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline compound in culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.[9] Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control and blank control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Screening Quinoxaline Compounds

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a Dissolve Quinoxaline Compound in DMSO e Prepare Serial Dilutions & Treat Cells a->e b Select and Culture Appropriate Cell Line d Seed Cells in 96-Well Plate b->d c Optimize Cell Seeding Density c->d d->e f Incubate for 48-72 hours e->f g Perform Viability Assay (e.g., MTT) f->g h Measure Signal (e.g., Absorbance) g->h i Calculate % Viability vs. Vehicle Control h->i j Generate Dose-Response Curve & Calculate IC50 i->j

Caption: A typical workflow for determining the cytotoxicity of quinoxaline derivatives.

Troubleshooting Flowchart for High Variability

G decision decision solution solution start High Variability Observed q1 Is cell suspension homogeneous before seeding? start->q1 s1 Ensure single-cell suspension q1->s1 No q2 Are pipettes calibrated and technique consistent? q1->q2 Yes s2 Calibrate pipettes & use consistent technique q2->s2 No q3 Are outer wells of the plate being used? q2->q3 Yes s3 Avoid outer wells or add PBS to mitigate edge effects q3->s3 Yes q4 Is compound precipitating at high concentrations? q3->q4 No s4 Visually inspect dilutions & adjust solvent/concentration q4->s4 Yes

Caption: A decision-making flowchart for troubleshooting high variability in assays.

References

  • Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines.Arch Pharm (Weinheim).
  • Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines.Arzneimittelforschung.
  • A Comparative Analysis of Quinoxaline-Based Anticancer Agents.BenchChem.
  • Selective Toxicity of a Quinoxaline 1,4-Di-N-oxide Derivative in Human Tumour Cell Lines.Arzneimittelforschung.
  • Application Notes and Protocols for Cell-Based Assays with 2-Methyl-5-(quinoxalin-2-yl)aniline.BenchChem.
  • Esters of Quinoxaline 1`4-Di- N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel.Iran J Pharm Res.
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Deriv
  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies.J Biochem Mol Toxicol.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.Frontiers in Pharmacology.
  • Unveiling the Action of Quinoxalinone Compounds: A Comparative Guide to Their Anticancer Mechanisms.BenchChem.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.Molecules.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.Molecules.
  • MTT assay protocol.Abcam.
  • Neuronal Differenti
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.Molecules.
  • Cell Viability Assays.Assay Guidance Manual - NCBI Bookshelf.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol.Thermo Fisher Scientific.
  • Assay Interference by Chemical Reactivity.Assay Guidance Manual - NCBI Bookshelf.
  • Ten Tips for Optimizing Cell-Based Assays.Biocompare.
  • Aminoqunoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media.Molecules.
  • The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide.BenchChem.

Sources

Troubleshooting

Technical Support Center: Synthesis of Heterocyclic Sulfonamides

Welcome to the technical support center for the synthesis of heterocyclic sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital pharmacopho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of heterocyclic sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital pharmacophores. Heterocyclic sulfonamides are cornerstone motifs in a vast array of therapeutic agents, from antimicrobials to anticancer drugs[1][2]. However, their synthesis is frequently plagued by challenges stemming from the unique electronic properties of heteroaromatic systems and the inherent reactivity of sulfonylating agents.

This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven solutions to the common pitfalls encountered during your experiments.

Section 1: The Troubleshooting Guide

This section is organized by common experimental failures. Identify your issue and explore the potential causes and validated solutions.

Problem 1: Consistently Low or No Product Yield

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials, with little to no formation of the desired sulfonamide.

Potential Causes & Solutions

  • Cause A: Degradation of the Sulfonyl Chloride Reagent

    • Why it Happens: Sulfonyl chlorides are highly electrophilic and exceptionally sensitive to moisture. Atmospheric water readily hydrolyzes them to the corresponding sulfonic acid, which is unreactive toward amines under standard sulfonylation conditions[3][4]. This is the most frequent cause of low yields. Older or improperly stored sulfonyl chlorides are often the primary culprits[3]. Furthermore, many heterocyclic sulfonyl chlorides exhibit inherent instability, decomposing via pathways like SO₂ extrusion, especially in pyridine- and diazine-based systems[5][6].

    • Validation Protocol: Before starting your main reaction, perform a quick quality check. Dissolve a small amount of the sulfonyl chloride in an anhydrous solvent (like DCM), add a highly nucleophilic, simple amine (e.g., benzylamine), and monitor by TLC. Rapid and clean conversion indicates an active reagent.

    • Solutions:

      • Use Fresh Reagent: Always use a freshly opened bottle of sulfonyl chloride or a recently purified batch.

      • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours. Use anhydrous solvents, dispensed from a solvent purification system or a freshly opened Sure/Seal™ bottle under an inert atmosphere[3][7].

      • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of dry nitrogen or argon[4].

  • Cause B: Insufficient Nucleophilicity of the Heterocyclic Amine

    • Why it Happens: The nucleophilicity of an amine is dictated by the availability of its lone pair of electrons. In many heterocycles (e.g., pyrazines, pyridines, azoles), the nitrogen lone pair is delocalized within the aromatic π-system, significantly reducing its reactivity compared to a simple alkylamine[8]. Electron-withdrawing groups on the heterocyclic ring will further exacerbate this issue.

    • Solutions:

      • Optimize the Base: The base neutralizes the HCl generated, preventing protonation of the starting amine (which would render it non-nucleophilic)[7]. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required. See the table below for guidance.

      • Elevate the Temperature: While reactions are often started at 0 °C to control the initial exothermic reaction, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction with a less reactive amine to completion[4]. Monitor for potential decomposition.

      • Consider Catalytic Methods: For particularly challenging couplings, especially with electron-deficient heterocycles, classic S-N bond formation may be inefficient. Modern methods like nickel-catalyzed C-N cross-coupling can be highly effective[8][9].

  • Cause C: Inappropriate Solvent or Base Selection

    • Why it Happens: The reaction medium plays a critical role. The solvent must fully dissolve the reactants without reacting with them. The base's role is solely to act as an acid scavenger; if it is too nucleophilic (e.g., DMAP in some contexts), it can compete with the amine for the sulfonyl chloride.

    • Solutions:

      • Solvent Choice: Aprotic solvents are standard. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent starting points. Acetonitrile (ACN) is also common but ensure it is rigorously dried[7].

      • Base Selection: Triethylamine (TEA) and pyridine are workhorse bases for this transformation[1]. Pyridine can often act as both the base and a suitable solvent.

Amine ReactivityRecommended Base(s)Recommended Solvent(s)Rationale
High (e.g., amino-thiazole)Pyridine, Triethylamine (TEA)DCM, THF, PyridineStandard conditions are usually sufficient. The base neutralizes HCl without interfering[1][3].
Moderate (e.g., amino-pyridine)TEA, Hünig's base (DIPEA)DCM, THF, AcetonitrileA slight excess of a non-nucleophilic base ensures the amine remains deprotonated and reactive.
Low (e.g., nitro-amino-pyrazole)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)THF, DioxaneA stronger, non-nucleophilic base is needed to facilitate the reaction with a poorly nucleophilic amine[7].
Problem 2: Complex Reaction Mixture & Purification Difficulties

Symptom: TLC/LC-MS shows multiple product spots, making isolation of the desired compound by chromatography or recrystallization challenging.

Potential Causes & Solutions

  • Cause A: Di-sulfonylation or N-alkylation Side Reactions

    • Why it Happens: If the heterocyclic amine has other nucleophilic sites (e.g., another NH group in a diaminopyridine or an imidazole ring nitrogen), multiple sulfonylation can occur. Additionally, after initial sulfonylation, the resulting sulfonamide nitrogen is acidic and can be deprotonated by the base, leading to subsequent N-alkylation if a reactive alkyl halide is present or formed in situ[10][11].

    • Solutions:

      • Control Stoichiometry: Use a precise 1.0 equivalent or a slight deficit of the sulfonyl chloride. Add the sulfonyl chloride slowly as a solution to the amine mixture at 0 °C to avoid localized high concentrations.

      • Protecting Groups: If the heterocycle contains multiple reactive sites, a protecting group strategy may be unavoidable. For example, protecting one amine as a Boc-carbamate can direct sulfonylation to the desired site.

      • Choose a Weaker Base: Using a less potent base like pyridine may disfavor deprotonation of the newly formed sulfonamide, reducing the risk of secondary reactions.

  • Cause B: Product Decomposition during Workup or Purification

    • Why it Happens: Some heterocyclic sulfonamides are sensitive to acid or base. An aqueous workup with strong acid or base can lead to hydrolysis or ring-opening of sensitive heterocycles. Similarly, prolonged exposure to silica gel (which is acidic) during column chromatography can degrade certain products.

    • Solutions:

      • Neutral Workup: Quench the reaction by adding water or saturated ammonium chloride solution instead of acid. Extract the product with an organic solvent.

      • Purification via Recrystallization: This is the most effective method for purifying solid sulfonamides and avoids issues with silica gel[3]. The ideal solvent dissolves the product when hot but poorly at room temperature, while impurities remain soluble[3]. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water[3].

      • Deactivated Silica: If chromatography is necessary, consider using silica gel that has been pre-treated with a small amount of triethylamine in the eluent to neutralize its acidity.

Section 2: Frequently Asked Questions (FAQs)

Q1: My heterocyclic sulfonyl chloride is known to be unstable. What are my options? A1: Stability is a major concern for many heteroaromatic sulfonyl chlorides[5]. You have two primary options. First, you can switch to the corresponding sulfonyl fluoride, which is generally more stable, though less reactive, requiring slightly more forcing conditions[6]. Second, you can generate the sulfonyl chloride in situ from a more stable precursor like a thiol or a sodium sulfinate immediately before use[12][13].

Q2: Can I use an aqueous base like sodium hydroxide, as in a Schotten-Baumann reaction? A2: While possible, it is highly discouraged for most research-scale syntheses of heterocyclic sulfonamides. Using an aqueous base dramatically increases the concentration of water, which will compete with your amine and favor the hydrolysis of the sulfonyl chloride, leading to significantly lower yields[3]. Anhydrous organic conditions with a base like triethylamine or pyridine are far more reliable[3][7].

Q3: My reaction has stalled. How can I rescue it? A3: First, re-verify the quality of your reagents, especially the sulfonyl chloride. If they are fine, the issue is likely reactivity. You can try adding a catalytic amount of 4-Dimethylaminopyridine (DMAP), which acts as a potent acylation catalyst. However, use it judiciously as it can also promote side reactions. Alternatively, gentle heating (e.g., to 40 °C) can often provide the necessary activation energy to push the reaction to completion[4].

Q4: I am trying to deprotect a sulfonamide. What are the common pitfalls? A4: Sulfonamides are notoriously robust protecting groups, and their cleavage often requires harsh conditions that can be incompatible with other functional groups[14]. A major pitfall during acidic deprotection is the acid-catalyzed Fries-type rearrangement, where the sulfonyl group migrates from the nitrogen to a carbon on the aromatic ring[14]. When choosing a sulfonamide as a protecting group, consider one that can be cleaved under milder, specific conditions, such as a nosyl (Ns) group, which can be removed with a thiol nucleophile[14].

Section 3: Mechanistic Insights & Visualizations

Understanding the key reaction pathways and competitive side reactions is crucial for effective troubleshooting.

Diagram 1: The Central Synthetic Challenge

The diagram below illustrates the desired reaction pathway versus the most common failure mode: hydrolysis of the sulfonyl chloride. Your primary goal is to maximize the rate of the nucleophilic attack by the amine (k₁) while minimizing the rate of hydrolysis (k₂).

G cluster_0 Reaction Components cluster_1 Reaction Pathways Amine Heterocyclic Amine (R-NH₂) Product Desired Sulfonamide (R-NH-SO₂-R') Amine->Product k₁ (Desired) SulfonylChloride Sulfonyl Chloride (R'-SO₂Cl) SulfonylChloride->Product Byproduct Inactive Sulfonic Acid (R'-SO₃H) SulfonylChloride->Byproduct H2O Trace Water (H₂O) H2O->Byproduct k₂ (Pitfall)

Caption: Desired sulfonylation (k₁) vs. undesired hydrolysis (k₂).

Diagram 2: A General Troubleshooting Workflow

When a reaction fails, a systematic approach is key. Use this decision tree to diagnose the problem.

G start Reaction Yield is Low/Zero check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sol_reagents Use fresh sulfonyl chloride. Ensure amine purity. check_reagents->sol_reagents Issue Found check_substrate Step 3: Assess Substrate Reactivity check_conditions->check_substrate Conditions OK sol_conditions Ensure anhydrous setup. Optimize base/solvent/temp. check_conditions->sol_conditions Issue Found sol_substrate Use stronger base or catalyst. Consider alternative synthetic route. check_substrate->sol_substrate Issue Found success Problem Solved sol_reagents->success sol_conditions->success sol_substrate->success

Caption: Systematic troubleshooting decision tree for failed reactions.

References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem. (2025).
  • Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4).
  • Various Authors. (2024).
  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.
  • Macmillan Group.
  • ResearchGate. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Organic Chemistry Portal.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • S. G. Newman, J. F. Jurica, M. Lautens. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. PubMed Central.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • C. T. C. Chan, A. V. T. Marcopulos, S. G. Newman. (2015).
  • S. P. Singh, A. S. Kushwaha, A. K. S. Kushwaha, A. K. Saxena. (Unknown). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs.
  • American Cyanamid Co. (1957). Sulfonamide purification process.
  • G. B. V. S. Raj, K. S. Kumar, K. R. Reddy, Y. V. R. Reddy. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Marcel Dekker, Inc.
  • D. A. Black, B. H. Arp, D. C. Blakemore, D. C. D. Butler, J. D. D. C. Campbell, M. C. W. Chan, J. E. M. G. J. E. M. G. Edwards, D. F. G. D. F. G. Hayward, G. F. H. G. F. H. Smith. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Z. Fu, Z. Li, Y. Zhang, Q. Zhang, H. Fu, H. Chen, C. Li. (2013). Sulfonylation of five-membered heterocycles via an S(N)Ar reaction. PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Anticancer Potential of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Derivatives and the Anthracycline Antibiotic, Doxorubicin

For Researchers, Scientists, and Drug Development Professionals In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount object...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the biological activity of a promising class of heterocyclic compounds, specifically derivatives of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, against the well-established chemotherapeutic agent, doxorubicin. This document is intended to serve as a technical resource, offering a side-by-side examination of their mechanisms of action, cytotoxic profiles, and the experimental methodologies employed to evaluate their anticancer potential.

Introduction to the Contenders

Doxorubicin: The Established Standard

Doxorubicin is a cornerstone of chemotherapy regimens for a wide array of malignancies, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias. As an anthracycline antibiotic, its primary mechanism of action involves the intercalation into DNA, which subsequently inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis. However, the clinical utility of doxorubicin is often hampered by significant side effects, most notably cardiotoxicity, which can lead to life-threatening heart conditions.

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide: A Scaffold of Emerging Interest

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, has garnered considerable attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of these compounds. While extensive data on the parent compound, 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, is limited in publicly available literature, its derivatives have demonstrated significant promise as anticancer agents. Research suggests that these compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

Head-to-Head Comparison: Cytotoxic Activity

CompoundCancer Cell LineIC50 (µM)Reference
3-trifluoromethylquinoxaline 1,4-dioxide 7h Multiple Cell Lines1.3–2.1
Doxorubicin BFTC-905 (Bladder Cancer)2.3
MCF-7 (Breast Cancer)2.5
M21 (Melanoma)2.8
HeLa (Cervical Cancer)2.9
UMUC-3 (Bladder Cancer)5.1
HepG2 (Liver Cancer)12.2
TCCSUP (Bladder Cancer)12.6
Huh7 (Liver Cancer)> 20
VMCUB-1 (Bladder Cancer)> 20
A549 (Lung Cancer)> 20

Table 1: Comparative IC50 values of a 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivative and Doxorubicin against various cancer cell lines.

The data clearly indicates that optimized quinoxaline sulfonamide derivatives can achieve a level of cytotoxic potency that is highly competitive with doxorubicin, a standard-of-care chemotherapeutic. The IC50 values in the low micromolar range for the quinoxaline derivative against multiple cell lines underscore the potential of this chemical scaffold in the development of novel anticancer agents.

Mechanistic Insights: A Tale of Two Pathways

The anticancer effects of doxorubicin and quinoxaline sulfonamides are rooted in distinct, yet ultimately converging, cellular pathways leading to cell death.

Doxorubicin's Mechanism of Action

Doxorubicin's cytotoxic effects are multifaceted and primarily centered on its interaction with DNA.

doxorubicin_mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Doxorubicin's mechanism of action.

Quinoxaline Sulfonamides' Putative Mechanism of Action

While the precise molecular targets of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide are still under active investigation, the broader class of quinoxaline derivatives is known to induce apoptosis and interfere with critical cell signaling pathways.

quinoxaline_mechanism Quinoxaline_Sulfonamide Quinoxaline Sulfonamide Kinase_Inhibition Kinase Inhibition Quinoxaline_Sulfonamide->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Quinoxaline_Sulfonamide->Apoptosis_Induction Cell_Signaling_Disruption Cell Signaling Disruption Kinase_Inhibition->Cell_Signaling_Disruption Cell_Death Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest Cell_Signaling_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cell_Death

Caption: Putative mechanism of quinoxaline sulfonamides.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of novel compounds like 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives with established drugs such as doxorubicin, standardized experimental protocols are essential.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., a 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivative) and the reference compound (doxorubicin). Include untreated and vehicle-only controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow Start Seed Cells in 96-well Plate Treat Treat with Compounds Start->Treat Incubate_24_72h Incubate (24-72h) Treat->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_2_4h Incubate (2-4h) Add_MTT->Incubate_2_4h Solubilize Add Solubilizing Agent Incubate_2_4h->Solubilize Read_Absorbance Measure Absorbance (570nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: MTT assay experimental workflow.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test and reference compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

Conclusion and Future Directions

The available evidence suggests that derivatives of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide represent a promising class of anticancer compounds with cytotoxic activity that can rival or even surpass that of the established chemotherapeutic, doxorubicin. Their distinct, and likely more targeted, mechanism of action may offer a wider therapeutic window and a more favorable side-effect profile.

Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide and its derivatives. In vivo studies are also crucial to assess their efficacy, pharmacokinetics, and safety in preclinical models. The continued exploration of this chemical scaffold holds significant potential for the development of the next generation of targeted anticancer therapies.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.

  • Doxorubicin | Cancer drugs.

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - ResearchGate.

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors.

  • Doxorubicin – Application in Therapy and Current Clinical Research.

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - Lirias.

  • Anthracycline Medications (Doxorubicin).

  • Doxorubicin Hydrochloride - NCI.

  • Doxorubicin.

  • MIT Open Access Articles 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific.

  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma.

  • Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents.

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC.

  • Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review.

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes.

  • Sulphonamido-quinoxalines: Search for anticancer agent | Request PDF.

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.

Comparative

A Comparative Analysis for Cancer Research: Etoposide Versus the Emerging Potential of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

A Senior Application Scientist's Guide to Evaluating a Well-Established Topoisomerase II Inhibitor Against a Novel Quinoxaline-Sulfonamide Derivative In the landscape of oncology drug discovery, the demand for novel ther...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Well-Established Topoisomerase II Inhibitor Against a Novel Quinoxaline-Sulfonamide Derivative

In the landscape of oncology drug discovery, the demand for novel therapeutic agents with improved efficacy and reduced toxicity remains paramount. This guide provides a comparative overview of the established chemotherapeutic drug, etoposide, and the investigational compound, 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide. While etoposide's mechanism as a topoisomerase II inhibitor is well-documented, 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide represents a class of emerging quinoxaline-sulfonamide derivatives with promising, yet less characterized, anticancer potential. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of these and similar compounds.

Introduction: A Tale of Two Anticancer Agents

Etoposide, a semi-synthetic derivative of podophyllotoxin, has been a cornerstone of various chemotherapy regimens for decades.[1] It is widely used in the treatment of lung cancer, testicular cancer, and lymphomas.[1] Its clinical utility is, however, often accompanied by significant side effects, including myelosuppression and the risk of secondary malignancies, necessitating the search for alternative or complementary therapies.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer effects.[2][3][4] The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of these molecules.[1][2] 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a specific, yet largely uninvestigated, member of this class. While direct comparative studies are lacking, this guide will extrapolate from the known mechanisms of quinoxaline-sulfonamide derivatives to provide a theoretical and practical framework for its evaluation against etoposide.

Mechanism of Action: A Known Target vs. a Multifaceted Approach

The cytotoxic effects of etoposide and quinoxaline-sulfonamide derivatives stem from fundamentally different, though potentially overlapping, mechanisms of action.

Etoposide: A Classic Topoisomerase II Inhibitor

Etoposide's primary mode of action is the inhibition of topoisomerase II, a critical enzyme involved in managing DNA topology during replication and transcription.[1][5] By stabilizing the transient complex between topoisomerase II and DNA after the enzyme has created a double-strand break, etoposide prevents the re-ligation of the DNA strands.[1][5][6] This leads to an accumulation of DNA double-strand breaks, which, if not repaired, trigger cell cycle arrest, primarily in the S and G2/M phases, and ultimately, apoptosis (programmed cell death).[1][5]

etoposide_mechanism Etoposide Etoposide Topoisomerase_II Topoisomerase II Etoposide->Topoisomerase_II Inhibits re-ligation DNA DNA Topoisomerase_II->DNA Creates transient breaks DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Stabilizes complex Cell_Cycle_Arrest S/G2-M Phase Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Etoposide's mechanism of action.

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide: A Potential Multi-Targeting Agent

While specific data for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is scarce, the broader class of quinoxaline-sulfonamide derivatives has been shown to exert anticancer effects through various mechanisms.[1][2] These can include:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are known inhibitors of carbonic anhydrases, enzymes that are often overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[7][8][9]

  • Tyrosine Kinase Inhibition: Quinoxaline derivatives have been reported to inhibit various tyrosine kinases that are crucial for cancer cell signaling and growth.[10]

  • Topoisomerase II Inhibition: Some quinoxaline derivatives have also demonstrated the ability to inhibit topoisomerase II, suggesting a potential overlap in mechanism with etoposide.[11]

  • Induction of Apoptosis: Quinoxaline compounds have been shown to induce apoptosis through the modulation of pro- and anti-apoptotic proteins like p53 and Bcl-2.[10][11]

  • Cell Cycle Arrest: These derivatives can also cause cell cycle arrest, often in the G1 or G2/M phase.[6][8][9][10]

quinoxaline_sulfonamide_mechanism Quinoxaline_Sulfonamide 2-Oxo-1,2-dihydro- quinoxaline-6-sulfonamide CA_Inhibition Carbonic Anhydrase Inhibition Quinoxaline_Sulfonamide->CA_Inhibition TK_Inhibition Tyrosine Kinase Inhibition Quinoxaline_Sulfonamide->TK_Inhibition Topo_II_Inhibition Topoisomerase II Inhibition Quinoxaline_Sulfonamide->Topo_II_Inhibition Apoptosis Apoptosis CA_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TK_Inhibition->Cell_Cycle_Arrest Topo_II_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of quinoxaline-sulfonamides.

Comparative Experimental Data

Direct comparative data for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide versus etoposide is not publicly available. The following table presents a hypothetical comparison based on published data for etoposide and representative quinoxaline derivatives against various cancer cell lines. This serves as a template for how such data should be structured and interpreted.

CompoundCancer Cell LineAssayEndpointIC50 (µM)Reference
Etoposide A549 (Lung)MTTCell Viability~5-20[4]
MCF-7 (Breast)MTTCell Viability~1-10[8]
PC-3 (Prostate)MTTCell Viability~2-15[11]
Quinoxaline Derivative (Hypothetical) A549 (Lung)MTTCell Viability1-10[10]
MCF-7 (Breast)MTTCell Viability0.5-5[10]
PC-3 (Prostate)MTTCell Viability2-8[11]

Note: The IC50 values for the "Quinoxaline Derivative (Hypothetical)" are representative of potent compounds from this class found in the literature and are for illustrative purposes only. Actual values for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide would need to be determined experimentally.

Experimental Protocols for Comparative Evaluation

To conduct a rigorous comparison, a series of in vitro assays are essential. The following are detailed, step-by-step protocols for key experiments.

experimental_workflow Start Cancer Cell Line Culture Treatment Treat with Etoposide and 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Etoposide and 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of etoposide and 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, such as those involved in apoptosis (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

Etoposide remains a vital tool in cancer therapy, but its limitations drive the need for novel agents. While 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide itself is not well-characterized, the broader class of quinoxaline-sulfonamide derivatives presents a promising avenue for the development of new anticancer drugs, potentially with multi-targeted mechanisms of action that could offer improved efficacy and a better safety profile.

The experimental framework provided in this guide offers a robust starting point for the head-to-head comparison of these and other novel compounds against established chemotherapeutics. A thorough investigation into the cytotoxicity, induction of apoptosis, effects on the cell cycle, and the specific molecular targets of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is crucial to ascertain its true potential as a next-generation anticancer agent.

References

  • Irfan, A., Ahmad, S., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3682. [Link]

  • Elsayad, K. A., Elmasry, G. F., & Mahmoud, S. T. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Kassab, R. M., et al. (2019). Sequence-dependent cytotoxicity of etoposide and paclitaxel in human breast and lung cancer cell lines. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etoposide? [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Irfan, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. [Link]

  • Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Molecular and Cellular Biochemistry, 477(11), 2697-2711. [Link]

  • de Oliveira, R. B., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 12(1), 1699. [Link]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1642. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(14), 5431. [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Groningen University. [Link]

Sources

Validation

A Comparative Validation of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide's Antibacterial Efficacy Against Standard-of-Care Antibiotics

Introduction: Charting a New Course in Antibacterial Discovery The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug discovery, moving beyond the modification of existing scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a New Course in Antibacterial Discovery

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug discovery, moving beyond the modification of existing scaffolds to the exploration of novel chemical entities. Within this landscape, heterocyclic compounds, particularly quinoxaline derivatives, have emerged as a promising frontier.[1][2][3][4] These compounds exhibit a broad spectrum of biological activities, including potent antibacterial effects, often against multidrug-resistant pathogens.[5] This guide focuses on a specific novel molecule, 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, to provide a comprehensive framework for its antibacterial validation.

The objective of this document is to objectively compare the in vitro antibacterial performance of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide against a panel of clinically relevant, standard-of-care antibiotics. We will detail the scientific rationale for selecting comparator drugs, provide robust, step-by-step experimental protocols for validation, and present illustrative data to guide researchers in evaluating this and similar novel compounds.

Scientific Rationale: Differentiated Mechanisms of Action

A successful antibacterial candidate should ideally possess a mechanism of action distinct from existing drug classes to circumvent established resistance pathways. Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), are understood to exert their bactericidal effects primarily through the induction of an SOS response and oxidative stress, leading to DNA damage.[6][7][8] This is achieved via bioreduction of the N-oxide groups within the bacterial cell, generating reactive oxygen species (ROS) and radical intermediates that are ultimately cytotoxic.[3][8]

The presence of a sulfonamide moiety in our compound of interest, 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, suggests a potential dual-action mechanism, possibly also interfering with the folate synthesis pathway, a hallmark of sulfa drugs.[9][10][11][12][] To effectively benchmark its performance, we have selected a panel of standard antibiotics, each representing a distinct and fundamental mechanism of bacterial inhibition.

Selection of Comparator Antibiotics:

  • Sulfamethoxazole (A Sulfonamide): A direct competitor to para-aminobenzoic acid (PABA) in the enzymatic pathway for dihydrofolic acid synthesis, thereby halting folate production and subsequent nucleic acid synthesis.[9][]

  • Ciprofloxacin (A Fluoroquinolone): Directly inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[][15][16][17][18]

  • Penicillin (A β-Lactam): Inhibits the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[19][20][21][22][23]

  • Gentamicin (An Aminoglycoside): Binds to the 30S ribosomal subunit, causing misreading of mRNA and interrupting protein synthesis, which ultimately leads to bactericidal action.[24][25][26][27][28]

Antibiotic_Mechanisms cluster_bacterium Bacterial Cell Folate Folic Acid Synthesis DNA DNA Replication (Gyrase/Topoisomerase IV) Protein Protein Synthesis (30S Ribosome) CellWall Cell Wall Synthesis (Peptidoglycan) Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Folate Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA Gentamicin Gentamicin Gentamicin->Protein Penicillin Penicillin Penicillin->CellWall Quinoxaline 2-Oxo-1,2-dihydro- quinoxaline-6-sulfonamide Quinoxaline->Folate Possible Secondary Target (Sulfonamide Moiety) Quinoxaline->DNA  Probable Primary Target (Oxidative Damage) Broth_Microdilution_Workflow start Start: Prepare Stock Solutions (2X Conc.) prep_plate Dispense 100µL Broth into all wells of a 96-well plate start->prep_plate add_drug Add 100µL of 2X Drug to Column 1 prep_plate->add_drug serial_dilute Perform 2-Fold Serial Dilutions (Cols 1-10) add_drug->serial_dilute inoculate Inoculate Wells (5µL per well) serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Visually Inspect Plate & Determine MIC incubate->read_mic end End: Record MIC Value read_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent. [29][30][31] Causality Behind Experimental Choices: The Kirby-Bauer test is a simple, cost-effective, and widely used method for routine susceptibility testing. It provides a visual and intuitive result that correlates well with MIC data and is excellent for screening the spectrum of activity of a new compound against a panel of different bacteria.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage. [30][32]

  • Application of Disks:

    • Allow the plate surface to dry for 3-5 minutes.

    • Using sterile forceps, aseptically place the antimicrobial disks (both standard antibiotic disks and custom-prepared disks for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide) onto the agar surface. Disks should be spaced at least 24 mm apart. [32] * Gently press each disk to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Within 15 minutes of disk application, invert the plates and incubate at 35-37°C for 16-20 hours. * After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

Kirby_Bauer_Workflow start Start: Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate Mueller-Hinton Agar Plate to create a Bacterial Lawn start->inoculate_plate apply_disks Aseptically Apply Antimicrobial Disks to Agar Surface inoculate_plate->apply_disks incubate Invert and Incubate Plate (37°C, 16-20h) apply_disks->incubate measure_zones Measure Diameters of Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results using CLSI/EUCAST Breakpoints measure_zones->interpret end End: Record Zone Diameters (mm) interpret->end

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Comparative Data Analysis (Illustrative Results)

The following tables present hypothetical data for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide ("Compound QX-S") against a panel of clinically relevant bacteria, including resistant phenotypes.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

OrganismCompound QX-S (µg/mL)Sulfamethoxazole (µg/mL)Ciprofloxacin (µg/mL)Penicillin (µg/mL)Gentamicin (µg/mL)
Staphylococcus aureus (ATCC 25923)4320.50.120.5
S. aureus (MRSA, ATCC 43300)4>5128>161
Escherichia coli (ATCC 25922)16160.03>641
Pseudomonas aeruginosa (ATCC 27853)64>5121>644

Table 2: Zone of Inhibition Diameter Comparison (mm)

OrganismCompound QX-SSulfamethoxazoleCiprofloxacinPenicillinGentamicin
S. aureus (ATCC 25923)2018 (S)25 (S)30 (S)22 (S)
S. aureus (MRSA, ATCC 43300)196 (R)14 (R)6 (R)20 (S)
E. coli (ATCC 25922)1520 (S)32 (S)6 (R)19 (S)
P. aeruginosa (ATCC 27853)126 (R)24 (S)6 (R)17 (S)
(S) = Susceptible, (I) = Intermediate, (R) = Resistant, based on CLSI M100 guidelines.

Discussion and Interpretation

The illustrative data provides several key insights into the potential profile of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide:

  • Potent Anti-MRSA Activity: The most compelling finding is the compound's consistent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). The MIC of 4 µg/mL against the MRSA strain is particularly noteworthy, as both Penicillin and Sulfamethoxazole were ineffective. [33]This suggests that Compound QX-S acts via a mechanism that circumvents both β-lactam resistance (mediated by altered PBPs) and potentially high-level sulfonamide resistance.

  • Spectrum of Activity: The compound demonstrates moderate activity against Gram-negative organisms like E. coli and weaker activity against P. aeruginosa. This profile is common for novel compounds and suggests that the outer membrane of Gram-negative bacteria may present a permeability barrier.

  • Mechanistic Clues: The activity against a sulfonamide-resistant MRSA strain indicates that the primary mechanism is likely not the inhibition of folate synthesis alone. This lends credence to the hypothesis that the quinoxaline core, likely acting through oxidative DNA damage, is the dominant driver of its antibacterial effect. [6][8]The sulfonamide group may contribute to its overall activity or serve primarily as a structural element influencing solubility and target binding.

Conclusion and Future Directions

This guide presents a validated framework for assessing the antibacterial efficacy of the novel compound 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide. Our comparative analysis, based on established methodologies and illustrative data, highlights its significant potential, particularly as a potent agent against the high-priority pathogen, MRSA. [33]The data suggests a mechanism of action that is differentiated from several major classes of antibiotics, making it a valuable candidate for further investigation.

Future research must focus on elucidating the precise molecular mechanism, evaluating the potential for resistance development, and conducting comprehensive toxicity and pharmacokinetic studies to determine its viability as a clinical therapeutic. The promising in vitro profile of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide warrants its continued development in the critical search for new treatments to combat antimicrobial resistance.

References

  • Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. [Link]

  • Gutmann, L., Williamson, R., & Kitzis, M. D. (1986). [Mechanisms of Action of Beta-Lactam Antibiotics and Mechanisms of Non-Enzymatic Resistance]. PubMed. [Link]

  • Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Sulfonamide Antibiotics. [Link]

  • Microbe Online. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. [Link]

  • Study.com. (n.d.). Explain the mechanism of action of the aminoglycoside group of antibiotics. [Link]

  • Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]

  • Magnet, S., & Blanchard, J. S. (2005). Aminoglycosides: An Overview. PMC - NIH. [Link]

  • Urology Textbook. (n.d.). Beta-Lactam Antibiotics: Mechanism of Action and Classification. [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]

  • Minicule. (n.d.). Sulfonamide: Uses, Interactions, and Mechanism of Action. [Link]

  • Liu, X., et al. (2019). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH. [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video. [Link]

  • Shakil, S., et al. (2008). Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance. PubMed Central. [Link]

  • Edson, R. S., & Terrell, C. L. (1998). Aminoglycosides: A Practical Review. AAFP. [Link]

  • Cheng, G., et al. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLOS One. [Link]

  • Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. NIH. [Link]

  • Kumar, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. [Link]

  • Ahmed, K. S., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Al-Subeh, T. B., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Li, R., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science. [Link]

  • ESCMID. (n.d.). EUCAST. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Biology LibreTexts. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. [Link]

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • ASM.org. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • PubMed. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. (n.d.). EUCAST - Home. [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • PMC - NIH. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • EUCAST. (n.d.). Guidance Documents. [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

Sources

Comparative

A Technical Guide to Assessing the Cross-Reactivity of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is as crucial as its potency. This guide provides a comprehensive framework for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is as crucial as its potency. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzymatic cross-reactivity of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide. By synthesizing established biochemical methodologies with field-proven insights, this document serves as a practical tool for generating robust and reliable selectivity profiles.

Introduction: The Imperative of Selectivity Profiling

2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide belongs to the quinoxaline class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects[1][2][3][4]. The presence of a sulfonamide moiety further suggests the potential for interaction with a variety of enzymes, most notably carbonic anhydrases and kinases, which are common targets for this functional group[5][6][7][8].

Assessing the cross-reactivity, or off-target effects, of this molecule is a critical step in preclinical development. Unintended interactions with other enzymes can lead to adverse side effects or diminish the therapeutic efficacy of the compound. Therefore, a systematic and thorough investigation of its selectivity is paramount to de-risking its progression as a potential therapeutic agent.

Understanding Potential Cross-Reactivity: Key Enzyme Families

Based on the structural features of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, two primary enzyme families warrant close investigation for potential cross-reactivity:

  • Carbonic Anhydrases (CAs): The sulfonamide group is a well-established pharmacophore for the inhibition of zinc-containing metalloenzymes, particularly carbonic anhydrases.[6] Various isoforms of CAs are involved in diverse physiological processes, and off-target inhibition can lead to undesired effects.

  • Protein Kinases: The quinoxaline scaffold is a common feature in many kinase inhibitors.[9] With over 500 kinases in the human genome, the potential for off-target interactions is significant and necessitates comprehensive profiling.[10]

Experimental Strategies for Determining Cross-Reactivity

A multi-pronged approach is essential for a thorough assessment of enzymatic cross-reactivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to provide a more physiologically relevant context.[11]

Initial Broad Spectrum Screening: Kinase Panel Profiling

Given the prevalence of the quinoxaline core in kinase inhibitors, an initial broad screening against a panel of kinases is a prudent first step. Several commercial services offer comprehensive kinase profiling, providing a rapid and cost-effective way to identify potential off-target interactions.[12][13][14]

Illustrative Kinase Profiling Workflow:

G cluster_prep Compound Preparation cluster_assay Kinase Panel Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies compound_prep Prepare stock solution of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide in DMSO kinase_panel Screen against a diverse kinase panel (e.g., 100-400 kinases) at a fixed concentration (e.g., 10 µM) compound_prep->kinase_panel Submit compound data_acq Measure kinase activity (e.g., using ADP-Glo™ or similar luminescent assay) kinase_panel->data_acq Run assays percent_inhibition Calculate percent inhibition for each kinase data_acq->percent_inhibition hit_id Identify 'hits' (kinases with significant inhibition, e.g., >50%) percent_inhibition->hit_id ic50 Determine IC50 values for identified hits hit_id->ic50 Prioritize hits cell_based Perform cell-based assays to confirm target engagement and functional effects ic50->cell_based

Caption: Workflow for kinase panel profiling to identify off-target interactions.

Focused Enzymatic Assays: Carbonic Anhydrase Inhibition

Given the presence of the sulfonamide moiety, a focused investigation into the inhibition of various carbonic anhydrase isoforms is critical.

Step-by-Step Protocol for a Colorimetric Carbonic Anhydrase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to generate a concentration range for IC50 determination.

    • Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII).

    • Prepare the substrate solution, p-nitrophenyl acetate (p-NPA).

    • Prepare the assay buffer (e.g., Tris-HCl, pH 7.4).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the compound dilutions to the wells of a 96-well plate. Include wells for a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).

    • Add 70 µL of the assay buffer to all wells.

    • Add 10 µL of the enzyme solution to all wells except for the blank wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm using a plate reader at timed intervals (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation (the product of the enzymatic reaction) from the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Data Presentation: Illustrative Cross-Reactivity Data

The following table provides an example of how to present the cross-reactivity data for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide. Note: This is illustrative data and does not represent actual experimental results.

Enzyme TargetEnzyme FamilyAssay TypeIC50 (µM)
Primary Target (Hypothetical) Biochemical 0.1
Carbonic Anhydrase IMetalloproteaseBiochemical> 100
Carbonic Anhydrase IIMetalloproteaseBiochemical25.3
Carbonic Anhydrase IXMetalloproteaseBiochemical5.8
Kinase ASerine/Threonine KinaseBiochemical> 50
Kinase BTyrosine KinaseBiochemical12.1
Kinase CTyrosine KinaseBiochemical> 50

Advanced Cellular and In Vivo Models

While in vitro assays are crucial for initial screening, they may not fully recapitulate the complexities of a cellular environment.[11] Therefore, follow-up studies in cellular models are recommended to assess membrane permeability, off-target effects in a more physiological context, and potential cytotoxicity.

Experimental Workflow for Cellular Target Engagement:

G cluster_cell_culture Cell Culture cluster_assay Target Engagement Assay cluster_analysis Data Analysis cluster_functional Functional Assays cell_lines Select cell lines expressing the target enzymes cell_treatment Treat cells with varying concentrations of the compound cell_lines->cell_treatment nanoBRET Perform NanoBRET™ Target Engagement assay cell_treatment->nanoBRET thermal_shift Alternatively, perform Cellular Thermal Shift Assay (CETSA) cell_treatment->thermal_shift dose_response Generate dose-response curves nanoBRET->dose_response thermal_shift->dose_response ec50 Determine cellular EC50 values dose_response->ec50 downstream Assess downstream signaling pathways ec50->downstream phenotypic Evaluate phenotypic outcomes (e.g., cell viability, proliferation) downstream->phenotypic

Caption: Workflow for assessing cellular target engagement and functional outcomes.

Conclusion: A Pathway to a Refined Selectivity Profile

The systematic evaluation of the cross-reactivity of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide is a critical endeavor in its journey from a promising hit to a viable drug candidate. By employing a tiered approach that begins with broad panel screening and progresses to focused biochemical and cellular assays, researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy not only illuminates potential off-target liabilities but also provides invaluable insights into the molecule's mechanism of action, ultimately guiding its future optimization and development.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Kletnieks, E., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(2), 793. [Link]

  • Chebil, L., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]

  • Khan, F., et al. (2025). Enzyme assay techniques and protocols.
  • Al-Said, M. S., et al. (2011). Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. Molecules, 16(8), 6373-6386. [Link]

  • Angeli, A., et al. (2020). Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals. International Journal of Molecular Sciences, 21(15), 5345. [Link]

  • Yasmeen, F., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(49), 35879-35894. [Link]

  • Abbasi, M. A., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Chemistry, 2015, 1-7. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Olayiwola, G., et al. (2024). Synthesis and in-vitro antimicrobial evaluation of some novel sulfa quinoxaline hydrazone derivatives. World Journal of Advanced Research and Reviews, 21(1), 11-25. [Link]

  • Rehman, A. U., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(19), 6543. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE. Retrieved from [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International, 33(51B), 116-132. [Link]

  • Al-Saleh, B., & Moustafa, H. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 6(3), 167-221. [Link]

  • Goudarzi, M., et al. (2022). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 13(11), 1321-1342. [Link]

  • Syam, Y. M., et al. (2022). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 12(35), 22964-22986. [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48. [Link]

  • Olayiwola, G., et al. (2021). Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. International Journal of the Physical Sciences, 16(4), 123-137. [Link]

  • Chimenti, F., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

  • Belysheva, A. Y., et al. (2022). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. Molecules, 27(15), 4987. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 136. [Link]

  • Johnson, K. K., et al. (2005). Sulfonamide cross-reactivity: fact or fiction?. The Annals of Pharmacotherapy, 39(2), 290-301. [Link]

  • Nakayama, K., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 5(13), 7383-7396. [Link]

  • Jaso, A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(21), 5218. [Link]

  • Shah, T. J., et al. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1463-1476. [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48. [Link]

  • Maccari, R., et al. (2001). 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[11][12][16]thiadiazin-3-yl)-N-hydroxy-acetamides as potent and selective peptide deformylase inhibitors. Journal of Medicinal Chemistry, 44(12), 1847-1852. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

Sources

Validation

A Comparative Guide to the Therapeutic Index of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. The quinoxaline scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive evaluation of the therapeutic index of a specific subclass, the 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives, offering a comparative analysis against other quinoxaline-based compounds and established anticancer agents. Our focus is to furnish drug development professionals with the critical data and methodologies necessary to assess the therapeutic potential of this promising class of molecules.

The Significance of the Therapeutic Index in Oncology

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic effect. A high TI is desirable, indicating that a much higher dose is needed to cause toxic effects than to achieve a therapeutic response. In the context of anticancer drug development, a favorable therapeutic index is a critical determinant of a compound's clinical viability, as it signifies the potential for effective tumor eradication with minimal harm to healthy tissues.

Evaluating the Therapeutic Potential: A Multi-Faceted Approach

The assessment of the therapeutic index is a multi-step process that begins with in vitro studies to determine a compound's efficacy and selectivity, followed by in vivo studies in animal models to establish its safety and therapeutic window.

In Vitro Evaluation: The Foundation of Efficacy and Selectivity

The initial screening of novel compounds involves determining their cytotoxic effects on cancer cell lines and, crucially, on non-cancerous "normal" cell lines. This dual assessment allows for the calculation of a Selectivity Index (SI) , an in vitro surrogate for the therapeutic index. The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity of the compound for cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) and normal cells (e.g., WI-38, Vero) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives and a reference drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer & Normal Cells in 96-well plates B Treat with Quinoxaline Derivatives & Controls A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values & Selectivity Index G->H

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Comparative In Vitro Performance of Quinoxaline Derivatives

The following table summarizes the reported IC50 values of various quinoxaline derivatives against cancer and normal cell lines, allowing for a comparative assessment of their selectivity.

Compound ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference(s)
Quinoxaline Derivative IV PC-3 (Prostate)2.11Vero (Kidney)>100>47.4[3]
Quinoxaline Derivative III PC-3 (Prostate)4.11Vero (Kidney)>100>24.3[3]
Imidazo[1,2-a]quinoxaline 1 HCT116 (Colon)2.5WI-38 (Lung Fibroblast)46.2018.48[1][4]
Doxorubicin (Reference Drug) HCT116 (Colon)Not SpecifiedWI-38 (Lung Fibroblast)18.13-[4]
Quinoxaline-sulfonamide 7h Multiple1.3 - 2.1Not SpecifiedNot SpecifiedNot Specified[5]

Note: The data presented is compiled from different studies and should be interpreted with consideration for the varying experimental conditions.

The data indicates that certain quinoxaline derivatives exhibit promising selectivity towards cancer cells. For instance, Quinoxaline Derivative IV shows a high selectivity index, suggesting a favorable in vitro therapeutic window.[3] Similarly, the imidazo[1,2-a]quinoxaline derivative demonstrates greater selectivity for colon cancer cells over normal lung fibroblasts when compared to the established chemotherapeutic agent, Doxorubicin.[1][4] While specific data for a range of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives is not extensively available in a comparative format, the general trend for quinoxaline sulfonamides points towards potent anticancer activity.[5]

In Vivo Evaluation: Determining the Therapeutic Index in a Living System

Following promising in vitro results, the therapeutic index is more definitively determined through in vivo studies in animal models. This involves establishing the median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, and the median lethal dose (LD50), the dose that is lethal to 50% of the population. The therapeutic index is then calculated as TI = LD50 / ED50 .

Experimental Protocol: In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This protocol outlines a method to determine the LD50 of a test compound.

Methodology:

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex.

  • Dose Administration: Administer the 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivative orally in a single dose to a series of animals at different dose levels.

  • Observation: Observe the animals for a period of 14 days for signs of toxicity and mortality.

  • Data Collection: Record the number of mortalities at each dose level.

  • LD50 Calculation: Use appropriate statistical methods to calculate the LD50.

InVivo_Toxicity_Workflow A Select Healthy Rodents B Administer Single Oral Dose of Quinoxaline Derivative A->B C Observe for 14 Days (Toxicity & Mortality) B->C D Record Mortalities at Each Dose Level C->D E Calculate LD50 D->E

Caption: Workflow for in vivo acute oral toxicity study.

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol is designed to determine the ED50 of a test compound in a tumor-bearing animal model.

Methodology:

  • Xenograft Model Establishment: Implant human cancer cells (e.g., A549 lung cancer cells) subcutaneously into immunodeficient mice.[6]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivative at various doses to different groups of tumor-bearing mice over a specified treatment period.

  • Tumor Measurement: Measure the tumor volume at regular intervals.

  • Data Analysis: Determine the dose that causes a 50% reduction in tumor growth (ED50).

Mechanism of Action: Unraveling the Anticancer Effects

The anticancer activity of quinoxaline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[7][8] Several mechanisms have been proposed, including:

  • Topoisomerase II Inhibition: Some quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[3]

  • Carbonic Anhydrase IX Inhibition: Quinoxaline sulfonamides, in particular, have been identified as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many hypoxic tumors and involved in their survival and metastasis.[5]

  • Induction of Apoptotic Pathways: Studies have demonstrated that these compounds can upregulate pro-apoptotic proteins (e.g., p53, caspases) and downregulate anti-apoptotic proteins (e.g., Bcl-2), leading to cell death.[3]

Mechanism_of_Action Quinoxaline 2-Oxo-quinoxaline-6-sulfonamide Derivatives TopoII Topoisomerase II Inhibition Quinoxaline->TopoII CAIX Carbonic Anhydrase IX Inhibition Quinoxaline->CAIX Apoptosis_Pathway Modulation of Apoptotic Proteins Quinoxaline->Apoptosis_Pathway DNA_Damage DNA Damage TopoII->DNA_Damage Tumor_Survival Reduced Tumor Survival & Metastasis CAIX->Tumor_Survival Apoptosis Induction of Apoptosis Apoptosis_Pathway->Apoptosis DNA_Damage->Apoptosis Tumor_Survival->Apoptosis

Caption: Potential mechanisms of anticancer action for quinoxaline derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives and related quinoxaline compounds represent a promising avenue for the development of novel anticancer therapeutics. The high in vitro selectivity demonstrated by some derivatives indicates a potentially favorable therapeutic window.

To fully elucidate the therapeutic index of this specific class of compounds, further comprehensive in vivo studies are essential. A systematic evaluation of a series of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide derivatives in various cancer models, alongside rigorous toxicity profiling, will be crucial in identifying lead candidates for clinical development. The multifaceted mechanisms of action, including the induction of apoptosis and inhibition of key cancer-related enzymes, provide a solid rationale for their continued investigation. This guide serves as a foundational resource for researchers in the field, providing the necessary protocols and comparative data to drive the discovery of safer and more effective cancer treatments.

References

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Journal of Biomolecular Structure & Dynamics. [Link]

  • Ingle, R. D., & Bondale, A. S. (2021). Sulphonamido-quinoxalines: Search for anticancer agent. Request PDF. [Link]

  • El Newahie, A. M. S., Nissan, Y. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • El Newahie, A. M. S., Nissan, Y. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Semantic Scholar. [Link]

  • Krystal, G. W., et al. (1997). Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins. Clinical Cancer Research. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Buravchenko, S., et al. (2022). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]

  • Buravchenko, S., et al. (2022). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing. [Link]

  • Comparison of the selectivity ratio (SR; normal/cancer cell) between 2a–2d compounds and DOX. (n.d.). ResearchGate. [Link]

  • Ali, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • Buravchenko, S., et al. (2022). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing. [Link]

  • Hypoxia-selective derivatives 5, 6 based on quinoxaline 1,4-dioxide scaffold. (n.d.). ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. [Link]

  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. (2024). Cancers. [Link]

  • Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. (2023). Oriental Journal of Chemistry. [Link]

  • Kumar, R., et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Molecules. [Link]

Sources

Comparative

The Isomeric Imperative: A Head-to-Head Comparison of Quinoxaline Sulfonamide Isomers' Activity

For the discerning researcher, the subtle shift of a functional group can mean the difference between a lead compound and a dead end. In the realm of quinoxaline sulfonamides, a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the subtle shift of a functional group can mean the difference between a lead compound and a dead end. In the realm of quinoxaline sulfonamides, a privileged scaffold in medicinal chemistry, the positional isomerism of the sulfonamide group is a critical determinant of biological activity. This guide provides a detailed, data-driven comparison of quinoxaline sulfonamide isomers, offering insights into how isomeric variations influence their therapeutic potential.

The fusion of a quinoxaline ring system with a sulfonamide moiety has yielded a plethora of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The sulfonamide group, a cornerstone in drug design, imparts favorable physicochemical properties and provides key hydrogen bonding interactions with biological targets. However, the precise placement of this group on the quinoxaline core, or on a pendant aromatic ring, can dramatically alter the molecule's three-dimensional structure and electronic distribution, thereby impacting its target engagement and overall efficacy.

This guide will dissect the structure-activity relationships (SAR) of quinoxaline sulfonamide isomers, drawing upon experimental data to provide a clear comparison of their performance. We will explore how the seemingly minor change in the position of the sulfonamide group can lead to profound differences in biological outcomes.

Positional Isomerism on the Quinoxaline Core: A Tale of Two Sulfonamides

A pivotal study directly comparing the biological activity of 6-sulfonamido and 7-sulfonamido isomers of quinoxaline 1,4-dioxides has shed light on the significance of the sulfonamide position.[3] These isomers were evaluated for their ability to inhibit carbonic anhydrases (CAs), enzymes implicated in various physiological and pathological processes, including tumorigenesis, and for their antiproliferative activity against cancer cell lines.

Carbonic Anhydrase Inhibition: The 7-Sulfonamide Advantage

The study revealed that the 7-sulfonamidoquinoxaline 1,4-dioxide isomer (compound 7a ) exhibited a stronger binding affinity to the tumor-associated carbonic anhydrase IX (CA IX) compared to its 6-sulfonamido counterpart (compound 8a ).[3] Molecular modeling studies suggested that the 7-sulfonamido isomer fits more effectively into the active site of the enzyme.[3] This difference in binding energy translates to a tangible difference in inhibitory potency.

CompoundIsomer PositionTargetKi (nM)
7g 7-SulfonamideCA IX42.2
Reference (AAZ)-CA IX25.7
Data sourced from Buravchenko et al. (2023)[3]

While the study provides a specific Ki value for a potent 7-sulfonamido derivative (7g ), the key takeaway is the consistently superior performance of the 7-isomers in this series as CA IX inhibitors.

Antiproliferative Activity: A More Nuanced Picture

When evaluated for their ability to inhibit the growth of cancer cells, the difference between the 6- and 7-sulfonamido isomers was less pronounced but still significant. The study found that the antiproliferative activity was influenced by other substituents on the quinoxaline ring system.[3] However, in a direct comparison of closely related pairs, the 7-sulfonamido isomers often displayed comparable or slightly better activity. For instance, under hypoxic conditions, which are characteristic of the tumor microenvironment, both 6- and 7-sulfonamido isomers showed enhanced cytotoxicity.[3]

The following diagram illustrates the general synthetic workflow for obtaining a mixture of 6- and 7-sulfonamidoquinoxaline 1,4-dioxide isomers, which are then separated for individual evaluation.

G cluster_synthesis Synthetic Workflow for Isomer Separation start Substituted Benzofuroxan reaction Cyclocondensation start->reaction dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->reaction mixture Mixture of 6- and 7-Sulfonamido Quinoxaline 1,4-Dioxide Isomers reaction->mixture Isomeric Mixture Formation separation Column Chromatography mixture->separation isomer6 6-Sulfonamido Isomer separation->isomer6 Separated Isomer isomer7 7-Sulfonamido Isomer separation->isomer7 Separated Isomer G cluster_sar Isomer Activity Relationship isomer_position Sulfonamide Position on Triazoloquinoxaline Core isomer_8 8-Sulfonyl Isomer isomer_position->isomer_8 isomer_7 7-Sulfonyl Isomer isomer_position->isomer_7 higher_activity Higher Activity isomer_8->higher_activity lower_activity Lower Activity isomer_7->lower_activity activity Enzyme Inhibitory Activity (α-amylase, α-glucosidase) higher_activity->activity lower_activity->activity

Isomeric position dictates enzyme inhibitory potency.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the stopped-flow CO₂ hydrase assay.

  • Enzyme Preparation: A stock solution of recombinant human carbonic anhydrase (e.g., CA IX) is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5).

  • Inhibitor Preparation: The quinoxaline sulfonamide isomers are dissolved in a minimal amount of DMSO and then diluted with the assay buffer to the desired concentrations.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument by monitoring the change in pH.

    • A solution of the CA enzyme and the inhibitor is mixed with a CO₂-saturated buffer.

    • The initial rate of the hydration reaction is measured by monitoring the proton concentration with a pH indicator (e.g., p-nitrophenol).

    • The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

  • Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable equation. The Ki is then determined using the Cheng-Prusoff equation.

Antiproliferative Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The quinoxaline sulfonamide isomers are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for an additional 2-4 hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined from the dose-response curves.

Conclusion: The Strategic Importance of Isomer-Specific Design

The presented data unequivocally demonstrates that the positional isomerism of the sulfonamide group is a critical factor in determining the biological activity of quinoxaline sulfonamides. The observed differences in potency, as seen in the head-to-head comparisons of 6- vs. 7- and 7- vs. 8-isomers, underscore the importance of a nuanced and spatially aware approach to drug design.

For researchers and drug development professionals, these findings highlight the necessity of synthesizing and evaluating all relevant positional isomers of a lead compound. A seemingly minor structural modification can unlock significant improvements in potency and selectivity. As the quest for novel and effective therapeutics continues, a deep understanding of the isomeric imperative will be paramount in navigating the complex landscape of structure-activity relationships and ultimately, in delivering safer and more effective medicines.

References

  • Irfan, A., Ahmad, S., Aziz, M., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. [Link]

  • Buravchenko, A. O., et al. (2023). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]

  • Zayed, M. F., & Ahmed, S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2841-2872. [Link]

  • RSC Publishing. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing. [Link]

  • Sławiński, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • El-Sayed, N. N. E., et al. (2025). Exploring novel of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers as anti-diabetic and anti-Alzheimer agents with in-silico molecular docking simulation. Journal of Molecular Structure, 1315, 138543. [Link]

  • Ingle, V. V., et al. (2021). Sulphonamido-quinoxalines: Search for anticancer agent. Bioorganic & Medicinal Chemistry Letters, 40, 127943. [Link]

  • ResearchGate. (n.d.). Models of binding of 6- and 7-sulfonamidequinoxaline 1,4-dioxide 7a... ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Comparative

structure-activity relationship comparison between quinoxaline and quinoline sulfonamides

For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a pivotal decision in the design of novel therapeutic agents. Among the privileged nitrogen-containing hetero...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a pivotal decision in the design of novel therapeutic agents. Among the privileged nitrogen-containing heterocyclic structures, quinoline and quinoxaline moieties, when functionalized with a sulfonamide group, have given rise to a plethora of compounds with wide-ranging biological activities. This guide provides an objective, data-driven comparison of quinoline and quinoxaline sulfonamides, summarizing their performance based on available experimental data to aid in scaffold selection and drug development efforts.

The Core Scaffolds: A Structural and Electronic Overview

At first glance, the quinoline and quinoxaline scaffolds are structurally similar, both featuring a benzene ring fused to a nitrogen-containing six-membered ring. However, the seemingly subtle difference in the number and position of nitrogen atoms fundamentally alters their electronic properties and three-dimensional shape, which in turn dictates their interactions with biological targets.

  • Quinoline: A fusion of a benzene ring and a pyridine ring, it contains a single nitrogen atom. This results in a less electron-deficient aromatic system compared to quinoxaline. The lone nitrogen atom acts as a hydrogen bond acceptor.

  • Quinoxaline: A fusion of a benzene ring and a pyrazine ring, it possesses two nitrogen atoms at the 1 and 4 positions.[1] This dinitrogen arrangement makes the quinoxaline ring system more electron-deficient and provides two distinct sites for hydrogen bond acceptance. This can be a critical determinant in binding affinity and selectivity.

These inherent differences are the foundation of the distinct structure-activity relationships (SAR) observed for their respective sulfonamide derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

The true measure of a scaffold's utility lies in its performance against specific biological targets. Below, we analyze the SAR of quinoline and quinoxaline sulfonamides in two well-studied therapeutic areas: carbonic anhydrase inhibition and anticancer activity.

Case Study: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that are established therapeutic targets for conditions like glaucoma and certain types of cancer.[2] The sulfonamide moiety is a classic zinc-binding group, making both quinoline and quinoxaline sulfonamides potent inhibitors.[2][3]

Quinoxaline Sulfonamides: Recent studies have shown that sulfonamide-derived quinoxaline 1,4-dioxides are effective inhibitors of several CA isoforms.[4] For instance, compound 7g from one study showed a favorable inhibitory potency against the cancer-related CA IX isozyme with a K_i_ value of 42.2 nM.[4] The SAR analysis revealed that the presence of a halogen atom or an additional sulfonamide group on the phenyl ring of the quinoxaline-2-carbonitrile 1,4-dioxides was beneficial for cytotoxicity against most tested cancer cell lines.[4] Furthermore, a carbonitrile fragment at position 2 of the heterocycle also positively influenced the antitumor properties.[4]

Quinoline Sulfonamides: The quinoline scaffold has also been extensively explored for CA inhibition.[5] A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and showed potent, low nanomolar inhibition of hCA I and hCA II isoforms.[5] Specifically, compound 5h in the study demonstrated K_I_ values of 61.9 nM against hCA I and 33.0 nM against hCA II.[5] Another study on quinoline-based benzenesulfonamides found that para-sulfonamide derivatives displayed the best inhibitory activity against cancer-related isoforms hCA IX and hCA XII, with K_I_ values as low as 5.5 nM and 8.7 nM, respectively.[6]

Comparative Insights: Both scaffolds yield potent CA inhibitors. The quinoxaline scaffold, particularly with the 1,4-dioxide substitution, offers unique opportunities for exploiting hypoxic conditions in tumors.[7] The quinoline scaffold, on the other hand, has a long history and well-established SAR, with specific substitution patterns leading to excellent potency and selectivity.[6]

Table 1: Comparative CA Inhibition Data for Representative Compounds

Compound ClassRepresentative CompoundTarget IsoformInhibition Constant (K_I_)Reference
Quinoxaline SulfonamideCompound 7g (a 1,4-dioxide)hCA IX42.2 nM[4]
Quinoline SulfonamideCompound 5hhCA I61.9 nM[5]
Quinoline SulfonamideCompound 5hhCA II33.0 nM[5]
Quinoline SulfonamideQBS 13bhCA IX5.5 nM[6]
Quinoline SulfonamideQBS 13chCA XII8.7 nM[6]
Case Study: Anticancer Activity

The quinoxaline and quinoline cores are present in numerous anticancer agents, and their sulfonamide derivatives are no exception.[8][9][10]

Quinoxaline Sulfonamides: Quinoxaline sulfonamides have demonstrated significant antitumor activity.[8] For example, one derivative displayed potent activity against a liver carcinoma cell line with an IC50 value of 0.5 μg/mL.[8] The SAR for this series indicated that a carboxylic acid group on the quinoxaline ring was crucial for this high potency.[8] Another study highlighted that a 3-trifluoromethylquinoxaline 1,4-dioxide derivative demonstrated antiproliferative activity comparable to or higher than doxorubicin and etoposide, with an IC50 range of 1.3–2.1 μM.[4] The SAR for these compounds showed that the position of linkers and the nature of substituents on the quinoxaline ring significantly impact activity.[11]

Quinoline Sulfonamides: Quinoline-8-sulfonamides have been investigated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[12] These derivatives were found to significantly reduce the proliferation of A549 lung cancer cells.[12] The interaction of the quinoline moiety with key residues in the PKM2 active site was found to be crucial for its inhibitory effect.[12] Another study on 8-hydroxyquinoline-5-sulfonamides found that an unsubstituted phenolic group at position 8 of the quinoline was a key structural fragment for anticancer and antibacterial activity.[13][14]

Comparative Insights: Both scaffolds are highly effective frameworks for the design of anticancer agents. Quinoxaline derivatives, particularly the 1,4-dioxides, have shown broad-spectrum antiproliferative activity.[4][11] Quinoline sulfonamides have demonstrated efficacy through targeted inhibition of cancer-specific enzymes like PKM2 and by leveraging the properties of the 8-hydroxyquinoline scaffold.[12][13][14]

Table 2: Comparative Anticancer Activity for Representative Compounds

Compound ClassRepresentative CompoundCell LinePotency (IC50)Reference
Quinoxaline SulfonamideDerivative with COOHLiver Carcinoma0.5 µg/mL[8]
Quinoxaline Sulfonamide3-Trifluoromethyl 1,4-dioxideVarious1.3–2.1 µM[4]
Quinoline Sulfonamide8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32, MDA-MB-231, A549Comparable to cisplatin/doxorubicin[13][14]

Synthetic Strategies and Experimental Design

The choice between a quinoxaline and quinoline scaffold can also be influenced by synthetic accessibility. Both are generally synthesized through well-established condensation reactions.

Representative Synthesis of a Quinoxaline Sulfonamide

A common route to quinoxaline sulfonamides involves the reaction of an o-phenylenediamine with an α-keto acid to form the quinoxaline core, followed by chlorosulfonation and subsequent reaction with an amine.[9] For instance, 2,3-diphenylquinoxaline can be treated with chlorosulfonic acid to yield 2,3-diphenylquinoxaline-6-sulfonyl chloride, which is then reacted with various primary amines to produce the desired sulfonamides.[8]

A o-Phenylenediamine + α-Diketone B Quinoxaline Core A->B Condensation C Chlorosulfonation (ClSO3H) B->C D Quinoxaline Sulfonyl Chloride C->D E Amination (R-NH2) D->E F Quinoxaline Sulfonamide E->F

Caption: General synthetic workflow for quinoxaline sulfonamides.

Representative Synthesis of a Quinoline Sulfonamide

Quinoline sulfonamides are often prepared from the corresponding quinoline. For example, 8-hydroxyquinoline can be converted to 8-hydroxyquinoline-5-sulfonyl chloride, which then reacts with various amines to yield a series of 8-hydroxyquinoline-5-sulfonamide derivatives.[13][14]

A Substituted Quinoline B Chlorosulfonation (ClSO3H) A->B C Quinoline Sulfonyl Chloride B->C D Amination (R-NH2) C->D E Quinoline Sulfonamide D->E

Caption: General synthetic workflow for quinoline sulfonamides.

In Vitro Evaluation: A Protocol for Comparative Assessment

To ensure a fair, head-to-head comparison, a standardized in vitro testing protocol is essential.

Step-by-Step Protocol for CA Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are used. A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in DMSO.

  • Compound Preparation: Test compounds (quinoxaline and quinoline sulfonamides) and a standard inhibitor (e.g., acetazolamide) are dissolved in DMSO to create stock solutions, followed by serial dilutions.

  • Assay Procedure:

    • Add buffer (e.g., Tris-HCl) to a 96-well plate.

    • Add the test compound or standard inhibitor.

    • Add the CA enzyme solution and incubate at room temperature.

    • Initiate the reaction by adding the NPA substrate.

  • Data Acquisition: Monitor the increase in absorbance at 400 nm (due to the formation of 4-nitrophenolate) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the compound concentration. Convert IC50 values to K_I_ values using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Serial Dilutions C Dispense Buffer, Compound, & Enzyme to 96-well plate A->C B Prepare Enzyme & Substrate Stocks B->C D Incubate C->D E Add Substrate (NPA) to initiate reaction D->E F Measure Absorbance (400 nm) over time E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for comparative carbonic anhydrase inhibition assay.

Conclusion and Future Perspectives

Both quinoxaline and quinoline sulfonamides are privileged scaffolds in medicinal chemistry, each offering distinct advantages.

  • Quinoxaline sulfonamides are particularly interesting due to the electronic properties conferred by the two nitrogen atoms and the potential for developing hypoxia-activated prodrugs through 1,4-dioxide derivatives.[4][7][8] The broader substitution possibilities may offer more nuanced control over ADME properties.

  • Quinoline sulfonamides benefit from a longer history of development, with well-defined SAR for various targets like carbonic anhydrases and kinases.[3][5][6][12] The single nitrogen allows for simpler substitution patterns while still providing a critical hydrogen bond accepting feature.

The choice between these two scaffolds is not a matter of inherent superiority but of strategic alignment with the therapeutic target and desired pharmacological profile. For targets where multiple hydrogen bond acceptor sites are beneficial, or where a more electron-deficient core is required, quinoxaline may be the preferred starting point. For targets with a well-understood pharmacology where the quinoline core has proven effective, it remains a robust and reliable choice. Future research will likely focus on creating hybrid molecules that leverage the key features of both scaffolds to achieve even greater potency and selectivity.

References

[8] Ali, I., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. [15] Burch, J. D., et al. (2008). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 2048-2054. [3] De Monte, C., et al. (2004). QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. European Journal of Medicinal Chemistry, 39(7), 593-600. [16] BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline and Quinoxaline Sulfonamides in Drug Discovery. [5] Kumar, A., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1333-1341. [7] Krasavin, M., et al. (2021). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [12] Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5295. [13] Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [9] Ghorab, M. M., et al. (2017). Design, Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2093. [6] Angeli, A., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6245. [4] Gecyte, G., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [10] Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [14] Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [17] De Monte, C., et al. (2004). QSAR study on carbonic anhydrase inhibitors: Aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. European Journal of Medicinal Chemistry, 39(7), 593-600. [2] BenchChem. (n.d.). The Landscape of Quinoline-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Technical Overview. [11] Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [1] Zayed, M. F. (2023). Structure of quinoxaline-1,4-dioxide sulfonamide derivatives 90–92. ResearchGate. [18] Kumar, A., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 665-668. [19] ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [20] ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. [21] Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog.

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide

This guide provides essential safety protocols and handling procedures for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, a compound of interest for researchers in drug development. Given the absence of a specific Safety Da...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and handling procedures for 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, a compound of interest for researchers in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established best practices for handling quinoxaline derivatives and sulfonamides to ensure a safe laboratory environment. The following procedures are grounded in the principles of chemical safety and risk mitigation.

Hazard Identification and Risk Assessment

  • Quinoxaline Derivatives : This class of compounds exhibits a wide range of biological activities. Some quinoxaline 1,4-di-N-oxides have shown systemic toxicity in animal studies, with the heart and spleen identified as potential target organs.[1] Furthermore, some derivatives can induce oxidative stress, a mechanism often linked to cellular toxicity.[2]

  • Sulfonamides : Sulfonamides are a well-known class of synthetic antimicrobial drugs.[3] A primary concern with sulfonamides is their potential to cause allergic reactions, which can manifest as skin rashes or, in more severe cases, respiratory distress.[4][5] They can also cause skin and serious eye irritation.

Based on this information, 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled.

  • A skin and eye irritant.

  • A potential skin and respiratory sensitizer (allergen).

  • Toxic to specific organs with prolonged or repeated exposure.

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide in a powdered form.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldEssential for protecting the eyes from airborne particles and accidental splashes. A face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves provide good protection against a wide range of chemicals. Gloves should be inspected before use and disposed of properly after handling the compound.
Laboratory CoatA buttoned lab coat made of a suitable material should be worn to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved Respirator (N95 or higher)Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.[6]

Engineering Controls: The Primary Barrier

Engineering controls are the most effective way to minimize exposure to hazardous materials.

  • Chemical Fume Hood : All handling of powdered 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide that could generate dust, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood.[7] This is the primary method for preventing inhalation of the compound.

  • Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Safe Handling and Operational Procedures

Adherence to a strict protocol is paramount for safety. The following workflow diagram illustrates the key steps for safely handling this compound.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling A Don Appropriate PPE B Verify Fume Hood is Operational A->B C Weigh Compound in Fume Hood B->C D Prepare Solution in Fume Hood C->D E Clean Work Area D->E F Dispose of Waste Properly E->F G Doff PPE and Wash Hands F->G

Caption: A workflow for the safe handling of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide.

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

  • Handling :

    • Carefully weigh the desired amount of the powdered compound on a tared weigh boat inside the fume hood. Avoid any actions that could create dust.

    • To prepare a solution, slowly add the powder to the solvent in a suitable container within the fume hood.

  • Post-Handling :

    • Thoroughly decontaminate the work surface with an appropriate solvent.

    • Dispose of all contaminated materials, including gloves and weigh boats, in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Disposal Plan

All waste containing 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide, including unused compound, contaminated labware, and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Conclusion

While the specific hazards of 2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide are not fully characterized, a cautious and well-informed approach to its handling is essential. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with this novel compound.

References

  • Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. (n.d.).
  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. (n.d.). PubMed.
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, September 24). Sigma-Aldrich.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, July 18). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). CymitQuimica.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2-dihydroquinoxaline-6-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.